molecular formula C46H53ClN7O11PS B12424682 Abbv-167 CAS No. 1351456-78-4

Abbv-167

Cat. No.: B12424682
CAS No.: 1351456-78-4
M. Wt: 978.4 g/mol
InChI Key: CLQLTQZFOGFNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abbv-167 is a useful research compound. Its molecular formula is C46H53ClN7O11PS and its molecular weight is 978.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1351456-78-4

Molecular Formula

C46H53ClN7O11PS

Molecular Weight

978.4 g/mol

IUPAC Name

[5-[5-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-[[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonylcarbamoyl]phenoxy]pyrrolo[2,3-b]pyridin-7-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C46H53ClN7O11PS/c1-46(2)15-11-34(40(26-46)32-3-5-35(47)6-4-32)28-51-17-19-52(20-18-51)36-7-9-39(43(24-36)65-37-23-33-12-16-48-44(33)53(29-37)30-64-66(58,59)60)45(55)50-67(61,62)38-8-10-41(42(25-38)54(56)57)49-27-31-13-21-63-22-14-31/h3-10,12,16,23-25,29,31,49H,11,13-15,17-22,26-28,30H2,1-2H3,(H,50,55)(H2,58,59,60)

InChI Key

CLQLTQZFOGFNCT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN(C8=NC=CC8=C7)COP(=O)(O)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ABBV-167 and the GARP-TGFβ Axis Targeted by AbbVie's ABBV-151

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the mechanism of action of AbbVie's compound ABBV-167. Initial inquiries regarding this compound and the GARP-TGFβ signaling pathway have revealed a common point of confusion. This document clarifies that this compound is a prodrug of venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor, and its primary function is to optimize the delivery of venetoclax.

Separately, this guide will delve into the mechanism of another AbbVie compound, ABBV-151 (livmoniplimab), which is a first-in-class monoclonal antibody that distinctively targets the Glycoprotein-A Repetitions Predominant (GARP)-Transforming Growth Factor-beta 1 (TGF-β1) complex. This comprehensive analysis will address the distinct therapeutic strategies and molecular interactions of both compounds.

Part 1: this compound - A Venetoclax Prodrug for Enhanced Oral Delivery

This compound is not a direct modulator of the GARP-TGFβ axis. Instead, it is a phosphate prodrug of venetoclax, a potent and selective BCL-2 inhibitor.[1] The core mechanism of this compound is to provide improved aqueous solubility and oral bioavailability, leading to the efficient in-vivo conversion to its active form, venetoclax.

Mechanism of Action of Venetoclax (the Active Form of this compound)

Venetoclax functions as a BH3-mimetic agent, targeting the anti-apoptotic protein BCL-2.[2] In many hematologic malignancies, such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), the overexpression of BCL-2 is a key survival mechanism for cancer cells, allowing them to evade programmed cell death (apoptosis).[3][4]

The BCL-2 protein sequesters pro-apoptotic proteins, such as BIM, BID, and PUMA, preventing them from activating the intrinsic apoptotic pathway.[1] Venetoclax selectively binds with high affinity to the BH3-binding groove of the BCL-2 protein, displacing these pro-apoptotic proteins.[5][6] The release of pro-apoptotic proteins leads to the activation of BAX and BAK, which then oligomerize on the mitochondrial outer membrane, causing mitochondrial outer membrane permeabilization (MOMP).[5][6] This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating caspases and executing apoptosis.[7]

Signaling Pathway of Venetoclax

Venetoclax_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm BCL2 BCL-2 Pro_Apoptotic Pro-Apoptotic Proteins (BIM, BID, PUMA) BCL2->Pro_Apoptotic Sequesters BAX_BAK BAX / BAK Pro_Apoptotic->BAX_BAK Activates MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP Induces Cytochrome_c Cytochrome c MOMP->Cytochrome_c Releases Apoptosis Apoptosis Cytochrome_c->Apoptosis Triggers Venetoclax Venetoclax (from this compound) Venetoclax->BCL2 ABBV151_Mechanism cluster_TME Tumor Microenvironment cluster_Therapeutic Therapeutic Intervention Treg Regulatory T-cell (Treg) GARP_TGFb GARP-Latent TGF-β1 Complex Treg->GARP_TGFb Expresses Active_TGFb Active TGF-β1 GARP_TGFb->Active_TGFb Releases Effector_T_Cell Effector T-cell Active_TGFb->Effector_T_Cell Inhibits Tumor_Cell Tumor Cell Active_TGFb->Tumor_Cell Promotes Growth Effector_T_Cell->Tumor_Cell Attacks ABBV151 ABBV-151 (Livmoniplimab) ABBV151->GARP_TGFb Blocks Release ABBV151_Trial_Workflow cluster_Screening Patient Screening cluster_DoseEscalation Part 1: Dose Escalation cluster_DoseExpansion Part 2: Dose Expansion cluster_Endpoints Endpoints Assessment Screening Enrollment of patients with locally advanced or metastatic solid tumors DoseEscalation ABBV-151 Monotherapy & ABBV-151 + Budigalimab Screening->DoseEscalation RP2D Determine Recommended Phase 2 Dose (RP2D) DoseEscalation->RP2D DoseExpansion Enroll specific tumor cohorts (e.g., HCC, Urothelial Cancer) RP2D->DoseExpansion Treatment Treat with ABBV-151 + Budigalimab at RP2D DoseExpansion->Treatment Safety Safety & Tolerability Treatment->Safety Efficacy Efficacy (ORR, PFS, DoR) Treatment->Efficacy PK Pharmacokinetics Treatment->PK

References

An In-depth Technical Guide to the Discovery and Development of ABBV-167: A Novel Venetoclax Prodrug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABBV-167 is a phosphate prodrug of the potent B-cell lymphoma 2 (BCL-2) inhibitor, venetoclax. Developed by AbbVie, this compound was designed to address the high pill burden associated with venetoclax, a consequence of its low aqueous solubility and the need for a high-fat meal to ensure adequate absorption. By transiently masking a hydroxyl group on venetoclax with a phosphate moiety, this compound achieves significantly enhanced aqueous solubility, enabling higher drug loading in a smaller tablet. Following oral administration, this compound undergoes rapid and efficient conversion to the active parent drug, venetoclax, in vivo. Clinical studies in healthy volunteers have demonstrated that this compound provides comparable venetoclax exposure to the commercial formulation, with the added advantages of a reduced food effect and a lower pill burden. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols and key preclinical and clinical data.

Introduction: The Rationale for a Venetoclax Prodrug

Venetoclax is a first-in-class, orally bioavailable small molecule that selectively inhibits the anti-apoptotic protein BCL-2.[1] Its development revolutionized the treatment of certain hematological malignancies, particularly chronic lymphocytic leukemia (CLL).[1] However, venetoclax's physicochemical properties present significant formulation challenges. It is a large, lipophilic molecule with very low aqueous solubility, falling into the "beyond rule of five" chemical space.[2][3] To overcome this, the commercial formulation of venetoclax is an amorphous solid dispersion, which enhances bioavailability but results in a large tablet size and a significant food effect, requiring administration with a high-fat meal.[4] This can lead to a high pill burden for patients, potentially impacting compliance.

To address these limitations, a prodrug strategy was employed. The primary objective was to develop a transiently modified version of venetoclax with improved aqueous solubility that would efficiently convert back to the active parent drug in the body. This approach led to the discovery and development of this compound, a phosphate prodrug of venetoclax.[4]

Discovery and Physicochemical Properties of this compound

The discovery of this compound involved the strategic placement of a phosphate group onto the venetoclax molecule. This modification dramatically increases the aqueous solubility of the compound, a key factor in enabling a higher drug load in a solid dosage form.[2][3]

Chemical Structure

This compound is chemically described as [5-[5-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-[[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonylcarbamoyl]phenoxy]pyrrolo[2,3-b]pyridin-7-yl]methyl dihydrogen phosphate.[5]

Physicochemical Data

A comparison of the key physicochemical properties of venetoclax and this compound is summarized in the table below.

PropertyVenetoclaxThis compoundReference(s)
Molecular Weight ( g/mol )868.4978.4[2][5]
Polar Surface Area (Ų)Not explicitly stated246.58[2]
LogD (pH 7.4)High (not specified)0.96[2]
Aqueous SolubilityNegligibleSignificantly Increased[4]

Mechanism of Action and BCL-2 Signaling Pathway

This compound is a prodrug and is pharmacologically inactive until it is converted to venetoclax. Venetoclax exerts its therapeutic effect by selectively binding to the BCL-2 protein, a key regulator of the intrinsic apoptotic pathway.

In many cancers, BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM and preventing them from inducing cell death. Venetoclax mimics the action of these pro-apoptotic proteins, binding to the BH3-binding groove of BCL-2 with high affinity. This displaces the pro-apoptotic proteins, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, caspase activation and apoptosis.

BCL2_Signaling_Pathway cluster_Pro_Apoptotic Pro-Apoptotic Signals cluster_Anti_Apoptotic Anti-Apoptotic cluster_Executioner Apoptosis Execution BIM BIM BCL2 BCL2 BIM->BCL2 binds to BAX_BAK BAX/BAK BCL2->BAX_BAK inhibits MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP induces Apoptosis Apoptosis MOMP->Apoptosis leads to Venetoclax Venetoclax Venetoclax->BCL2 inhibits

Figure 1: Simplified BCL-2 signaling pathway and the mechanism of action of venetoclax.

Preclinical Development

In Vitro and In Vivo Conversion

Preclinical studies in mice and dogs demonstrated that this compound is rapidly and extensively converted to venetoclax following both intravenous and oral administration.[4] This efficient in vivo conversion is crucial for a prodrug's success, ensuring that the active therapeutic agent reaches its target in sufficient concentrations.

Preclinical Pharmacokinetics

The pharmacokinetic profiles of this compound and the resulting venetoclax exposure were evaluated in mice and dogs. The data from these studies are summarized in the tables below.

Table 1: Single-Dose Pharmacokinetics of Venetoclax After Oral Administration of this compound in Mice

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUCinf (ng*hr/mL)
101,200412,000
10015,0006200,000

Table 2: Single-Dose Pharmacokinetics of Venetoclax After Oral Administration of this compound in Dogs

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUCinf (ng*hr/mL)
120021,500
102,500425,000

Clinical Development

A Phase 1, open-label, randomized, crossover study was conducted in healthy female subjects to evaluate the pharmacokinetics, safety, and food effect of this compound compared to the commercial venetoclax formulation.

Clinical Pharmacokinetics

The study demonstrated that a single oral dose of this compound, administered as either a solution or a tablet, resulted in comparable venetoclax exposure to the commercial venetoclax tablet.[4] Importantly, this compound exhibited a significantly reduced food effect.[4]

Table 3: Geometric Mean Pharmacokinetic Parameters of Venetoclax Following Administration of Venetoclax Tablet or this compound as a Solution or Tablet in Healthy Volunteers

FormulationConditionNCmax (ng/mL)Tmax (hr)AUCinf (ng*hr/mL)
Venetoclax TabletFasting122377.94030
Venetoclax TabletHigh-Fat Meal1211405.920100
This compound SolutionFasting119384.012400
This compound TabletFasting117544.511100
This compound TabletHigh-Fat Meal1211805.019600
Safety and Tolerability

In the Phase 1 study, this compound was generally well-tolerated, with a safety profile consistent with that of venetoclax.[4]

Experimental Protocols

Synthesis of this compound (Conceptual Outline)

The synthesis of this compound involves the chemical modification of venetoclax. A detailed, step-by-step protocol for the large-scale GMP synthesis is proprietary to AbbVie. However, a general conceptual workflow is as follows:

Synthesis_Workflow Venetoclax Venetoclax Protecting_Group_Addition Protection of Reactive Groups Venetoclax->Protecting_Group_Addition Phosphorylation Introduction of Phosphate Moiety Protecting_Group_Addition->Phosphorylation Deprotection Removal of Protecting Groups Phosphorylation->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification ABBV_167 This compound Purification->ABBV_167

Figure 2: Conceptual workflow for the synthesis of this compound.

BCL-2 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the binding affinity of venetoclax (derived from this compound) to the BCL-2 protein.

Materials:

  • Recombinant human BCL-2 protein

  • Biotinylated BIM BH3 peptide

  • Europium-labeled anti-GST antibody (or other suitable donor fluorophore)

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • 384-well microplates

  • Test compound (venetoclax)

Protocol:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the BCL-2 protein, biotinylated BIM peptide, and the test compound dilutions.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.

  • Add the Europium-labeled antibody and the streptavidin-conjugated acceptor fluorophore.

  • Incubate for another specified period (e.g., 30 minutes).

  • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TR_FRET_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Venetoclax and Reagents Start->Prepare_Reagents Incubate_1 Incubate BCL-2, BIM Peptide, and Venetoclax Prepare_Reagents->Incubate_1 Add_FRET_Pair Add Europium-labeled Antibody and Streptavidin-Acceptor Incubate_1->Add_FRET_Pair Incubate_2 Incubate to Allow FRET Pair Binding Add_FRET_Pair->Incubate_2 Read_Plate Read TR-FRET Signal Incubate_2->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental workflow for the BCL-2 TR-FRET binding assay.

In Vivo Efficacy Studies in Xenograft Models

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

Tumor Cell Implantation:

  • Culture a BCL-2-dependent human tumor cell line (e.g., a CLL or AML cell line).

  • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Subcutaneously inject a defined number of cells into the flank of each mouse.

  • Monitor the mice for tumor growth.

Drug Administration and Monitoring:

  • Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, venetoclax, this compound).

  • Administer the drugs orally at the desired dose and schedule.

  • Measure tumor volume (e.g., with calipers) and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

Logical Relationship: The Prodrug Advantage

The development of this compound exemplifies a successful prodrug strategy to overcome the limitations of a potent but poorly soluble parent drug. The logical relationship between the properties of venetoclax, the modifications in this compound, and the resulting clinical benefits is illustrated below.

Prodrug_Advantage cluster_Problem Challenge with Venetoclax cluster_Solution This compound: The Prodrug Solution cluster_Outcome Clinical Benefits Low_Solubility Low Aqueous Solubility Phosphate_Moiety Addition of Phosphate Moiety Low_Solubility->Phosphate_Moiety High_Pill_Burden High Pill Burden Food_Effect Significant Food Effect Reduced_Food_Effect Reduced Food Effect Food_Effect->Reduced_Food_Effect Increased_Solubility Increased Aqueous Solubility Phosphate_Moiety->Increased_Solubility Rapid_Conversion Rapid In Vivo Conversion to Venetoclax Phosphate_Moiety->Rapid_Conversion Higher_Drug_Loading Higher Drug Loading in Tablet Increased_Solubility->Higher_Drug_Loading Comparable_Exposure Comparable Venetoclax Exposure Rapid_Conversion->Comparable_Exposure Reduced_Pill_Burden Reduced Pill Burden Higher_Drug_Loading->Reduced_Pill_Burden

Figure 4: Logical flow diagram illustrating the advantages of the this compound prodrug approach.

Conclusion

The discovery and development of this compound represent a significant advancement in the formulation and delivery of the BCL-2 inhibitor venetoclax. By employing a phosphate prodrug strategy, AbbVie has successfully addressed the challenges of low aqueous solubility and high pill burden associated with the parent drug. This compound demonstrates efficient conversion to venetoclax in vivo, providing comparable therapeutic exposure with the added benefits of a reduced food effect and improved patient convenience. This case study serves as a valuable example for drug development professionals facing similar challenges with "beyond rule of five" molecules, highlighting the potential of prodrug approaches to optimize the clinical utility of potent therapeutic agents.

References

ABBV-167 and the BCL-2 Inhibition Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABBV-167 is a phosphate prodrug of venetoclax, a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor. This document provides a comprehensive technical overview of the core mechanism of action of this compound, focusing on the BCL-2 inhibition pathway. It details the molecular interactions, downstream signaling events, and the methodologies used to characterize this therapeutic approach. Quantitative data from preclinical and clinical studies are summarized to provide a consolidated resource for researchers in oncology and drug development.

Introduction to this compound and BCL-2 Inhibition

This compound was developed to improve upon the pharmaceutical properties of its active form, venetoclax. As a phosphate prodrug, this compound exhibits significantly increased water solubility, which allows for high drug loading in tablets and potentially reduces the pill burden for patients.[1][2] Following oral administration, this compound is rapidly and efficiently converted to venetoclax in vivo.[3][4][5][6]

The therapeutic target, BCL-2, is a key anti-apoptotic protein that is frequently overexpressed in various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1][7] This overexpression allows cancer cells to evade programmed cell death (apoptosis), contributing to tumor progression and resistance to conventional therapies.[7] Venetoclax, the active metabolite of this compound, is a BH3 mimetic that restores the natural process of apoptosis in these malignant cells.[7]

The BCL-2 Inhibition Pathway

The intrinsic pathway of apoptosis is tightly regulated by the BCL-2 family of proteins. This family includes pro-apoptotic members (e.g., BAX, BAK), anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1), and BH3-only proteins (e.g., BIM, PUMA, BAD) that act as sensors of cellular stress.

Under normal physiological conditions, anti-apoptotic proteins like BCL-2 sequester pro-apoptotic BH3-only proteins, preventing them from activating the effector proteins BAX and BAK. In cancer cells with BCL-2 overexpression, this balance is shifted towards survival.

Venetoclax acts by binding with high affinity to the BH3-binding groove of the BCL-2 protein.[8] This action displaces pro-apoptotic BH3-only proteins, such as BIM.[8] The liberated BIM is then free to activate BAX and BAK, which subsequently oligomerize and insert into the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the activation of caspases, ultimately executing apoptosis.[2][9]

BCL2_Inhibition_Pathway BAX_BAK BAX/BAK MOMP MOMP BAX_BAK->MOMP Oligomerization Cytochrome_C Cytochrome c MOMP->Cytochrome_C Release Caspases Caspases Cytochrome_C->Caspases Activates ABBV167 This compound (Prodrug) Venetoclax Venetoclax (Active Drug) ABBV167->Venetoclax Conversion BCL2 BCL-2 Venetoclax->BCL2 Inhibits BIM BIM (Pro-apoptotic) BCL2->BIM Sequesters BIM->BAX_BAK Activates Apoptosis Apoptosis Caspases->Apoptosis

Diagram 1: this compound mediated BCL-2 inhibition pathway.

Quantitative Data

The efficacy of venetoclax, the active form of this compound, has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Preclinical In Vitro Cytotoxicity of Venetoclax
Cell LineCancer TypeIC50 / EC50Reference
Hairy Cell Leukemia (HCL) primary cellsHairy Cell LeukemiaSignificant cell death at 0.1 µM and 1 µM[10]
Multiple Myeloma (MM) cell linesMultiple MyelomaVaries by cell line[11]
Chronic Lymphocytic Leukemia (CLL) primary cellsChronic Lymphocytic LeukemiaIC50 of 143 nM
KB-3-1Cervical Carcinoma~10 µM
KB-C2 (ABCB1-overexpressing)Cervical Carcinoma>100 µM
Table 2: Preclinical In Vivo Efficacy of Venetoclax
Animal ModelCancer TypeTreatmentOutcomeReference
AML PDX Mouse ModelAcute Myeloid LeukemiaVenetoclax (30 mg/kg) + Chidamide + AzacitidineIntensively reduced leukemia burden and improved prognosis[3]
DoHH-2 Xenograft Mouse ModelDiffuse Large B-cell LymphomaVenetoclax (100 mg/kg) + EltanexorInhibited tumor growth and prolonged survival[12]
pBIC Mouse ModelMYC/BCL2 Double-Expressor DLBCLVenetoclax (250 µg) + anti-CD20 mAbSignificantly extended overall survival[13]
AML PDX Mouse ModelAcute Myeloid LeukemiaVenetoclax + DaratumumabSlower tumor progression and reduced leukemia growth[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of the BCL-2 inhibition pathway.

Western Blotting for BCL-2 Family Proteins

This protocol is used to detect the expression levels of BCL-2 family proteins in cell lysates.

1. Protein Sample Preparation:

  • Culture cells under desired conditions (e.g., with or without venetoclax treatment).

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.[8]

2. SDS-PAGE and Transfer:

  • Denature protein lysates by boiling in Laemmli buffer.

  • Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer separated proteins to a PVDF or nitrocellulose membrane. Wet transfer at 70V for 30 minutes to 3 hours at 4°C is recommended.[8]

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]

  • Incubate the membrane with primary antibodies specific for BCL-2 family members (e.g., BCL-2, BIM, MCL-1) overnight at 4°C.

  • Wash the membrane three times with TBST.[8]

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize protein bands using a chemiluminescence imaging system.

Western_Blot_Workflow start Start: Cell Culture & Treatment protein_extraction Protein Extraction & Quantification start->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: Data Analysis detection->end

Diagram 2: Western Blotting workflow.
BH3 Profiling

BH3 profiling is a functional assay to determine a cell's dependence on anti-apoptotic BCL-2 family proteins for survival.

1. Cell Preparation:

  • Isolate primary tumor cells or use cultured cell lines.

  • Plate cells in a 96-well or 384-well plate at a concentration of 20,000 cells/well.[14]

2. Treatment with BH3 Mimetics:

  • Treat cells with a panel of BH3 mimetics at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 4 hours.[14] The toolkit can include venetoclax (BCL-2 specific), AZD-5991 (MCL-1 specific), and A-1155463 (BCL-xL specific).[14]

3. Apoptosis Detection:

  • Stain cells with Annexin V and a viability dye (e.g., 7-AAD or Zombie Aqua Dye).[1][14]

  • Alternatively, for permeabilized cells, after treatment with BH3-only peptides, fix the cells and stain for cytochrome c release.[15]

4. Flow Cytometry Analysis:

  • Acquire data on a flow cytometer.

  • Analyze the percentage of apoptotic cells (Annexin V positive) or cells that have undergone MOMP (cytochrome c negative) in response to each BH3 mimetic.

BH3_Profiling_Workflow start Start: Isolate Cells cell_plating Plate Cells in 96/384-well Plate start->cell_plating bh3_treatment Treat with BH3 Mimetic Toolkit (4h) cell_plating->bh3_treatment apoptosis_staining Stain with Annexin V & Viability Dye bh3_treatment->apoptosis_staining flow_cytometry Flow Cytometry Analysis apoptosis_staining->flow_cytometry end End: Determine Apoptotic Dependency flow_cytometry->end

Diagram 3: BH3 Profiling experimental workflow.
Surface Plasmon Resonance (SPR) Assay

SPR is used to measure the direct binding affinity and kinetics of small molecules to their protein targets.

1. Ligand Immobilization:

  • Select a suitable sensor chip (e.g., CM5).

  • Activate the sensor surface.

  • Immobilize recombinant BCL-2 protein onto the sensor chip surface.[16]

2. Analyte Binding:

  • Prepare a series of dilutions of venetoclax (the analyte) in running buffer.

  • Inject the analyte solutions over the sensor surface containing the immobilized BCL-2.[16]

  • Monitor the change in refractive index in real-time to observe association and dissociation.

3. Data Analysis:

  • Use a 1:1 kinetic binding model to analyze the sensorgram data.[17]

  • Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Assay_Workflow start Start: Prepare BCL-2 Protein and Venetoclax immobilization Immobilize BCL-2 on Sensor Chip start->immobilization analyte_injection Inject Venetoclax at Various Concentrations immobilization->analyte_injection data_acquisition Real-time Monitoring of Binding analyte_injection->data_acquisition analysis Kinetic Analysis (ka, kd, KD) data_acquisition->analysis end End: Determine Binding Affinity analysis->end

Diagram 4: Surface Plasmon Resonance (SPR) assay workflow.

Conclusion

This compound represents a significant advancement in the formulation of BCL-2 inhibitors, offering a more patient-friendly alternative to venetoclax with improved pharmaceutical properties. Its mechanism of action, through the potent and selective inhibition of BCL-2 by its active metabolite venetoclax, effectively restores the apoptotic pathway in cancer cells dependent on BCL-2 for survival. The experimental protocols and quantitative data presented in this guide provide a valuable resource for the scientific community to further explore and build upon the therapeutic potential of BCL-2 inhibition in oncology.

References

Technical Whitepaper on the Preclinical Toxicology of Telisotuzumab Vedotin (ABBV-167)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information distinguishes between two AbbVie development candidates designated ABBV-167. The first, Telisotuzumab Vedotin (Teliso-V), is a c-Met-directed antibody-drug conjugate (ADC) for oncology. The second is a phosphate prodrug of the BCL-2 inhibitor Venetoclax.[1][2][3][4] This document focuses on Telisotuzumab Vedotin , as its mechanism of action aligns more closely with the technical requirements of the prompt, including signaling pathways. Detailed proprietary preclinical toxicology reports for Telisotuzumab Vedotin are not publicly available; this guide synthesizes information from published clinical trial data and pharmacological summaries.

Introduction and Mechanism of Action

Telisotuzumab vedotin (Teliso-V) is an antibody-drug conjugate (ADC) developed by AbbVie that targets c-Met, a receptor tyrosine kinase that is often overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC).[5][6] Aberrant c-Met activation is implicated in tumor development and progression.[7] Teliso-V is designed to deliver a potent cytotoxic agent specifically to cancer cells, thereby minimizing systemic toxicity.[5][8]

The compound consists of three main components:

  • Antibody: A humanized IgG1κ monoclonal antibody, telisotuzumab (also known as ABT-700), that specifically binds to the c-Met receptor on the surface of tumor cells.[9][10]

  • Payload: The small molecule monomethyl auristatin E (MMAE), a potent microtubule-disrupting agent.[7]

  • Linker: A protease-cleavable valine-citrulline linker that connects the MMAE payload to the antibody.[7][10]

The mechanism of action begins with the antibody component binding to c-Met on expressing cells.[9] The ADC-receptor complex is then internalized by the cell. Inside the cell, the linker is cleaved, releasing the MMAE payload.[5] Free MMAE disrupts the microtubule network, leading to cell cycle arrest and subsequent apoptotic cell death.[7][9]

Signaling Pathway and Drug Delivery

The following diagram illustrates the targeted delivery and intracellular mechanism of action of Telisotuzumab Vedotin.

MOA cluster_extracellular Extracellular Space cluster_cell c-Met Expressing Tumor Cell cluster_membrane cluster_intracellular TV Telisotuzumab Vedotin (ADC) cMet c-Met Receptor TV->cMet 1. Binding Endosome Endosome cMet->Endosome 2. Internalization MMAE Released MMAE Endosome->MMAE 3. Linker Cleavage & Payload Release Microtubules Microtubule Disruption MMAE->Microtubules 4. Target Engagement Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis 5. Cytotoxicity

Caption: Mechanism of Action of Telisotuzumab Vedotin.

Summary of Preclinical Toxicology Findings

While specific IND-enabling toxicology reports are proprietary, information from public sources indicates that the toxicological profile of Teliso-V was evaluated in animals and was considered acceptable for human trials.[1][8] Key findings and anticipated toxicities are based on the individual components of the ADC and observations in clinical studies.

Toxicological Finding / Area of ConcernSpecies / ContextSummary of ObservationSource(s)
Embryo-fetal Toxicity Animal (Rat)Based on the mechanism of its MMAE payload, Teliso-V can cause fetal harm. Administration of MMAE to pregnant rats resulted in embryo-fetal mortality and structural abnormalities at exposures similar to the recommended clinical dose.[9]
On-Target Pharmacology Animal (Mouse, Dog)For the venetoclax prodrug also named this compound, repeat dosing in mice and dogs showed the expected on-target pharmacology.[1]
General Tolerability ClinicalIn a Phase I study, Teliso-V was found to be well-tolerated at the recommended Phase 2 dose.[8]
Class-Specific Toxicity (Payload) ClinicalThe toxicity profile is similar to other ADCs that use MMAE, such as brentuximab vedotin. Peripheral neuropathy is an expected class toxicity.[8][11]
Observed Clinical Adverse Events Human (Phase I/II)The most common treatment-related adverse events (any grade) observed in clinical trials include peripheral sensory neuropathy, peripheral edema, fatigue, and nausea. Grade ≥3 peripheral sensory neuropathy has been reported.[9][10][11][12]

Experimental Protocols

Detailed preclinical protocols for Teliso-V are not publicly available. However, based on standard practices for ADC development and mentions in the literature, the following methodologies are representative of the studies conducted.

In Vivo Antitumor Activity Studies
  • Objective: To determine the efficacy of Teliso-V in reducing tumor growth in animal models.

  • Methodology:

    • Model System: Xenograft models using human tumor cell lines with varying levels of c-Met expression are implanted into immunocompromised mice.[8]

    • Dosing: Animals are treated with Teliso-V intravenously at various dose levels and schedules (e.g., once every 2 or 3 weeks).[10]

    • Endpoints: Tumor volume is measured regularly using calipers. Animal body weight is monitored as a general measure of toxicity. At the end of the study, tumors may be excised for biomarker analysis (e.g., IHC for c-Met).

    • Control Groups: Vehicle control and potentially a non-targeting ADC control are included to demonstrate specificity.

General Toxicology Studies
  • Objective: To evaluate the safety profile and determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) in relevant animal species.

  • Methodology:

    • Species: Typically conducted in two species (a rodent, e.g., rat, and a non-rodent, e.g., cynomolgus monkey) in accordance with regulatory guidelines.

    • Dosing: Repeat-dose intravenous administration of Teliso-V for a defined period (e.g., 4 or 13 weeks).

    • Monitoring: Includes clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), and clinical pathology (hematology, coagulation, serum chemistry).

    • Pathology: At termination, a full necropsy is performed, with organ weights recorded and a comprehensive set of tissues collected for histopathological examination.

Preclinical Workflow Visualization

The diagram below outlines a typical workflow for the preclinical assessment of an antibody-drug conjugate like Telisotuzumab Vedotin.

Workflow start ADC Candidate (Teliso-V) in_vitro In Vitro Characterization - Binding Affinity (c-Met) - Cell Cytotoxicity Assays - Internalization Studies start->in_vitro in_vivo_pk In Vivo Pharmacokinetics (Rodent / Non-Rodent) - ADC, Total Ab, MMAE levels in_vitro->in_vivo_pk in_vivo_efficacy In Vivo Efficacy (Tumor Xenograft Models) in_vitro->in_vivo_efficacy tox_studies GLP Toxicology Studies (Rodent & Non-Rodent) in_vivo_pk->tox_studies in_vivo_efficacy->tox_studies safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) tox_studies->safety_pharm ind IND Submission safety_pharm->ind

Caption: General Preclinical Development Workflow for an ADC.

References

Unveiling the Preclinical Pharmacokinetic Profile of ABBV-167: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical pharmacokinetics of ABBV-167, a phosphate prodrug of the BCL-2 inhibitor venetoclax, in animal models. The development of this compound was aimed at improving the aqueous solubility of venetoclax and potentially reducing the pill burden for patients.[1][2][3] This document summarizes key pharmacokinetic parameters in mice and dogs, details the experimental methodologies employed in these studies, and visualizes the metabolic conversion and experimental processes.

Executive Summary

Preclinical studies in both mice and dogs demonstrate that this compound is characterized by high clearance and rapid and extensive conversion to its parent compound, venetoclax, following both intravenous (IV) and oral (PO) administration.[1] Circulating concentrations of the prodrug are minimal, with less than 1% remaining in circulation one hour after administration.[1] This efficient conversion allows for robust exposure to venetoclax, the pharmacologically active agent.

Quantitative Pharmacokinetic Data

The following tables summarize the single-dose pharmacokinetic parameters of this compound and the resulting venetoclax exposure in CD-1 mice and beagle dogs.

Table 1: Single-Dose Intravenous Pharmacokinetics of this compound and Venetoclax in Mouse and Dog

SpeciesAnalyteDose (mg/kg)C₀ (ng/mL)AUCinf (ng·h/mL)CL (mL/min/kg)Vss (L/kg)t½ (h)
Mouse This compound1.11,2001301502.80.22
Venetoclax1.1-3,100--2.9
Dog This compound0.571,300611601.20.11
Venetoclax0.57-1,200--3.1

Data sourced from supplementary materials of a key publication.[1]

Table 2: Single-Dose Oral Pharmacokinetics of this compound in Mouse and Dog

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUCinf (ng·h/mL)
Mouse 5.7160.2513
341100.2569
1101900.25180
1702200.25250
Dog 5.7260.523
341200.5130
1102601400

Data sourced from supplementary materials of a key publication.[1]

Table 3: Single-Dose Oral Pharmacokinetics of Venetoclax (from this compound) in Mouse and Dog

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUCinf (ng·h/mL)
Mouse 5.71,400412,000
3411,0004120,000
11020,0008350,000
17022,0008440,000
Dog 5.71,10028,000
345,100456,000
11011,0006160,000

Data sourced from supplementary materials of a key publication.[1]

Experimental Protocols

The pharmacokinetic profiles of this compound were evaluated in single-dose studies across different species and routes of administration.[1]

Animal Models
  • Mouse: Male CD-1 mice were used for the pharmacokinetic studies.[1]

  • Dog: Male beagle dogs were utilized for these experiments.[1] All animal studies were conducted in accordance with approved institutional guidelines.[1]

Drug Formulation and Administration
  • Intravenous Administration:

    • In dogs, this compound was formulated in 5% dextrose in water (D5W) with 2.1 equivalents of sodium hydroxide and administered at a volume of 0.5 mL/kg.[2]

  • Oral Administration:

    • For oral dosing in mice, this compound was prepared as a solution in 0.2% (w/v) hydroxypropyl methylcellulose (HPMC) and administered at a volume of 10 mL/kg.[2]

    • Oral doses were adjusted for molecular weight to deliver the molar equivalents of 5, 30, 100, and 150 mg/kg of venetoclax.[1]

Sample Collection and Bioanalysis
  • Sample Collection: Blood samples were collected at predetermined time points following drug administration.[1]

  • Bioanalytical Method: Plasma concentrations of both this compound and venetoclax were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[1] The lower limits of quantitation were established at 0.103 ng/mL for this compound and 2.14 ng/mL for venetoclax.[1]

Visualizations

Proposed Bioconversion of this compound

This compound is designed as a phosphate prodrug to enhance aqueous solubility. It is proposed to undergo rapid conversion to the active parent drug, venetoclax, primarily mediated by alkaline phosphatases in the intestinal lumen.[1][2]

G cluster_lumen Intestinal Lumen cluster_circulation Systemic Circulation This compound This compound (Phosphate Prodrug) Venetoclax Venetoclax (Active Drug) This compound->Venetoclax Alkaline Phosphatases Formaldehyde Formaldehyde This compound->Formaldehyde Phosphate Phosphate This compound->Phosphate Absorbed_Venetoclax Venetoclax Venetoclax->Absorbed_Venetoclax Absorption

Caption: Proposed bioconversion of this compound to venetoclax.

Experimental Workflow for Animal Pharmacokinetic Studies

The workflow for determining the pharmacokinetic profile of this compound in animal models follows a standardized process from drug preparation to data analysis.

G cluster_prep Preparation cluster_in_vivo In-Vivo Phase cluster_analysis Analysis Formulation Drug Formulation (e.g., 0.2% HPMC for PO) Administration Drug Administration (IV or Oral Gavage) Formulation->Administration Dosing Dose Calculation (Molar Equivalents) Dosing->Administration Sampling Serial Blood Sampling (Predetermined Timepoints) Administration->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Quantification LC-MS/MS Analysis (Quantify this compound & Venetoclax) Processing->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Quantification->PK_Analysis

References

An In-Depth Technical Guide to ABBV-167: A Phosphate Prodrug of the BCL-2 Inhibitor Venetoclax

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-167 is an investigational phosphate prodrug of venetoclax, a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] Venetoclax has demonstrated significant efficacy in the treatment of various hematological malignancies; however, its low aqueous solubility and high molecular weight present formulation and patient pill burden challenges.[1][3] this compound was designed to overcome these limitations by dramatically increasing aqueous solubility, thereby enabling the development of high drug-load oral formulations.[1][4] Upon oral administration, this compound is efficiently converted to the active parent drug, venetoclax, in vivo.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is a complex molecule synthesized through the alkylation of venetoclax with a phosphate-containing moiety.[1]

Chemical Structure:

A textual description based on the synthesis: this compound is formed by the alkylation of venetoclax at the N7 position with a phosphonooxymethyl group.[1]

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C46H53ClN7O11PS[2]
Molecular Weight 978.45 g/mol [2][5]
Appearance Off-white to light yellow solid[2]
Aqueous Solubility Dramatically improved relative to venetoclax; specific quantitative value not publicly available. A 1.13 mg/mL solution can be prepared in a neutral-pH buffered solution.[1]
logD Substantially lower than venetoclax[1]
Polar Surface Area (PSA) 246.58 Ų[6]
pKa Five measurable dissociation constants over a physiologically relevant pH range[1]
Melting Point Not publicly available

Mechanism of Action and Signaling Pathway

As a prodrug, this compound is biologically inactive. Its therapeutic effect is realized upon conversion to venetoclax.

3.1 Conversion of this compound to Venetoclax

The proposed mechanism for the in vivo conversion of this compound to venetoclax involves enzymatic cleavage of the phosphate group, likely by alkaline phosphatases located in the intestinal lumen, to release the active drug, venetoclax, and formaldehyde.[6]

3.2 BCL-2 Signaling Pathway and Inhibition by Venetoclax

Venetoclax is a selective inhibitor of the anti-apoptotic protein BCL-2.[7] In cancer cells, particularly hematological malignancies, the overexpression of BCL-2 allows malignant cells to evade apoptosis (programmed cell death) by sequestering pro-apoptotic proteins.[7] Venetoclax binds with high affinity to the BH3-binding groove of BCL-2, displacing these pro-apoptotic proteins. This disruption of the BCL-2/pro-apoptotic protein interaction liberates the pro-apoptotic proteins, which can then activate the intrinsic mitochondrial pathway of apoptosis, leading to cancer cell death.[7]

BCL2_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Caspases Caspases Cytochrome_c->Caspases Activates BCL2 BCL-2 Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM, BAX, BAK) BCL2->Pro_Apoptotic Inhibits Pro_Apoptotic->MOMP Induces Venetoclax Venetoclax (from this compound) Venetoclax->BCL2 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: BCL-2 Signaling Pathway and Inhibition by Venetoclax.

Experimental Protocols

Detailed, step-by-step protocols for proprietary assays are often not fully disclosed in public literature. However, based on available information, the following outlines the methodologies for key experiments related to this compound and its active form, venetoclax.

4.1 Initial Synthesis of this compound

This protocol describes the initial laboratory-scale synthesis of this compound.[1]

  • Step 1: Dissolve venetoclax (1.2 g, 1.4 mmol/L) in acetonitrile (20 mL).

  • Step 2: Add di-tert-butyl chloromethyl phosphate (1.1 g, 4.15 mmol/L) and N, N-diisopropylethylamine (1.2 mL, 6.9 mmol/L) to the solution.

  • Step 3: Heat the mixture in a microwave synthesizer at 80°C for 1.5 hours.

  • Step 4: Concentrate the reaction mixture.

  • Step 5: Dissolve the residue in dichloromethane (5 mL) and treat with trifluoroacetic acid (5 mL) for 1 hour.

  • Step 6: Concentrate the residue.

  • Step 7: Purify the residue by reverse-phase chromatography, eluting with a gradient of 40%–65% acetonitrile in 0.1% trifluoroacetic acid in water to yield this compound as a trifluoroacetic acid salt.[1]

4.2 In Vitro Conversion of a Phosphate Prodrug (General Protocol)

A specific protocol for the in vitro conversion of this compound is not publicly available. However, a general approach to assess the conversion of a phosphate prodrug can be adapted. This typically involves incubation in a simulated biological fluid containing relevant enzymes.

  • Objective: To monitor the conversion of the prodrug to the active drug over time in the presence of enzymes like alkaline phosphatase.

  • Materials:

    • This compound stock solution

    • Simulated intestinal fluid (SIF) or other relevant biological matrix

    • Alkaline phosphatase (or other relevant enzymes)

    • Incubator (37°C)

    • Quenching solution (e.g., acetonitrile with an internal standard)

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a solution of this compound in a buffered solution (e.g., SIF).

    • Add alkaline phosphatase to the solution to initiate the enzymatic reaction.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a quenching solution to stop the enzymatic activity.

    • Analyze the samples by LC-MS/MS to quantify the concentrations of both this compound and the newly formed venetoclax.

    • Plot the concentration of this compound and venetoclax over time to determine the rate of conversion.

4.3 BCL-2 Binding Assay (General TR-FRET Protocol)

The binding affinity of the active form, venetoclax, to the BCL-2 protein can be assessed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The following is a general protocol that can be adapted.

TR_FRET_Assay_Workflow cluster_Preparation Assay Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis Prepare_Reagents Prepare Reagents: - Terbium-labeled Donor - Dye-labeled Acceptor - BCL-2 Protein - Peptide Ligand - Venetoclax (Inhibitor) Add_Components Add components to microplate well: Donor, Acceptor, Ligand, BCL-2, and Venetoclax Prepare_Reagents->Add_Components Incubate Incubate mixture for 2 hours Read_Fluorescence Read Fluorescence at 620 nm and 665 nm Incubate->Read_Fluorescence Add_Components->Incubate Calculate_Ratio Calculate TR-FRET Ratio (665 nm / 620 nm) Read_Fluorescence->Calculate_Ratio Determine_Inhibition Determine Percent Inhibition Calculate_Ratio->Determine_Inhibition Calculate_IC50 Calculate IC50 Value Determine_Inhibition->Calculate_IC50

Caption: Workflow for a BCL-2 TR-FRET Binding Assay.

Conclusion

References

The Conversion of ABBV-167: A Technical Guide to the Phosphate Prodrug of Venetoclax

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the phosphate prodrug ABBV-167, focusing on its conversion to the active B-cell lymphoma 2 (BCL-2) inhibitor, venetoclax. Developed to enhance the aqueous solubility of venetoclax and reduce patient pill burden, this compound demonstrates efficient and extensive conversion to its parent drug upon oral administration.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the core processes.

Executive Summary

Venetoclax, a cornerstone in the treatment of certain hematological malignancies, is characterized by low aqueous solubility, which necessitates a large tablet formulation and can lead to a significant food effect.[1][3] this compound was designed as a water-soluble phosphate prodrug to overcome these limitations.[1][2][3] Preclinical and clinical studies have confirmed that this compound is rapidly and almost completely converted to venetoclax in vivo, achieving robust drug exposure with a reduced food effect.[1] This guide will elaborate on the conversion mechanism, present the pharmacokinetic data from clinical trials, and detail the experimental protocols used in its evaluation.

Data Presentation

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetic Parameters of Venetoclax After Administration of Venetoclax or this compound in Healthy Volunteers[1]
Pharmacokinetic Parameter (units)Venetoclax Tablet (Fasting, N=12)This compound Solution (Fasting, N=11)This compound Tablet (Fasting, N=11)This compound Tablet (High-Fat Meal, N=12)
Cmax (ng/mL) 1060 (38.8)1850 (36.2)1650 (44.2)1980 (29.8)
AUCinf (ng·h/mL) 11900 (52.7)21400 (37.9)19200 (46.9)25900 (27.4)
Tmax (h) 8.0 (4.0 - 12.0)4.0 (2.0 - 6.0)6.0 (4.0 - 12.0)8.0 (4.0 - 12.0)
t1/2z (h) 25.7 (5.1)26.3 (4.4)25.5 (4.5)28.2 (5.3)

Data are presented as geometric mean (%CV), except for Tmax which is median (min-max) and t1/2z which is harmonic mean (pseudo-SD).

Table 2: Preclinical Pharmacokinetics of this compound[1]
SpeciesRouteDose (mg/kg)Time Post-Dose% Prodrug Remaining in Circulation
MouseIV51 hour< 1%
DogIV0.51 hour< 1%

Biochemical Conversion Pathway

This compound is designed to be cleaved by alkaline phosphatases, which are abundant in the intestinal lumen. This enzymatic action releases the active drug, venetoclax, and a phosphate moiety.

G cluster_0 Gastrointestinal Lumen This compound (Prodrug) This compound (Prodrug) Venetoclax (Active Drug) Venetoclax (Active Drug) This compound (Prodrug)->Venetoclax (Active Drug) Alkaline Phosphatase Phosphate Phosphate This compound (Prodrug)->Phosphate Alkaline Phosphatase

This compound Conversion Pathway

Experimental Protocols

This section details the methodologies for key experiments performed in the evaluation of this compound.

Initial Preparation of this compound[1]
  • Step 1: To a solution of venetoclax (1.2 g, 1.4 mmol/L) in acetonitrile (20 mL), add di-tert-butyl chloromethyl phosphate (1.1 g, 4.15 mmol/L) and N,N-diisopropylethylamine (1.2 mL, 6.9 mmol/L).

  • Step 2: Heat the mixture in a Biotage microwave synthesizer at 80°C for 1.5 hours.

  • Step 3: Concentrate the reaction mixture.

  • Step 4: Dissolve the residue in dichloromethane (5 mL) and treat with trifluoroacetic acid (5 mL) for 1 hour.

  • Step 5: Concentrate the residue.

  • Step 6: Purify the residue by reverse-phase chromatography, eluting with 40%–65% acetonitrile in 0.1% trifluoroacetic acid in water to yield this compound as a trifluoroacetic acid salt.

Preparation of Clinical Formulations of this compound[1]
  • Oral Solution:

    • Step 1: Prepare a neutral-pH buffered solution by dissolving dibasic sodium phosphate in water and mixing with dilute HCl to a target pH of approximately 7.5.

    • Step 2: Immediately prior to administration, add the this compound active pharmaceutical ingredient (API) to the buffered solution at a concentration of 1.13 mg/mL (free base equivalent).

    • Step 3: Stir until complete dissolution.

  • Immediate-Release (IR) Tablets:

    • Step 1: Wet granulate the this compound API with a binder, filler, and glidant in the presence of water using a high-shear mixer.

    • Step 2: Tray dry the granulation.

    • Step 3: Delump the dried granulation.

    • Step 4: Blend with a lubricant and a disintegrant.

    • Step 5: Compress the final blend into tablets using a high-speed tablet press with 7 mm round tooling. The target tablet weight was 172.5 mg, containing 113 mg of this compound (free base).

Clinical Bioavailability Study[1]
  • Study Design: An open-label, randomized, four-sequence crossover study was conducted in 12 healthy adult female subjects.

  • Dosing Regimens:

    • Venetoclax 100 mg tablet under fasting conditions.

    • This compound (molar equivalent of 100 mg venetoclax) as an oral solution under fasting conditions.

    • This compound (molar equivalent of 100 mg venetoclax) as an IR tablet under fasting conditions.

    • This compound (molar equivalent of 100 mg venetoclax) as an IR tablet following a high-fat meal.

  • Pharmacokinetic Sampling:

    • Blood samples were collected in 3 mL K2EDTA tubes via venipuncture at the following time points: pre-dose (0 hour), and 1, 2, 4, 6, 8, 10, 12, 24, 48, and 72 hours post-dose in each study period.

  • Bioanalysis:

    • Plasma concentrations of venetoclax and this compound were determined using a validated liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) method following liquid-liquid extraction.

    • The lower limits of quantitation were 2.14 ng/mL for venetoclax and 0.103 ng/mL for this compound.

Experimental Workflow Visualization

The workflow for the clinical bioavailability study is depicted below.

G cluster_0 Clinical Bioavailability Study Workflow Screening & Enrollment Screening & Enrollment Randomization Randomization Screening & Enrollment->Randomization Period 1 Period 1 Randomization->Period 1 Washout Washout Period 1->Washout Pharmacokinetic Sampling Pharmacokinetic Sampling Period 1->Pharmacokinetic Sampling Period 2 Period 2 Washout->Period 2 Period 3 Period 3 Washout->Period 3 Period 4 Period 4 Washout->Period 4 Period 2->Washout Period 2->Pharmacokinetic Sampling Period 3->Washout Period 3->Pharmacokinetic Sampling Period 4->Pharmacokinetic Sampling Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Pharmacokinetic Sampling->Bioanalysis (LC-MS/MS) Data Analysis Data Analysis Bioanalysis (LC-MS/MS)->Data Analysis

Clinical Bioavailability Study Workflow

Conclusion

The phosphate prodrug this compound successfully addresses the solubility limitations of venetoclax. Through efficient enzymatic conversion by alkaline phosphatases in the gastrointestinal tract, this compound provides robust systemic exposure to the active drug, venetoclax. The data presented herein demonstrate that this prodrug strategy not only allows for a higher drug load formulation, thereby reducing pill burden, but also mitigates the food effect observed with the parent compound. These findings underscore the potential of the phosphate prodrug approach for delivering complex, poorly soluble molecules.

References

An In-Depth Technical Guide to the In Vitro Anti-Cancer Activity of ABBV-167 (as Venetoclax)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: ABBV-167 is a phosphate prodrug of venetoclax, developed to enhance its aqueous solubility and improve oral bioavailability. Upon administration, this compound efficiently converts to venetoclax, the active B-cell lymphoma-2 (BCL-2) inhibitor. This guide focuses on the in vitro anti-cancer activity of venetoclax, the active pharmacological agent responsible for the therapeutic effects observed with this compound. Venetoclax is a first-in-class BH3 mimetic that has demonstrated significant efficacy in various hematological malignancies by selectively targeting the anti-apoptotic protein BCL-2.

Core Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction

The primary mechanism of action of venetoclax is the selective inhibition of the anti-apoptotic protein BCL-2.[1] In many cancer cells, BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM, which prevents the activation of BAX and BAK, key effectors of apoptosis.[1][2] Venetoclax, acting as a BH3 mimetic, binds with high affinity to the BH3-binding groove of BCL-2, displacing BIM and other sequestered pro-apoptotic proteins.[3][4] The released pro-apoptotic proteins are then free to activate BAX and BAK, leading to their oligomerization and the formation of pores in the mitochondrial outer membrane.[3][4] This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in programmed cell death, or apoptosis.[3][4]

cluster_BCL2_Inhibition BCL-2 Inhibition by Venetoclax cluster_Apoptosis_Induction Induction of Intrinsic Apoptosis Venetoclax Venetoclax (this compound Prodrug) BCL2 BCL-2 Venetoclax->BCL2 Binds to BH3 groove BIM Pro-apoptotic proteins (e.g., BIM) BCL2->BIM Sequesters BAX_BAK BAX / BAK BIM->BAX_BAK Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP Induces Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with Venetoclax (various concentrations) adhere->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add viability reagent (e.g., MTT) incubate->add_reagent measure Measure signal (absorbance/luminescence) add_reagent->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end start Start treat_cells Treat cells with Venetoclax start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells stain_cells Stain with Annexin V and Propidium Iodide harvest_cells->stain_cells flow_cytometry Analyze by flow cytometry stain_cells->flow_cytometry quantify_apoptosis Quantify apoptotic cell populations flow_cytometry->quantify_apoptosis end End quantify_apoptosis->end start Start cell_lysis Cell Lysis and Protein Extraction start->cell_lysis quantification Protein Quantification cell_lysis->quantification sds_page SDS-PAGE for Protein Separation quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking and Antibody Incubation transfer->blocking detection Detection and Quantification blocking->detection end End detection->end

References

An In-Depth Technical Guide to ABBV-167: A Prodrug Approach for Enhanced Venetoclax Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: ABBV-167 is a phosphate prodrug of venetoclax, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] Developed by AbbVie, this compound was designed to overcome the solubility and food-effect challenges associated with venetoclax, thereby improving its oral bioavailability and reducing the pill burden for patients.[2][3] This technical guide provides a detailed overview of the core assays and methodologies used to evaluate the target engagement of venetoclax following the administration of this compound.

The this compound to Venetoclax Conversion: The First Step in Target Engagement

The fundamental principle of this compound's mechanism of action is its efficient in vivo conversion to the active drug, venetoclax. Therefore, the initial and most critical step in assessing target engagement is to quantify the extent of this conversion and the resulting plasma concentrations of venetoclax.

Experimental Protocol: Pharmacokinetic Analysis of this compound and Venetoclax

A key study to confirm the successful delivery of venetoclax from its prodrug, this compound, is a clinical bioavailability study.

Objective: To determine the plasma concentration-time profiles of both this compound and venetoclax following oral administration of this compound.

Methodology:

  • Study Design: A crossover study in healthy volunteers is a common design.[4]

  • Sample Collection: Blood samples are collected at various time points post-dosing (e.g., pre-dose, 1, 2, 4, 6, 8, 10, 12, 24, 48, and 72 hours).[4]

  • Bioanalytical Method: Plasma concentrations of this compound and venetoclax are determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[4] This method offers high sensitivity and specificity for quantifying both the prodrug and the active drug.

Data Presentation: Pharmacokinetic Parameters

The data from the pharmacokinetic analysis is summarized to provide key parameters that demonstrate the efficiency of venetoclax delivery.

ParameterDescriptionTypical Findings for this compound
Cmax Maximum plasma concentrationAdministration of this compound results in therapeutically relevant Cmax of venetoclax.
AUC Area under the plasma concentration-time curveDemonstrates the total drug exposure over time.
Tmax Time to reach maximum plasma concentrationTypically observed between 5 to 8 hours for venetoclax after oral dosing.[5]
t1/2 Half-lifeThe elimination half-life of venetoclax is approximately 14 to 18 hours.[5]

Logical Relationship: From Prodrug to Active Drug

ABBV_167 This compound (Oral Administration) Conversion In Vivo Conversion (e.g., enzymatic cleavage) ABBV_167->Conversion Venetoclax Venetoclax (Active Drug in Plasma) Conversion->Venetoclax

Caption: Workflow of this compound conversion to venetoclax.

Venetoclax Target Engagement: Inhibition of BCL-2

Once venetoclax is present in the plasma, it can engage its molecular target, BCL-2. The following assays are crucial for demonstrating this engagement at a cellular and molecular level.

Signaling Pathway: The BCL-2 Apoptotic Pathway

Venetoclax is a BH3 mimetic that binds with high affinity to the BH3-binding groove of BCL-2, thereby displacing pro-apoptotic proteins like BIM. This allows for the activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.

Signaling Pathway Diagram

cluster_BCL2 BCL-2 Complex BCL2 BCL-2 BIM BIM BCL2->BIM Sequesters BAX_BAK BAX/BAK BIM->BAX_BAK Activates Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Permeabilizes Apoptosis Apoptosis Mitochondrion->Apoptosis Initiates

Caption: Venetoclax mechanism of action on the BCL-2 pathway.

Experimental Protocol: Co-Immunoprecipitation to Demonstrate Disruption of BIM:BCL-2 Interaction

Objective: To qualitatively and quantitatively assess the ability of venetoclax to disrupt the interaction between BCL-2 and the pro-apoptotic protein BIM.

Methodology:

  • Cell Treatment: Treat cancer cell lines with high BCL-2 expression (e.g., NCI-H510A) with venetoclax at a specified concentration (e.g., 1 µmol/L) for a defined period (e.g., 8 hours).[3]

  • Cell Lysis: Lyse the cells to obtain total cell lysates.

  • Immunoprecipitation: Incubate the cell lysates with an anti-BIM antibody to pull down BIM and any associated proteins.

  • Western Blot Analysis: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against BCL-2 and BIM to detect the presence and relative amounts of each protein in the complex.[3]

Expected Outcome: In venetoclax-treated cells, a significant reduction in the amount of BCL-2 co-immunoprecipitated with BIM is expected, indicating the disruption of the BIM:BCL-2 complex.

Experimental Protocol: Apoptosis Assays

Objective: To quantify the downstream pharmacodynamic effect of BCL-2 engagement, which is the induction of apoptosis.

Methodology:

  • Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay.

    • Treat cells with varying concentrations of venetoclax.

    • Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).

    • Analyze the cell populations using a flow cytometer to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays:

    • Treat cells with venetoclax.

    • Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using commercially available luminescent or fluorescent assays. An increase in caspase activity is a hallmark of apoptosis.

Data Presentation: Quantifying Target Engagement and Pharmacodynamic Effects
AssayMetricExpected Result with Venetoclax Treatment
Co-Immunoprecipitation % Reduction in BCL-2 bound to BIMSignificant decrease
Annexin V/PI Staining % Apoptotic CellsDose-dependent increase
Caspase 3/7 Activity Fold-change in luminescence/fluorescenceDose-dependent increase

Experimental Workflow: From Drug to Cellular Effect

cluster_PK Pharmacokinetics cluster_TE Target Engagement cluster_PD Pharmacodynamics ABBV_167 This compound Administration Venetoclax_Plasma Venetoclax in Plasma (LC-MS/MS) ABBV_167->Venetoclax_Plasma BCL2_Inhibition BCL-2 Inhibition (Co-IP) Venetoclax_Plasma->BCL2_Inhibition Apoptosis_Induction Apoptosis Induction (Annexin V, Caspase Assays) BCL2_Inhibition->Apoptosis_Induction

Caption: Experimental workflow for this compound target engagement.

Conclusion

The evaluation of this compound's target engagement is a multi-step process that begins with confirming its efficient conversion to venetoclax. Subsequent assays focus on demonstrating the engagement of venetoclax with its target, BCL-2, and the resulting induction of apoptosis. The combination of pharmacokinetic analysis, molecular interaction studies, and cellular pharmacodynamic assays provides a comprehensive understanding of this compound's mechanism of action and its potential as a valuable therapeutic agent. This guide provides a foundational framework for researchers and drug development professionals to design and interpret studies aimed at characterizing the target engagement of this compound and similar prodrug-based therapies.

References

Methodological & Application

Application Notes and Protocols for ABBV-167 Immediate-Release Tablet Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the immediate-release tablet formulation of ABBV-167, a phosphate prodrug of the B-cell lymphoma-2 (BCL-2) inhibitor, venetoclax. The information provided is intended to guide researchers and drug development professionals in understanding the formulation, its intended use, and relevant experimental protocols.

Introduction

This compound was developed to address the challenges associated with the parent drug, venetoclax, which exhibits low aqueous solubility.[1][2] As a phosphate prodrug, this compound demonstrates significantly increased water solubility, allowing for a higher drug load in a smaller tablet and subsequently reducing the pill burden for patients.[1][3] Upon oral administration, this compound is efficiently converted to venetoclax.[1][2] This immediate-release formulation is designed for rapid dissolution and absorption.

Mechanism of Action: BCL-2 Inhibition

This compound exerts its therapeutic effect through its active metabolite, venetoclax. Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-2 (BCL-2).[4][5] In many hematologic malignancies, the overexpression of BCL-2 allows cancer cells to evade apoptosis (programmed cell death).[2] Venetoclax binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM. This frees up pro-apoptotic proteins to activate BAX and BAK, which then oligomerize and permeabilize the mitochondrial outer membrane. This leads to the release of cytochrome c and other pro-apoptotic factors, ultimately activating caspases and inducing apoptosis.[6][7]

BCL2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BCL2 BCL-2 BAX_BAK BAX / BAK (Inactive) BCL2->BAX_BAK Inhibits BIM BIM (Pro-apoptotic) BCL2->BIM BAX_BAK_active BAX / BAK (Active) CytoC Cytochrome c BAX_BAK_active->CytoC Release Apoptosis Apoptosis CytoC->Apoptosis Activates ABBV167 This compound (Prodrug) Venetoclax Venetoclax (Active Drug) ABBV167->Venetoclax Conversion Venetoclax->BCL2 Inhibits Venetoclax->BIM Displaces BIM->BAX_BAK Activates

Caption: Simplified signaling pathway of this compound (Venetoclax) in inducing apoptosis.

Formulation and Manufacturing

The this compound immediate-release tablet is a solid dosage form prepared by wet granulation.[1] This method is employed to improve the flow and compression characteristics of the drug substance blend.

Table 1: Composition of this compound Immediate-Release Tablet [1]

ComponentPercentage by Weight (%)Function
This compound65.5Active Pharmaceutical Ingredient
BinderNot SpecifiedGranulation Aid
FillerNot SpecifiedBulk Agent
GlidantNot SpecifiedImproves Powder Flow
DisintegrantNot SpecifiedFacilitates Tablet Breakup
LubricantNot SpecifiedReduces Friction During Compression

Experimental Protocol: Tablet Manufacturing [1]

  • Blending: The active pharmaceutical ingredient (this compound) is blended with a binder, filler, and glidant in a high-shear mixer.

  • Granulation: Water is added to the powder blend under continuous mixing to form granules.

  • Drying: The wet granulation is tray-dried to achieve a target moisture content.

  • Milling: The dried granules are delumped or milled to obtain a uniform particle size distribution.

  • Final Blending: The milled granules are blended with a lubricant and a disintegrant.

  • Compression: The final blend is compressed into tablets using a high-speed tablet press with 7 mm round tooling.

Manufacturing_Workflow Start Start: Raw Materials Blending 1. Blending (API, Binder, Filler, Glidant) Start->Blending Granulation 2. Wet Granulation (Add Water) Blending->Granulation Drying 3. Drying (Tray Dryer) Granulation->Drying Milling 4. Milling/Delumping Drying->Milling FinalBlending 5. Final Blending (Add Lubricant, Disintegrant) Milling->FinalBlending Compression 6. Compression (Tablet Press) FinalBlending->Compression End End: Immediate-Release Tablets Compression->End

Caption: Workflow for the manufacturing of this compound immediate-release tablets.

Clinical Bioavailability Study Protocol

The following protocol is based on a clinical study conducted in healthy volunteers to assess the pharmacokinetics of the this compound immediate-release tablet.[1]

Study Design: A crossover study in healthy female subjects.[1]

Table 2: Dosing and Administration [1]

ParameterValue
Active Dose113 mg this compound (free base)
Molar Equivalent100 mg venetoclax
Tablet Weight172.5 mg
AdministrationOral
Food Effect ArmAdministered with a high-fat meal
Fasted ArmAdministered after an overnight fast

Experimental Protocol: Bioavailability Assessment [1]

  • Subject Screening and Enrollment: Screen healthy female subjects based on inclusion and exclusion criteria.

  • Dosing: Administer a single 113 mg this compound immediate-release tablet.

  • Blood Sampling: Collect blood samples at pre-defined time points post-dosing.

  • Plasma Separation: Process blood samples to separate plasma.

  • Bioanalysis: Analyze plasma samples to determine the concentrations of this compound and venetoclax using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration).

Table 3: Pharmacokinetic Parameters of Venetoclax after this compound Administration (Fasted State) [1]

ParameterMean Value
Cmax (ng/mL)1040
Tmax (hr)5.8
AUCt (ng·h/mL)16800

Quality Control and Analytical Methods

Purity and Identity:

  • Method: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Protocol: Develop a stability-indicating HPLC method to separate this compound from its potential degradants and the active metabolite, venetoclax. Use reference standards for peak identification and quantification.

Dissolution:

  • Method: USP Apparatus 2 (Paddle Method).

  • Protocol:

    • Place the tablet in a vessel containing a specified volume of dissolution medium (e.g., pH 6.8 phosphate buffer).

    • Rotate the paddle at a specified speed (e.g., 50 RPM).

    • Withdraw samples at predetermined time intervals.

    • Analyze the samples for the amount of dissolved this compound using HPLC.

Storage and Stability

The drug substance of this compound has been noted to have physical and chemical stability liabilities, including loss of crystallinity.[6] Therefore, proper storage is crucial.

  • Storage Conditions: Store the immediate-release tablets at controlled room temperature (20-25°C) in well-closed containers to protect from moisture.[1] The active pharmaceutical ingredient (API) is stored at 2°C–8°C to prevent chemical degradation and loss of crystallinity.[1]

References

Application Notes and Protocols for AbbV-167 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AbbV-167 is a phosphate prodrug of venetoclax, a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4] Venetoclax has demonstrated significant efficacy in treating various hematological malignancies by restoring the natural process of programmed cell death, or apoptosis.[2] The development of this compound aims to enhance the aqueous solubility of venetoclax, thereby improving its oral bioavailability and reducing the pill burden for patients.[1][3][4] These application notes provide detailed protocols for the preclinical evaluation of this compound in mouse xenograft models of hematological cancers, based on established methodologies for the parent compound, venetoclax.

Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[5][6] Anti-apoptotic proteins, such as BCL-2, prevent apoptosis by sequestering pro-apoptotic proteins like BIM, BAX, and BAK.[7][8] In many hematological cancers, the overexpression of BCL-2 allows malignant cells to evade apoptosis and survive.[7]

Venetoclax, the active metabolite of this compound, is a BH3-mimetic that binds with high affinity to the BH3-binding groove of BCL-2. This action displaces the pro-apoptotic proteins, which can then activate the mitochondrial apoptosis pathway.[8][9] The release and activation of BAX and BAK lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptotic cell death.[8]

BCL2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP Mitochondrial Outer Membrane Permeabilization CytoC_mito Cytochrome c CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto release Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., BIM) Apoptotic_Stimuli->BH3_only activates BCL2 BCL-2 BH3_only->BCL2 inhibits BAX_BAK BAX / BAK BCL2->BAX_BAK sequesters (inhibits) BAX_BAK->MOMP induces AbbV167 This compound (Venetoclax) AbbV167->BCL2 inhibits Caspase_Cascade Caspase Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis executes CytoC_cyto->Caspase_Cascade activates

Diagram 1: BCL-2 Signaling Pathway and Mechanism of this compound (Venetoclax). This diagram illustrates how this compound, by inhibiting BCL-2, liberates pro-apoptotic proteins to trigger the mitochondrial apoptosis cascade.

Experimental Protocols

The following protocols are representative for establishing a subcutaneous xenograft model of a hematological malignancy (e.g., Acute Myeloid Leukemia - AML) and evaluating the efficacy of this compound.

Protocol 1: Establishment of a Subcutaneous AML Xenograft Model
  • Cell Culture: Culture human AML cells (e.g., MV-4-11 or MOLM-13) in appropriate media and conditions to achieve logarithmic growth phase.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), typically 6-8 weeks old. Allow for a one-week acclimatization period.

  • Cell Implantation:

    • Harvest and wash the AML cells, then resuspend in a cold, sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1 ratio).

    • Inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.

  • Tumor Monitoring:

    • Monitor the mice daily for health and tumor development.

    • Once tumors are palpable, measure tumor volume 2-3 times per week using calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

Protocol 2: Administration of this compound
  • Formulation:

    • As this compound is a water-soluble prodrug, it can be formulated in a simple aqueous vehicle such as sterile water or PBS. The final formulation should be prepared fresh daily.

    • For comparison, the parent compound venetoclax is typically formulated in a vehicle suitable for poorly soluble compounds (e.g., 60% Phosal 50 PG, 30% PEG 400, 10% ethanol).[10]

  • Dosing:

    • Based on preclinical studies with venetoclax, a starting dose range for this compound (dosed as venetoclax equivalents) would be 25-100 mg/kg.[10][11][12][13]

    • The vehicle control group should receive the same volume of the formulation vehicle as the treatment groups.

  • Administration:

    • Administer the formulation daily via oral gavage.

  • Treatment Schedule:

    • Continue daily treatment for a predefined period, typically 21 to 28 days, or until a study endpoint is reached.

  • Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor for any signs of toxicity.

Protocol 3: Efficacy Evaluation and Endpoint Analysis
  • Primary Endpoint: The primary efficacy endpoint is typically tumor growth inhibition.

  • Data Collection:

    • At the end of the study, euthanize the mice.

    • Excise the tumors and measure their final weight.

  • Pharmacodynamic Analysis (Optional):

    • A subset of tumors can be collected at various time points post-treatment for biomarker analysis (e.g., Western blot for BCL-2 family proteins, immunohistochemistry for apoptosis markers like cleaved caspase-3).

  • Statistical Analysis:

    • Compare the mean tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental_Workflow cluster_Preparation Phase 1: Model Preparation cluster_Treatment Phase 2: Treatment cluster_Analysis Phase 3: Analysis Cell_Culture 1. AML Cell Culture (e.g., MV-4-11) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Dosing 5. Daily Oral Gavage (Vehicle or this compound) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Study Endpoint (e.g., Day 21) Monitoring->Endpoint Tumor_Excision 8. Tumor Excision & Weight Measurement Endpoint->Tumor_Excision Data_Analysis 9. Data Analysis & Efficacy Evaluation Tumor_Excision->Data_Analysis

Diagram 2: Experimental Workflow for this compound Efficacy Testing. This flowchart outlines the key steps from xenograft model establishment to final data analysis.

Data Presentation

The following tables present hypothetical but representative data for an in vivo efficacy study of this compound in an AML xenograft model.

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg, daily)Mean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
This compound25625 ± 9050
This compound50312 ± 6575
This compound100125 ± 4090

Data are presented as mean ± SEM.

Table 2: Endpoint Tumor Weight and Body Weight Change

Treatment GroupDose (mg/kg, daily)Mean Final Tumor Weight (g)Mean Body Weight Change (%)
Vehicle Control-1.3 ± 0.2+2.5
This compound250.65 ± 0.1+1.8
This compound500.32 ± 0.08+0.5
This compound1000.13 ± 0.05-1.2

Data are presented as mean ± SEM.

Conclusion

These application notes provide a comprehensive framework for the in vivo evaluation of this compound in mouse xenograft models of hematological malignancies. The enhanced solubility of this compound offers a practical advantage in formulation for preclinical studies. By following these detailed protocols, researchers can effectively assess the anti-tumor efficacy and tolerability of this promising BCL-2 inhibitor prodrug.

References

Application Notes and Protocols for the Quantification of ABBV-167 and Venetoclax in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the simultaneous and individual quantification of the B-cell lymphoma-2 (BCL-2) inhibitor venetoclax and its phosphate prodrug, ABBV-167, in human plasma. The protocols are designed for use in research and drug development settings.

Introduction

Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein BCL-2 and is a key therapeutic agent in the treatment of various hematologic malignancies. This compound is a phosphate prodrug of venetoclax developed to enhance its aqueous solubility and oral bioavailability. Accurate quantification of both compounds in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization strategies.

This document outlines validated methods for the determination of this compound and venetoclax concentrations in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Quantitative Data Summary

The following tables summarize the quantitative performance of the analytical methods described herein.

Table 1: LC-MS/MS Method for Simultaneous Quantification of this compound and Venetoclax
ParameterThis compoundVenetoclax
Lower Limit of Quantitation (LLOQ) 0.103 ng/mL[1]2.14 ng/mL[1]
Linearity Range Information not available20.0 to 5000 ng/mL[2]
Intra-day Precision (%CV) Information not available< 13.6%[2]
Inter-day Precision (%CV) Information not available< 13.6%[2]
Intra-day Accuracy (%) Information not availablewithin ±11.9%[2]
Inter-day Accuracy (%) Information not availablewithin ±11.9%[2]
Recovery (%) Information not available~100%[2]

Note: Detailed validation parameters for the simultaneous analysis of this compound are not fully available in the public domain. The data for venetoclax is derived from a method for its single-analyte quantification.

Table 2: HPLC-UV Method for Quantification of Venetoclax
ParameterVenetoclax
Lower Limit of Quantitation (LLOQ) 10 ng/mL[3]
Linearity Range 0.25 - 10 µg/mL (250 - 10,000 ng/mL)[4]
Intra-day Precision (%CV) 0.8 - 4.1%[4]
Inter-day Precision (%CV) 1.3 - 3.3%[4]
Accuracy (%) -2.8 to 1.6%[4]
Recovery (%) > 97.2%[4]

Experimental Protocols

Simultaneous Quantification of this compound and Venetoclax by LC-MS/MS

This protocol is based on a method used in a clinical study for the simultaneous determination of this compound and venetoclax in human plasma.[1]

3.1.1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of human plasma, add an appropriate internal standard (e.g., venetoclax-d8).

  • Add 500 µL of a suitable organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

3.1.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Chromatographic Column: A C18 reverse-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase: A gradient of 10 mM ammonium formate with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[2]

  • Flow Rate: 0.4 mL/min.

  • MRM Transitions:

    • Venetoclax: m/z 868.3 → 636.3[2]

    • Venetoclax-d8 (IS): m/z 876.3 → 644.3[2]

    • This compound: Specific transition not publicly available, but would be based on the parent mass of approximately 948.3 m/z.

Quantification of Venetoclax by HPLC-UV

This protocol provides a validated method for the determination of venetoclax in human plasma using HPLC with UV detection.[3][4]

3.2.1. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma, add 100 µL of acetonitrile containing the internal standard (e.g., ibrutinib).[4]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Inject a portion of the supernatant into the HPLC system.

3.2.2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., CAPCELL PAK C18 UG120).[3]

  • Mobile Phase: A mixture of acetonitrile and 0.5% KH2PO4 (pH 3.5) (80:20, v/v).[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Detection Wavelength: 286 nm.

  • Injection Volume: 10 µL.

Visualizations

Signaling Pathway of Venetoclax

venetoclax_pathway cluster_membrane Mitochondrial Outer Membrane BCL2 BCL-2 BIM BIM BCL2->BIM sequesters BAX_BAK BAX / BAK CytochromeC Cytochrome c Release BAX_BAK->CytochromeC induces BIM->BAX_BAK activates Venetoclax Venetoclax Venetoclax->BCL2 inhibits Apoptosis Apoptosis CytochromeC->Apoptosis triggers

Caption: Venetoclax inhibits BCL-2, leading to apoptosis.

Experimental Workflow for LC-MS/MS Analysis

lc_ms_workflow Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evaporation Evaporate to Dryness LLE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Quantification Data Acquisition and Quantification Injection->Quantification

Caption: Workflow for plasma sample preparation and analysis.

Prodrug Conversion of this compound

prodrug_conversion ABBV167 This compound (Phosphate Prodrug) Venetoclax Venetoclax (Active Drug) ABBV167->Venetoclax Rapid Cleavage (in vivo) Phosphate Phosphate Group ABBV167->Phosphate

Caption: Conversion of this compound to venetoclax.

References

Application Notes and Protocols for Cell Viability Assays with Abbv-167 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of Abbv-167, a prodrug of the BCL-2 inhibitor venetoclax, on cancer cells. The following sections detail the mechanism of action, protocols for common cell viability assays, and expected outcomes based on published data for venetoclax.

Introduction

This compound is a phosphate prodrug designed to improve the aqueous solubility and oral bioavailability of venetoclax.[1][2] Upon administration, this compound is rapidly converted to venetoclax, its active form.[1] Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[3][4] In many hematological malignancies, the overexpression of BCL-2 allows cancer cells to evade apoptosis.[3] Venetoclax binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM, which in turn activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent caspase-mediated apoptosis.[5][6]

Therefore, assessing the effect of this compound on cell viability is effectively measuring the activity of its active metabolite, venetoclax. The following protocols are tailored for this purpose.

Data Presentation: Expected IC50 Values of Venetoclax

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for venetoclax can vary depending on the cell line and the assay conditions. Below is a summary of reported IC50 values for venetoclax in various cancer cell lines, which can serve as a reference for expected outcomes when treating cells with this compound.

Cell LineCancer TypeAssay DurationReported IC50 (µM)
HL-60Acute Myeloid Leukemia (AML)48 hours1.6
ML-2Acute Myeloid Leukemia (AML)Not Specified0.1
MOLM-13Acute Myeloid Leukemia (AML)Not Specified0.2
OCI-AML3Acute Myeloid Leukemia (AML)Not Specified0.6
KG-1Acute Myeloid Leukemia (AML)72 hours10.73
MDA-MB-231Triple-Negative Breast CancerNot Specified~60
MCF-7Estrogen Receptor-Positive Breast CancerNot Specified~36
SKBR-3HER2-Positive Breast CancerNot Specified~34
OCI-Ly1Diffuse Large B-cell LymphomaNot Specified0.06

Note: The IC50 values for this compound are expected to be in a similar range to venetoclax, assuming efficient conversion of the prodrug to its active form. It is recommended to perform a dose-response study to determine the precise IC50 in the cell line of interest.

BCL-2 Signaling Pathway and Mechanism of Venetoclax Action

The following diagram illustrates the intrinsic apoptotic pathway regulated by the BCL-2 family of proteins and the mechanism by which venetoclax induces apoptosis.

BCL2_Pathway cluster_0 Normal Cell Survival cluster_1 Apoptotic Stimulus cluster_2 Venetoclax Action and Apoptosis BCL2 BCL2 BAX/BAK_inactive BAX/BAK (Inactive) BCL2->BAX/BAK_inactive Inhibits Survival Survival BAX/BAK_inactive->Survival Leads to Apoptotic_Stimulus Apoptotic_Stimulus BH3_only BH3-only proteins (e.g., BIM, PUMA) Apoptotic_Stimulus->BH3_only Activates BH3_only_free Free BH3-only proteins Venetoclax Venetoclax (from this compound) BCL2_V BCL-2 Venetoclax->BCL2_V Inhibits BCL2_V->BH3_only_free Releases BAX/BAK_active BAX/BAK (Active) BH3_only_free->BAX/BAK_active Activates Mitochondrion Mitochondrion BAX/BAK_active->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Execute

Caption: BCL-2 pathway and venetoclax mechanism.

Experimental Protocols

The following are detailed protocols for two common colorimetric and luminescent cell viability assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The absorbance of the formazan solution is proportional to the number of viable cells.[7]

Materials:

  • This compound (solubilized in an appropriate solvent, e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol Workflow:

MTT_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with varying concentrations of this compound Incubate_24h->Treat_Cells Incubate_Treatment Incubate for desired duration (e.g., 24, 48, 72 hours) Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution to dissolve formazan crystals Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data to determine cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: MTT assay experimental workflow.

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank measurements.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation with Treatment: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT reagent to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix gently by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the amount of ATP present, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP and thus to the number of viable cells.[8][9]

Materials:

  • This compound (solubilized in an appropriate solvent, e.g., DMSO)

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Complete cell culture medium

  • Luminometer

Protocol Workflow:

CTG_Workflow Start Start Seed_Cells Seed cells in an opaque-walled 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with varying concentrations of this compound Incubate_24h->Treat_Cells Incubate_Treatment Incubate for desired duration (e.g., 24, 48, 72 hours) Treat_Cells->Incubate_Treatment Equilibrate Equilibrate plate to room temperature Incubate_Treatment->Equilibrate Add_CTG Add CellTiter-Glo® Reagent to each well Equilibrate->Add_CTG Mix_and_Incubate Mix on an orbital shaker and incubate at room temperature Add_CTG->Mix_and_Incubate Read_Luminescence Read luminescence Mix_and_Incubate->Read_Luminescence Analyze_Data Analyze data to determine cell viability and IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: CellTiter-Glo® assay workflow.

Detailed Steps:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Include wells with medium only for background measurements.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.

  • Incubation with Treatment: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mixing and Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the average luminescence of the background wells from all other readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

References

Application Notes and Protocols for AbbV-167 in Hematological Malignancy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AbbV-167 is a phosphate prodrug of venetoclax, a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] Venetoclax has demonstrated significant efficacy in various hematological malignancies by restoring the natural process of apoptosis in cancer cells.[3] Due to venetoclax's low aqueous solubility and high molecular weight, it presents a substantial pill burden for patients, especially at higher doses.[1][2][3] this compound was developed to address this challenge. Its enhanced aqueous solubility allows for higher drug loading in solid dosage forms, thereby reducing the pill burden.[1][3] Upon oral administration, this compound is efficiently converted to the active drug, venetoclax, and has shown a reduced food effect compared to its parent compound.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in hematological malignancy research, including its mechanism of action, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction

The therapeutic effect of this compound is mediated by its active form, venetoclax. In many hematological cancers, the overexpression of the anti-apoptotic protein BCL-2 is a key survival mechanism. BCL-2 sequesters pro-apoptotic proteins, such as BIM, preventing them from activating the mitochondrial apoptosis pathway. Venetoclax, a BH3-mimetic, binds with high affinity to the BH3-binding groove of BCL-2, displacing BIM and other pro-apoptotic proteins. The released pro-apoptotic proteins can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, programmed cell death (apoptosis).

BCL2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX BAX MOMP MOMP BAX->MOMP BAK BAK BAK->MOMP CytoC_mito Cytochrome c CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Release MOMP->CytoC_mito BCL2 BCL-2 BIM BIM BCL2->BIM Sequesters BIM->BAX Activates BIM->BAK Activates AbbV167 This compound (Prodrug) Venetoclax Venetoclax (Active Drug) AbbV167->Venetoclax Conversion Venetoclax->BCL2 Inhibits Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CytoC_cyto->Caspase9 Activates

Caption: Mechanism of action of this compound in inducing apoptosis.

Quantitative Data

The following table summarizes the in vitro potency of venetoclax (the active form of this compound) against various hematological malignancy cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the concentration-dependent effect of the drug on cell viability.

Cell LineHematological MalignancyIC50 (nM) of Venetoclax
MOLM-13Acute Myeloid Leukemia (AML)~1 - 8
MV4-11Acute Myeloid Leukemia (AML)~1 - 10
OCI-AML2Acute Myeloid Leukemia (AML)~1.1
OCI-AML3Acute Myeloid Leukemia (AML)~8 - 20
HL-60Acute Myeloid Leukemia (AML)~4
THP-1Acute Myeloid Leukemia (AML)~1100
RS4;11Acute Lymphoblastic Leukemia (ALL)~3
DoHH2Diffuse Large B-cell Lymphoma (DLBCL)~5 - 15
OCI-Ly1Diffuse Large B-cell Lymphoma (DLBCL)~60
Granta-519Mantle Cell Lymphoma (MCL)~4

Note: IC50 values can vary depending on the assay conditions and duration of drug exposure. The values presented here are compiled from multiple sources for comparative purposes.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol describes a standard method to determine the effect of this compound on the viability of hematological malignancy cell lines. As this compound is a prodrug, it's important to consider that in vitro systems may have limited capacity to convert it to venetoclax. Therefore, for mechanistic studies, using venetoclax directly is often preferred. If the research objective is to study the prodrug itself, appropriate enzymatic systems may need to be incorporated. The following protocol is for venetoclax.

Cell_Viability_Workflow start Start plate_cells Plate cells in 96-well plates start->plate_cells add_drug Add serial dilutions of Venetoclax plate_cells->add_drug incubate Incubate for 48-72 hours add_drug->incubate add_reagent Add cell viability reagent (e.g., CellTiter-Glo®) incubate->add_reagent read_plate Read luminescence add_reagent->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for in vitro cell viability assay.

Materials:

  • Hematological malignancy cell lines

  • Complete cell culture medium

  • Venetoclax (dissolved in DMSO)

  • 96-well clear bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Drug Preparation: Prepare a 2X serial dilution of venetoclax in complete culture medium.

  • Drug Addition: Add 100 µL of the 2X drug solution to the respective wells. Include wells with vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Apoptosis Assay by Flow Cytometry

This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with venetoclax.

Materials:

  • Hematological malignancy cell lines

  • Complete cell culture medium

  • Venetoclax (dissolved in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with venetoclax at various concentrations (e.g., 1X, 5X, and 10X the IC50 value) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

In Vivo Xenograft Model for Efficacy Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

In_Vivo_Workflow start Start implant_cells Implant tumor cells subcutaneously in immunocompromised mice start->implant_cells tumor_growth Monitor tumor growth implant_cells->tumor_growth randomize Randomize mice into treatment groups when tumors reach ~150-200 mm³ tumor_growth->randomize treatment Administer this compound (orally) and vehicle control daily randomize->treatment monitor Monitor tumor volume and body weight treatment->monitor endpoint Endpoint: Tumor volume reaches predetermined size or signs of toxicity monitor->endpoint analysis Analyze tumor growth inhibition endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo xenograft study.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Hematological malignancy cell line (e.g., MOLM-13, MV4-11)

  • Matrigel (optional)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

Procedure:

  • Cell Implantation: Subcutaneously inject 5-10 million tumor cells, optionally resuspended in a 1:1 mixture of medium and Matrigel, into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Prepare this compound in the appropriate vehicle. Administer this compound orally (e.g., by gavage) to the treatment group daily at a predetermined dose. The control group should receive the vehicle only.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or if mice show signs of toxicity (e.g., significant weight loss).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

This compound represents a significant advancement in the delivery of the BCL-2 inhibitor venetoclax. Its favorable pharmaceutical properties make it a valuable tool for researchers studying BCL-2 dependency in hematological malignancies. The protocols provided here offer a starting point for the preclinical evaluation of this compound, enabling further investigation into its therapeutic potential. As with any experimental work, optimization of these protocols for specific cell lines and animal models is recommended.

References

Application Notes and Protocols for ABBV-167 (Venetoclax Prodrug) and its Clinical Application in Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-167 is a phosphate prodrug of venetoclax, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] Venetoclax has demonstrated significant efficacy in the treatment of various hematologic malignancies, including Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).[3] However, venetoclax's low aqueous solubility and high molecular weight present formulation challenges, leading to a substantial pill burden for patients, particularly at higher doses.[1][2][3] this compound was developed to address these challenges by significantly increasing aqueous solubility, allowing for higher drug loading in tablets.[1][2] Following oral administration, this compound is efficiently converted to the active parent drug, venetoclax.[1][2][3]

This document provides detailed application notes and protocols related to the clinical evaluation of this compound and the pivotal clinical trials of venetoclax in leukemia that form the basis of its therapeutic application.

Signaling Pathway of Venetoclax (Active Metabolite of this compound)

The anti-apoptotic protein BCL-2 is overexpressed in many leukemia cells, sequestering pro-apoptotic proteins and preventing programmed cell death. Venetoclax selectively binds to the BH3-binding groove of BCL-2, displacing these pro-apoptotic proteins. This leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation, ultimately resulting in apoptosis.

BCL2_Inhibition_Pathway cluster_Mitochondrion Mitochondrion BAX/BAK BAX/BAK Cytochrome_c Cytochrome_c BAX/BAK->Cytochrome_c Releases Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates BCL2 BCL-2 Pro_Apoptotic_Proteins Pro-Apoptotic Proteins (e.g., BIM, PUMA) Pro_Apoptotic_Proteins->BAX/BAK Activates Pro_Apoptotic_Proteins->BCL2 Inhibited by Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: BCL-2 Inhibition Pathway by Venetoclax.

Experimental Protocols

Protocol 1: Phase 1 Clinical Trial of this compound in Healthy Volunteers

This study was designed to assess the pharmacokinetics, safety, and food effect of this compound as a prodrug of venetoclax.[1]

Study Design: A Phase 1, open-label, randomized, four-period, four-sequence, crossover study in healthy female subjects.[1]

Participant Population:

  • Healthy female volunteers.[1]

Interventions:

  • Regimen A: Single 100 mg dose of venetoclax tablet under fasting conditions.[1]

  • Regimen B: Single 100 mg equivalent dose of this compound as an oral solution under fasting conditions.[1]

  • Regimen C: Single 100 mg equivalent dose of this compound tablet under fasting conditions.[1]

  • Regimen D: Single 100 mg equivalent dose of this compound tablet under fed conditions (high-fat breakfast).[1]

Methodology:

  • Dosing: Each study drug was administered orally with approximately 240 mL of water.[1]

  • Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at multiple time points post-dose to determine the plasma concentrations of this compound and venetoclax.

  • Bioanalytical Method: Plasma concentrations of this compound and venetoclax were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Safety Monitoring: Safety was assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Data Presentation: Pharmacokinetic Parameters of Venetoclax after Administration of this compound and Venetoclax

ParameterRegimen A (Venetoclax Tablet, Fasting)Regimen B (this compound Solution, Fasting)Regimen C (this compound Tablet, Fasting)Regimen D (this compound Tablet, Fed)
Cmax (ng/mL) Geometric Mean (CV%)Geometric Mean (CV%)Geometric Mean (CV%)Geometric Mean (CV%)
AUCinf (ng·h/mL) Geometric Mean (CV%)Geometric Mean (CV%)Geometric Mean (CV%)Geometric Mean (CV%)
Tmax (h) Median (Range)Median (Range)Median (Range)Median (Range)

Note: Specific numerical values for the pharmacokinetic parameters are proprietary to the manufacturer and not publicly available in full detail.

Protocol 2: Venetoclax in Combination with Rituximab for Relapsed/Refractory CLL (MURANO Trial)

Study Design: A Phase 3, multicenter, open-label, randomized controlled trial (NCT02005471).[4][5]

Participant Population:

  • Patients with relapsed or refractory Chronic Lymphocytic Leukemia (CLL) who have received at least one prior therapy.[4][5]

Interventions:

  • Arm A (VenR): Venetoclax (daily for up to 2 years) plus rituximab (for the first 6 cycles).[4][5]

  • Arm B (BR): Bendamustine plus rituximab (for 6 cycles).[4][5]

Methodology:

  • Venetoclax Dosing: 5-week dose ramp-up from 20 mg to 400 mg once daily.[5]

  • Rituximab Dosing: 375 mg/m² for Cycle 1, Day 1, and 500 mg/m² for Cycles 2-6, Day 1.[5]

  • Efficacy Assessment:

    • Primary Endpoint: Progression-Free Survival (PFS).[4][5]

    • Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), Complete Remission (CR) rate, and Minimal Residual Disease (MRD) status.[4][5]

  • Minimal Residual Disease (MRD) Assessment: MRD was assessed in peripheral blood using allele-specific oligonucleotide polymerase chain reaction (ASO-PCR) and/or flow cytometry, with a sensitivity of less than one CLL cell per 10,000 leukocytes (<10⁻⁴).[4]

  • Safety Monitoring: Regular monitoring of adverse events, with a focus on tumor lysis syndrome (TLS), neutropenia, and infections.

Protocol 3: Venetoclax in Combination with Obinutuzumab for Previously Untreated CLL (CLL14 Trial)

Study Design: A Phase 3, multicenter, open-label, randomized controlled trial (NCT02242942).[6][7][8]

Participant Population:

  • Previously untreated patients with CLL and coexisting medical conditions.[6][7][8]

Interventions:

  • Arm A (VenG): Venetoclax plus obinutuzumab for a fixed duration of 12 cycles.[6][7][8]

  • Arm B (GClb): Obinutuzumab plus chlorambucil.[6][7][8]

Methodology:

  • Venetoclax Dosing: 5-week dose ramp-up to 400 mg once daily, continued for 12 cycles.[9]

  • Obinutuzumab Dosing: Administered for 6 cycles.[9]

  • Efficacy Assessment:

    • Primary Endpoint: Progression-Free Survival (PFS).[6][7][8]

    • Secondary Endpoints: MRD status, Overall Response Rate (ORR), Complete Remission (CR) rate, and Overall Survival (OS).[6][8]

  • Minimal Residual Disease (MRD) Assessment: MRD was assessed in peripheral blood and bone marrow.

  • Safety Monitoring: Close monitoring for adverse events, particularly TLS during the venetoclax ramp-up phase.

Protocol 4: Venetoclax in Combination with Azacitidine for Newly Diagnosed AML (VIALE-A Trial)

Study Design: A Phase 3, randomized, double-blind, placebo-controlled multicenter trial (NCT02993523).[10][11][12]

Participant Population:

  • Patients with previously untreated Acute Myeloid Leukemia (AML) who are ineligible for intensive chemotherapy.[10][11][12]

Interventions:

  • Arm A: Venetoclax in combination with azacitidine.[10][11][12]

  • Arm B: Placebo in combination with azacitidine.[10][11][12]

Methodology:

  • Venetoclax Dosing: Daily oral administration with a dose ramp-up.

  • Azacitidine Dosing: Standard dosing regimen.

  • Efficacy Assessment:

    • Primary Endpoints: Overall Survival (OS) and Composite Complete Remission (CR + CRi) rate.[10][11][12]

  • Safety Monitoring: Comprehensive monitoring of adverse events, with particular attention to hematologic toxicities and infections.

Data Presentation: Efficacy Outcomes in Pivotal Leukemia Trials

Table 1: Efficacy in Relapsed/Refractory CLL (MURANO Trial) - 5-Year Follow-up [4]

EndpointVenetoclax + Rituximab (VenR)Bendamustine + Rituximab (BR)Hazard Ratio (95% CI)p-value
Median PFS 53.6 months17.0 months0.19 (0.15–0.26)<0.0001
5-Year OS Rate 82.1%62.2%0.40 (0.26–0.62)<0.0001

Table 2: Efficacy in Previously Untreated CLL (CLL14 Trial) - 6-Year Follow-up [6]

EndpointVenetoclax + Obinutuzumab (VenG)Chlorambucil + Obinutuzumab (GClb)Hazard Ratio (95% CI)p-value
Median PFS 76.2 months36.4 months0.40 (0.31-0.52)<0.0001
6-Year OS Rate 78.7%69.2%0.69 (0.48-1.01)0.052

Table 3: Efficacy in Newly Diagnosed AML (VIALE-A Trial) [10][13]

EndpointVenetoclax + AzacitidinePlacebo + AzacitidineHazard Ratio (95% CI)p-value
Median OS 14.7 months9.6 months0.66 (0.52-0.85)<0.001
CR + CRi Rate 66.4%28.3%-<0.001

Experimental Workflows

ABBV167_PK_Workflow Screening Screening Randomization Randomization Screening->Randomization Dosing_Period_1 Dosing Period 1 (Regimen A, B, C, or D) Randomization->Dosing_Period_1 PK_Sampling_1 PK Sampling Dosing_Period_1->PK_Sampling_1 Washout Washout PK_Sampling_1->Washout Dosing_Period_2 Dosing Period 2 (Crossover) Washout->Dosing_Period_2 PK_Sampling_2 PK Sampling Dosing_Period_2->PK_Sampling_2 Washout_2 Washout PK_Sampling_2->Washout_2 Dosing_Period_3 Dosing Period 3 (Crossover) Washout_2->Dosing_Period_3 PK_Sampling_3 PK Sampling Dosing_Period_3->PK_Sampling_3 Washout_3 Washout PK_Sampling_3->Washout_3 Dosing_Period_4 Dosing Period 4 (Crossover) Washout_3->Dosing_Period_4 PK_Sampling_4 PK Sampling Dosing_Period_4->PK_Sampling_4 Safety_Follow_up Safety_Follow_up PK_Sampling_4->Safety_Follow_up Data_Analysis Data_Analysis Safety_Follow_up->Data_Analysis

Caption: this compound Phase 1 Pharmacokinetic Study Workflow.

Venetoclax_Leukemia_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A (Venetoclax Combination) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (Control) Randomization->Treatment_Arm_B Treatment_Cycles Treatment Cycles (with Safety Monitoring) Treatment_Arm_A->Treatment_Cycles Treatment_Arm_B->Treatment_Cycles Efficacy_Assessment Efficacy Assessment (PFS, OS, ORR, MRD) Treatment_Cycles->Efficacy_Assessment Efficacy_Assessment->Treatment_Cycles Continue Treatment End_of_Treatment End_of_Treatment Efficacy_Assessment->End_of_Treatment Complete Treatment Long_Term_Follow_up Long-Term Follow-up End_of_Treatment->Long_Term_Follow_up

Caption: Generalized Workflow for Venetoclax Leukemia Clinical Trials.

References

Application Notes and Protocols for Assessing In Vivo Bioavailability of AbbV-167

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AbbV-167 is a phosphate prodrug of venetoclax, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] Venetoclax exhibits low aqueous solubility, and its oral absorption is significantly influenced by food, which can lead to high pharmacokinetic variability and a considerable pill burden for patients.[3][4] this compound was developed to overcome these limitations by enhancing aqueous solubility and improving the bioavailability of venetoclax, with the goal of reducing the food effect and decreasing the pill burden.[3][4]

These application notes provide a comprehensive overview of the methodologies for assessing the in vivo bioavailability of this compound in both preclinical and clinical settings. The protocols are designed to guide researchers in accurately quantifying the conversion of this compound to venetoclax and determining the pharmacokinetic profile of the active drug.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of venetoclax following the administration of this compound and a reference venetoclax formulation in preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of this compound and Venetoclax [3]

SpeciesAdministration RouteDose (molar equivalent of venetoclax)AnalyteCmax (ng/mL)AUC (ng·h/mL)Key Observation
MouseIntravenous5 mg/kgThis compound--Rapid conversion to venetoclax.
Venetoclax--
Oral5, 30, 100, 150 mg/kgThis compoundBelow limit of detection-Rapid and extensive conversion to venetoclax.
VenetoclaxDose-dependentDose-dependentRobust exposure of venetoclax.
DogIntravenous5 mg/kgThis compound--High clearance and rapid conversion.
Venetoclax--
Oral5, 30, 100, 150 mg/kgThis compound<1.5% of venetoclax Cmax<0.1% of venetoclax AUCMinimal systemic exposure of the prodrug.
VenetoclaxDose-dependentDose-dependentEfficient conversion to venetoclax.

Table 2: Clinical Pharmacokinetic Parameters of Venetoclax in Healthy Volunteers (100 mg dose) [3]

FormulationConditionNCmax (ng/mL) Geometric Mean (%CV)AUCinf (ng·h/mL) Geometric Mean (%CV)Tmax (h) Median (min-max)
Venetoclax TabletFasting12237 (82)2610 (84)6.0 (4.0-8.0)
This compound SolutionFasting11933 (52)8840 (54)4.0 (2.0-6.0)
This compound TabletFasting11754 (63)7940 (62)4.0 (3.0-8.0)
This compound TabletHigh-Fat Meal121630 (35)29900 (37)6.0 (4.0-10.0)

Signaling Pathway and Mechanism of Action

This compound is designed to be rapidly converted in vivo to its active form, venetoclax, by intestinal alkaline phosphatases.[4] Venetoclax then exerts its therapeutic effect by selectively inhibiting the anti-apoptotic protein BCL-2. This inhibition restores the intrinsic apoptotic pathway in cancer cells that overexpress BCL-2, leading to programmed cell death.

BCL2_Inhibition_Pathway cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_apoptosis Apoptosis Cascade This compound This compound Venetoclax_GI Venetoclax This compound->Venetoclax_GI Alkaline Phosphatases Venetoclax_Circ Venetoclax Venetoclax_GI->Venetoclax_Circ Absorption BCL2 BCL-2 Venetoclax_Circ->BCL2 Inhibition BAX/BAK BAX/BAK Cytochrome_c Cytochrome c BAX/BAK->Cytochrome_c Release Caspases Caspases Cytochrome_c->Caspases Activation Pro_Apoptotic Pro-apoptotic Proteins (e.g., BIM) BCL2->Pro_Apoptotic Sequesters Pro_Apoptotic->BAX/BAK Activation Apoptosis Apoptosis Caspases->Apoptosis Execution

Mechanism of Action of this compound/Venetoclax.

Experimental Protocols

Protocol 1: Preclinical In Vivo Bioavailability Study in Rats

Objective: To determine the oral bioavailability and pharmacokinetic profile of venetoclax following administration of this compound in a rodent model.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound and venetoclax reference standard

  • Formulation vehicle (e.g., PEG400:Labrasol 1:1 v/v)[5]

  • Oral gavage needles

  • Blood collection tubes (e.g., K2-EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[6]

  • Dosing:

    • Divide rats into groups (n=3-6 per group).

    • Oral Group: Administer this compound orally via gavage at a predetermined dose (e.g., 10 mg/kg molar equivalent of venetoclax).[5]

    • Intravenous Group (for absolute bioavailability): Administer a lower dose of venetoclax (e.g., 1 mg/kg) intravenously via the tail vein.[6]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein or other appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5]

    • Place samples immediately into K2-EDTA tubes and keep on ice.

  • Plasma Processing:

    • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) within 30 minutes of collection.

    • Harvest the plasma supernatant and store at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Develop and validate a sensitive and selective LC-MS/MS method for the simultaneous quantification of this compound and venetoclax in rat plasma.[7][8]

    • Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma samples.[7]

    • Chromatography: Use a C18 reverse-phase column with a gradient mobile phase of acetonitrile and water with 0.1% formic acid.[7]

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.[9]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both this compound and venetoclax using non-compartmental analysis software.

    • Calculate the absolute oral bioavailability (F%) of venetoclax from the this compound formulation using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Protocol 2: Clinical Bioavailability Study in Healthy Volunteers

Objective: To evaluate the relative bioavailability of venetoclax from an this compound formulation compared to a reference venetoclax tablet under fasting and fed conditions.

Study Design: An open-label, randomized, single-dose, crossover study.[3]

Crossover_Study_Workflow cluster_treatments Treatment Arms (Randomized Sequence) Screening Subject Screening (Healthy Volunteers) Randomization Randomization Screening->Randomization Period1 Period 1 (Single Dose Administration) Randomization->Period1 PK_Sampling1 Serial PK Blood Sampling Period1->PK_Sampling1 Washout Washout Period (e.g., 7 days) Period2 Period 2 (Crossover Dosing) Washout->Period2 Period3 Period 3 (Crossover Dosing) Washout->Period3 Period4 Period 4 (Crossover Dosing) Washout->Period4 PK_Sampling2 Serial PK Blood Sampling Period2->PK_Sampling2 PK_Sampling3 Serial PK Blood Sampling Period3->PK_Sampling3 PK_Sampling4 Serial PK Blood Sampling Period4->PK_Sampling4 PK_Sampling1->Washout Bioanalysis Bioanalysis (LC-MS/MS) PK_Sampling1->Bioanalysis PK_Sampling2->Washout PK_Sampling2->Bioanalysis PK_Sampling3->Washout PK_Sampling3->Bioanalysis PK_Sampling4->Bioanalysis PK_Analysis Pharmacokinetic & Statistical Analysis Bioanalysis->PK_Analysis T1 A: Venetoclax Tablet (Fasting) T2 B: this compound Solution (Fasting) T3 C: this compound Tablet (Fasting) T4 D: this compound Tablet (Fed)

Clinical Crossover Bioavailability Study Workflow.

Procedure:

  • Subject Selection: Recruit healthy adult volunteers (e.g., 12 female subjects) who meet the inclusion and exclusion criteria.[3] Obtain informed consent.

  • Randomization: Randomize subjects to one of four treatment sequences (e.g., ABCD, BCDA, CDAB, DABC).

  • Dosing Periods:

    • Administer a single 100 mg molar equivalent dose of venetoclax in each period according to the randomized sequence.

    • Fasting Condition: Administer the dose after an overnight fast of at least 10 hours.

    • Fed Condition: Administer the dose after a standardized high-fat breakfast.[3]

    • A washout period of at least 7 days should separate each dosing period.[10][11]

  • Blood Sampling:

    • Collect venous blood samples into K2-EDTA tubes at pre-dose (0) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12, 24, 48, 72, and 96 hours).

  • Plasma Processing and Bioanalysis:

    • Process blood samples to obtain plasma as described in Protocol 1.

    • Quantify plasma concentrations of this compound and venetoclax using a validated LC-MS/MS method.

  • Pharmacokinetic and Statistical Analysis:

    • Calculate pharmacokinetic parameters for venetoclax for each treatment period.

    • Perform statistical analysis (e.g., ANOVA) on the log-transformed Cmax and AUC values to determine the bioequivalence between the this compound formulations and the reference venetoclax tablet.

    • The 90% confidence intervals for the ratio of geometric means should fall within the standard bioequivalence limits of 80-125%.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical and clinical assessment of the in vivo bioavailability of this compound. Accurate characterization of the pharmacokinetic profile of venetoclax following the administration of its prodrug, this compound, is critical for understanding its clinical potential in providing a more patient-friendly therapeutic option with reduced food effect and lower pill burden. The provided methodologies, from study design to bioanalysis, will aid researchers in generating reliable and comprehensive data for the development of this and other innovative prodrug formulations.

References

Troubleshooting & Optimization

AbbV-167 Aqueous Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the aqueous stability of AbbV-167, a phosphate prodrug of the BCL-2 inhibitor venetoclax. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous stability a concern?

A1: this compound is a phosphate prodrug of venetoclax, developed to enhance the aqueous solubility of the parent drug.[1][2][3] While the phosphate group improves solubility, it also introduces chemical and physical stability challenges.[4][5] These include a complex chemical speciation profile, potential for loss of crystallinity leading to poor solid-state reactivity, and a shorter shelf life.[4][5]

Q2: What are the primary degradation pathways for this compound in aqueous solutions?

A2: The primary degradation pathway for this compound in an aqueous environment is the hydrolysis of the phosphate ester bond, which converts the prodrug back to the active parent drug, venetoclax. The stability of the parent drug, venetoclax, has been studied under various stress conditions, including acidic, basic, oxidative, photolytic, and thermolytic conditions, leading to the identification of several degradation products.[6] Understanding these degradation pathways is crucial for developing stable formulations.

Q3: How can I prepare a stable aqueous solution of this compound for in vitro experiments?

A3: For clinical trials, an oral solution of this compound was prepared by dissolving the active pharmaceutical ingredient (API) in a neutral-pH buffered solution (target pH of approximately 7.5) immediately before administration.[1] For research purposes, it is recommended to prepare fresh solutions and use them promptly. To minimize degradation, consider using a buffer system to maintain a neutral to slightly alkaline pH.

Q4: What excipients can be used to improve the stability of this compound in solution?

A4: While specific excipient studies for this compound are not extensively published, general strategies for stabilizing phosphate prodrugs can be applied. These include:

  • pH control: Utilizing buffering agents to maintain a pH that minimizes hydrolysis.

  • Tonicity modifiers: For formulations intended for injection, salts like sodium chloride can be used.

  • Bulking agents: Sugars such as sucrose or trehalose can be used in lyophilized formulations to provide stability.[7][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in aqueous solution - Poor solubility at the given pH or concentration. - Conversion to the less soluble parent drug, venetoclax.[2]- Adjust the pH of the solution; this compound's solubility is pH-dependent. - Prepare solutions at a lower concentration. - Prepare fresh solutions immediately before use.
Loss of potency over time - Chemical degradation of this compound via hydrolysis.- Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. - For working solutions, prepare them fresh daily.
Inconsistent experimental results - Variability in the amount of active venetoclax present due to degradation. - Issues with the solid form of the this compound used.[4][5]- Ensure consistent solution preparation methods and timing. - Characterize the solid-state properties of the this compound material if possible.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound
  • Materials:

    • This compound powder

    • Sterile, high-purity water

    • pH meter

    • Sterile conical tubes

    • 0.22 µm sterile filter

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile conical tube.

    • Add a small volume of sterile water to create a slurry.

    • Gradually add more water while vortexing or sonicating until the desired final concentration is reached.

    • Measure the pH of the solution. If necessary, adjust to a neutral pH (around 7.0-7.5) using a suitable buffer (e.g., phosphate-buffered saline). Be aware that adding a phosphate moiety can result in complex chemical speciation.[4][5]

    • Sterile-filter the solution using a 0.22 µm filter.

    • Aliquot the stock solution into smaller volumes and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of this compound Stability by HPLC
  • Objective: To determine the rate of hydrolysis of this compound to venetoclax in an aqueous buffer at a specific temperature.

  • Materials:

    • This compound stock solution

    • Aqueous buffer of desired pH (e.g., PBS pH 7.4)

    • Incubator or water bath

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

    • Mobile phase (e.g., acetonitrile/water gradient with a modifier like formic acid)

    • Venetoclax analytical standard

  • Procedure:

    • Dilute the this compound stock solution to the desired final concentration in the pre-warmed aqueous buffer.

    • Immediately inject a sample (t=0) into the HPLC system to determine the initial peak areas of this compound and any venetoclax present.

    • Incubate the remaining solution at the desired temperature (e.g., 37°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample and inject it into the HPLC.

    • Analyze the chromatograms to determine the peak areas of this compound and venetoclax at each time point.

    • Calculate the percentage of this compound remaining and the percentage of venetoclax formed over time.

Visualizations

AbbV167_Conversion AbbV167 This compound (Phosphate Prodrug) Venetoclax Venetoclax (Active Drug) AbbV167->Venetoclax Hydrolysis Phosphate Inorganic Phosphate AbbV167->Phosphate Hydrolysis Degradation Further Degradation Products Venetoclax->Degradation Stress Conditions (e.g., pH, light, oxidation)

Caption: Conversion of this compound to venetoclax and subsequent degradation.

Stability_Troubleshooting_Workflow Start Experiment with This compound Aqueous Solution Issue Observe Instability (Precipitation, Low Activity) Start->Issue CheckpH Check and Adjust pH of Solution Issue->CheckpH Precipitation? FreshPrep Prepare Fresh Solution Immediately Before Use Issue->FreshPrep Low Activity? LowerConc Use a Lower Concentration Issue->LowerConc Precipitation? Storage Review Storage Conditions Issue->Storage Inconsistent Results? Proceed Proceed with Experiment CheckpH->Proceed FreshPrep->Proceed LowerConc->Proceed Storage->FreshPrep

References

Technical Support Center: ABBV-167 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of ABBV-167. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the handling of this complex molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

A1: this compound is a phosphate prodrug of venetoclax, a BCL-2 inhibitor.[1][2][3][4] It is classified as a "beyond rule of five" (bRo5) molecule due to its high molecular weight and polar surface area.[2][5] The synthesis and purification of this compound present significant chemistry, manufacturing, and control (CMC) challenges.[2][4][5] These challenges stem from its complex chemical speciation, intricate solid-form landscape, and notable physical and chemical stability liabilities.[2][4][5]

Q2: What are the primary stability issues observed with this compound?

A2: A primary challenge in the manufacturing of this compound is the loss of crystallinity.[2][4][5] This loss of solid-state form can lead to high chemical reactivity and consequently, poor shelf-life stability.[2][4][5] The compound's structural characteristics and loose crystal packing are contributing factors to this instability.[2][4][5]

Q3: What purification techniques are used for this compound?

A3: The initial synthesis of this compound involves purification by reverse-phase chromatography.[1] Given the complexity of the molecule and the potential for various species in solution, chromatographic methods are crucial for achieving the desired purity.

Q4: How does the prodrug nature of this compound impact its handling and formulation?

A4: As a phosphate prodrug, this compound exhibits dramatically increased water solubility compared to its parent compound, venetoclax.[1][3][5] This enhanced solubility is advantageous for developing high drug-load formulations, potentially reducing the pill burden for patients.[1][3][5] However, the addition of the phosphate moiety also contributes to the complex chemical speciation and solid-form challenges.[2][4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Issue 1: Loss of Crystallinity During Manufacturing
  • Symptom: The final product or intermediate appears amorphous or partially amorphous when analyzed by techniques such as X-ray powder diffraction (XRPD). This can be accompanied by a change in color or texture.

  • Root Cause: The inherent chemical structure and loose crystal packing of this compound make it susceptible to losing its crystalline form, particularly during processing steps like drying or compaction.[2][4][5]

  • Troubleshooting Steps:

    • Drying Process Optimization: Carefully control drying parameters such as temperature, vacuum, and time to minimize stress on the crystal lattice.

    • Solvent System Evaluation: Investigate the use of different solvent systems for crystallization that may yield a more stable solid form.

    • Solid Form Screening: Conduct comprehensive solid-form screening to identify potentially more stable polymorphs or co-crystals of this compound.

Issue 2: Poor Chemical Stability and Degradation
  • Symptom: Appearance of degradation products in HPLC analysis of the drug substance or formulated product, leading to a decrease in purity over time.

  • Root Cause: The loss of crystallinity can expose more of the molecule to its environment, leading to increased solid-state chemical reactivity and degradation.[2][4][5]

  • Troubleshooting Steps:

    • Strict Moisture Control: Due to the hygroscopic nature of many phosphate salts, stringent control of humidity during manufacturing and storage is critical.

    • Inert Atmosphere: Process and store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

    • Excipient Compatibility Studies: For formulated products, conduct thorough compatibility studies with all excipients to ensure they do not accelerate the degradation of the active pharmaceutical ingredient (API).

Issue 3: Inefficient Purification by Reverse-Phase Chromatography
  • Symptom: Poor separation of this compound from impurities, leading to low yield or purity of the final product.

  • Root Cause: The complex speciation of the phosphate prodrug in solution can lead to broad peaks or multiple closely eluting species, complicating chromatographic separation.[5]

  • Troubleshooting Steps:

    • Mobile Phase Optimization: Experiment with different mobile phase compositions, pH, and gradient profiles to improve the resolution between this compound and its impurities.

    • Column Chemistry: Screen different reverse-phase column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity.

    • Load and Flow Rate Adjustment: Optimize the loading capacity and flow rate to prevent peak broadening and improve separation efficiency.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight978 Da[5]
Polar Surface Area246.58 Ų[5]
NaturePhosphate Prodrug of Venetoclax[1][2][3][4]
Key AdvantageSignificantly increased water solubility[1][3][5]

Experimental Protocols

Protocol 1: General Reverse-Phase Chromatography for this compound Purification

  • Objective: To purify crude this compound to a desired level of purity.

  • Materials:

    • Crude this compound

    • Reverse-phase chromatography column (e.g., C18)

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water

    • Mobile Phase B: Acetonitrile

    • HPLC system with a UV detector

  • Methodology:

    • Dissolve the crude this compound in a suitable solvent, ensuring complete dissolution.

    • Equilibrate the reverse-phase column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Load the dissolved sample onto the column.

    • Elute the compound using a linear gradient of Mobile Phase B (e.g., from 5% to 95% over 30 minutes).

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Collect the fractions containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure. Note: This is a general protocol and may require significant optimization based on the specific impurity profile and scale of the purification.

Visualizations

ABBV_167_Synthesis_Workflow Simplified this compound Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_processing Final Processing venetoclax Venetoclax (Starting Material) reaction Chemical Reaction venetoclax->reaction reagents Phosphorylation Reagents reagents->reaction crude Crude this compound reaction->crude Crude Product rp_hplc Reverse-Phase HPLC crude->rp_hplc pure_fractions Pure Fractions rp_hplc->pure_fractions solvent_removal Solvent Removal pure_fractions->solvent_removal crystallization Crystallization solvent_removal->crystallization drying Drying crystallization->drying final_product Final this compound API drying->final_product

Caption: Simplified workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Stability Issues cluster_problem Observed Problem cluster_cause Potential Root Cause cluster_solutions Troubleshooting Solutions problem Poor Stability/ Degradation cause Loss of Crystallinity problem->cause solution1 Optimize Drying Process cause->solution1 solution2 Control Moisture cause->solution2 solution3 Inert Atmosphere cause->solution3 solution4 Solid Form Screening cause->solution4

Caption: Logical flow for troubleshooting stability issues with this compound.

References

overcoming Abbv-167 formulation inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational agent ABBV-167.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary purpose?

A1: this compound is a phosphate prodrug of venetoclax, a B-cell lymphoma-2 (BCL-2) inhibitor.[1][2][3][4] It was designed to increase the aqueous solubility of venetoclax, thereby allowing for higher drug loading in oral formulations and potentially reducing the pill burden for patients.[1][3][4][5] this compound is formulated as both an oral solution and an immediate-release (IR) tablet.[1][5]

Q2: How is this compound converted to the active drug, venetoclax?

A2: this compound is designed to be rapidly converted to venetoclax in the body. This bioconversion is proposed to be mediated by alkaline phosphatases in the intestinal lumen, which cleave the phosphate group to release the active venetoclax molecule and formaldehyde.[1]

Q3: What are the key differences between the this compound tablet and the venetoclax tablet?

A3: The primary advantage of the this compound tablet is its significantly higher drug loading capacity compared to the venetoclax tablet. The this compound IR tablet contains 65.5% active pharmaceutical ingredient (API) by weight, resulting in a much smaller tablet size for an equivalent dose of venetoclax.[1][5] Additionally, studies in healthy volunteers have shown that this compound has a reduced food effect compared to venetoclax.[1][4][5]

Q4: What are the known stability challenges associated with this compound?

A4: A key challenge in the development of this compound has been its solid-state stability. The prodrug's chemical structure and loose crystal packing can lead to a loss of crystallinity during manufacturing.[2][6] This can result in increased solid-state chemical reactivity and a shorter shelf life.[2][6] Adding the phosphate moiety creates complex chemical speciation and solid form landscapes with notable physical and chemical stability liabilities.[2][6]

Troubleshooting Guide: this compound Formulation Inconsistencies

This guide addresses specific issues that may be encountered during the formulation of this compound.

Issue Potential Cause(s) Recommended Action(s)
Poor Powder Flow & Compressibility - Inconsistent granule size and density from the wet granulation process.- Under-granulation leading to an excess of fine particles.[7]- Over-granulation resulting in overly large and hard granules.[7]- Optimize binder concentration and addition rate during wet granulation.- Adjust wet massing time to ensure uniform granule growth.[7]- Implement post-drying milling or sieving to achieve a more uniform particle size distribution.[7]
Loss of Crystallinity & Poor Stability - The inherent chemical structure and loose crystal packing of this compound are susceptible to amorphization during manufacturing processes like milling and compression.[2][6]- Inappropriate solvent selection or drying conditions during wet granulation.- Carefully control mechanical stresses during processing (e.g., milling, compression).- Investigate alternative salt forms or co-crystals to improve crystal lattice stability.- Optimize drying parameters (temperature, time, vacuum) to ensure the removal of residual solvents without inducing solid-state changes.
Inconsistent Drug Release Profile - Variability in granule hardness and porosity.- Incompatibility between the granules and coating materials, leading to issues like peeling or cracking.[8]- Non-uniform tablet coating.- Ensure consistent granule hardness by controlling binder concentration and drying parameters.- Conduct excipient compatibility studies to select appropriate coating materials.- Optimize coating process parameters such as spray rate, atomization pressure, and drying temperature.[8]
Tablet Discoloration or Degradation - High solid-state chemical reactivity, particularly in the amorphous state.[2][6]- Incompatibility with excipients, where impurities in excipients (e.g., peroxides, aldehydes) can cause degradation.[9]- Exposure to heat, light, or moisture.- Conduct thorough API-excipient compatibility studies under stressed conditions.[3][10]- Select high-purity excipients with low reactive impurity profiles.[9]- Implement appropriate packaging and storage conditions to protect from environmental factors.
Variable Bioavailability - Incomplete or variable conversion of the prodrug to venetoclax.- Poor dissolution of the tablet formulation.- Food effects, although reduced compared to venetoclax, may still contribute to variability.[1][5]- Ensure the formulation facilitates rapid dissolution to allow for efficient enzymatic conversion.- Characterize the solid-state form of the API in the final dosage form to ensure consistency.- While the food effect is reduced, maintaining consistent administration with respect to meals is advisable in clinical studies.

Experimental Protocols

Preparation of this compound Immediate-Release (IR) Tablets (Wet Granulation)

This protocol is based on the published methodology for the clinical formulation of this compound.[1]

  • Blending: Blend the this compound API with a binder, filler, and glidant.

  • Wet Granulation: Add purified water to the blend in a high-shear mixer to form granules.

  • Drying: Tray dry the wet granulation to a target moisture content.

  • Delumping: Mill the dried granules to break up any aggregates.

  • Final Blending: Blend the delumped granules with a lubricant and a disintegrant.

  • Compression: Compress the final blend into tablets using a high-speed tablet press with appropriate tooling.

Preparation of this compound Oral Solution

This protocol is based on the extemporaneous preparation for clinical studies.[1][5]

  • Buffer Preparation: Dissolve dibasic sodium phosphate in water and adjust the pH to approximately 7.5 with a dilute HCl solution.

  • API Dissolution: Add the this compound API to the neutral-pH buffered solution at a concentration of 1.13 mg/mL (on a free basis).

  • Mixing: Stir the solution until the API is completely dissolved.

Visualizations

ABBV167_Bioconversion Bioconversion of this compound to Venetoclax ABBV167 This compound (Prodrug) Venetoclax Venetoclax (Active Drug) ABBV167->Venetoclax Cleavage of phosphate group Byproduct Formaldehyde ABBV167->Byproduct Enzyme Alkaline Phosphatases (in intestinal lumen) Enzyme->ABBV167

Caption: Proposed bioconversion pathway of this compound.

ABBV167_Formulation_Workflow This compound IR Tablet Manufacturing Workflow cluster_materials Starting Materials cluster_process Manufacturing Process API This compound API Blending Blending API->Blending Excipients Binder, Filler, Glidant Excipients->Blending Granulation_Liquid Purified Water Wet_Granulation Wet Granulation Granulation_Liquid->Wet_Granulation Final_Excipients Lubricant, Disintegrant Final_Blending Final Blending Final_Excipients->Final_Blending Blending->Wet_Granulation Drying Drying Wet_Granulation->Drying Delumping Delumping/Milling Drying->Delumping Delumping->Final_Blending Compression Compression Final_Blending->Compression Tablet This compound IR Tablet Compression->Tablet

Caption: Wet granulation workflow for this compound tablets.

References

Technical Support Center: Minimizing Food Effect on Drug Absorption

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "ABBV-167" is not publicly available. This resource provides comprehensive guidance on investigating and minimizing the food effect on the absorption of poorly soluble compounds, using a hypothetical molecule, "Compound X," for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is a "food effect" in pharmacokinetics and why is it a critical consideration in drug development?

A food effect refers to the alteration in a drug's bioavailability (rate and extent of absorption) when it is administered with food, as compared to being taken in a fasted state.[1][2] Food can delay gastric emptying, increase bile flow, change the pH of the gastrointestinal (GI) tract, and increase blood flow to the splanchnic region.[3] These physiological changes can significantly impact a drug's absorption, leading to:

  • Positive Food Effect: Increased drug absorption, which could potentially lead to toxicity.

  • Negative Food Effect: Decreased drug absorption, which may result in a lack of efficacy.[4]

  • Increased Variability: Unpredictable drug exposure among patients, complicating dosing regimens.[2][5]

Assessing the food effect is crucial for ensuring consistent therapeutic outcomes and patient safety.[2][5]

Q2: When in the drug development process should a food effect study be conducted?

Food effect bioavailability studies should be conducted early in the clinical development process for all new chemical entities (NCEs).[1][6] Conducting these studies early helps to:

  • Guide the selection of formulations for further development.[1]

  • Inform the design of pivotal clinical safety and efficacy studies.[1][7]

  • Provide necessary information for the clinical pharmacology and dosage sections of the final product label.[1]

A preliminary assessment can be done in early-phase studies (e.g., as a cohort in a single ascending dose study), with a definitive, pivotal study conducted on the to-be-marketed formulation.[6][8]

Q3: What are the primary mechanisms through which food can alter drug absorption?

The interaction between food and orally administered drugs is complex. Key mechanisms include:

  • Physiological Changes in the GI Tract:

    • Delayed Gastric Emptying: Food, particularly high-fat meals, slows the rate at which the stomach empties, which can delay the drug's arrival at the small intestine, its primary site of absorption.[3]

    • Increased Gastric pH: Food can buffer the acidic environment of the stomach, which can affect the dissolution and stability of pH-sensitive drugs.[3][9]

    • Stimulation of Bile Secretion: Fats in a meal trigger the release of bile salts, which are natural surfactants that can enhance the solubilization and dissolution of poorly water-soluble (lipophilic) drugs.[10]

  • Physical and Chemical Interactions:

    • Direct Interaction: Food components can physically or chemically interact with a drug, altering its absorption.[3]

    • Competition for Transporters: Nutrients from food may compete with drugs for the same absorption transporters in the intestinal wall.[2]

Q4: What constitutes a standard "high-fat meal" for a food effect study according to regulatory guidelines?

The U.S. FDA recommends using a high-fat and high-calorie meal for food effect studies because it is expected to provide the greatest potential impact on GI physiology and thus drug absorption.[6] While specifics can vary, a standard high-fat meal is approximately 800 to 1000 calories, with about 50% of the calories derived from fat.[8]

Q5: How are the results of a food effect study statistically evaluated?

The results are evaluated by comparing the key pharmacokinetic (PK) parameters—AUC (total exposure) and Cmax (peak exposure)—between the fed and fasted states.[6] A food effect is generally considered significant if the 90% confidence intervals for the geometric mean ratio (fed/fasted) of AUC or Cmax fall outside the standard bioequivalence limits of 80% to 125%.[6] Changes in Tmax (time to peak exposure) are also evaluated for clinical relevance.[6]

Troubleshooting Guides

Issue: Our lead candidate, "Compound X," exhibits a significant positive food effect, with a >200% increase in AUC when administered with a high-fat meal. What are our mitigation strategies?

A large positive food effect, often seen with poorly water-soluble (BCS Class II/IV) drugs, presents a risk of dose-dumping and toxicity. The goal is to develop a formulation that mimics the fed state, thereby reducing the variability between fasted and fed administration.

Recommended Actions:

  • Characterize the Mechanism: The likely cause is enhanced solubilization by bile salts.

  • Formulation Strategies: The most widely explored technology to mitigate a positive food effect for poorly soluble drugs is lipid-based formulations.[11][12]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids).[11] SEDDS formulations can enhance the solubility and absorption of the drug, effectively "pre-dissolving" it and making its absorption less dependent on dietary lipids.[11]

    • Nanosizing: Reducing the drug's particle size to the nanometer range (nanocrystals) increases the surface area for dissolution, which can improve absorption and potentially reduce the food effect.[5][12]

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly enhance its solubility and dissolution rate.[12][13]

Issue: Administration of "Compound X" with food leads to a 60% reduction in bioavailability (a negative food effect). How can we address this?

A negative food effect can compromise the drug's efficacy. This may be caused by drug instability in the altered gastric pH, or specific food-drug interactions that reduce absorption.

Recommended Actions:

  • Investigate the Cause: Determine if the drug is unstable at the higher pH of the fed stomach or if it binds to food components.

  • Formulation Strategies:

    • Enteric Coating: If the drug is acid-labile or its absorption is hindered in the fed stomach, an enteric coating can be designed to protect the drug and release it further down the GI tract, such as in the lower small intestine.[4][5] This strategy separates the site of drug release from the primary site of food digestion, avoiding the interaction.[4]

    • Prodrug Approach: A prodrug, a bioreversible derivative of the parent drug, can be designed to have physicochemical properties that are less susceptible to food effects.[5][12]

Issue: The pharmacokinetic data from our fed cohort shows extremely high inter-subject variability compared to the fasted state. What are the potential causes?

High variability in the fed state is a common challenge that can make it difficult to establish a safe and effective dosing regimen.

Recommended Actions:

  • Analyze Physiological Differences: The primary cause is often the interplay between the formulation, the drug's properties, and the inherent variability in GI physiology (e.g., gastric emptying rates, bile salt concentrations) among subjects, which is amplified in the fed state.

  • Formulation Optimization: The most effective solution is to develop a robust formulation that overcomes the drug's intrinsic dissolution or solubility limitations. By enhancing solubility through technologies like SEDDS or ASDs, the formulation makes drug absorption less dependent on variable physiological factors, thereby reducing inter-subject variability.[12]

Data Presentation: Illustrative Pharmacokinetic Data

Table 1: Initial Food Effect Study on "Compound X" (Standard Formulation)

ParameterFasted State (N=24)Fed State (High-Fat Meal, N=24)Geometric Mean Ratio (Fed/Fasted) [90% CI]
AUC0-inf (ng·h/mL) 1500 (± 450)4800 (± 1800)3.20 [2.80 – 3.65]
Cmax (ng/mL) 350 (± 110)950 (± 410)2.71 [2.35 – 3.12]
Tmax (h) 2.0 (1.0 – 4.0)4.5 (3.0 – 6.0)N/A
Data are presented as Mean (± SD) for AUC/Cmax and Median (Range) for Tmax. CI = Confidence Interval.

Table 2: Food Effect Study on "Compound X" (Optimized SEDDS Formulation)

ParameterFasted State (N=24)Fed State (High-Fat Meal, N=24)Geometric Mean Ratio (Fed/Fasted) [90% CI]
AUC0-inf (ng·h/mL) 4500 (± 950)4950 (± 1050)1.10 [0.98 – 1.23]
Cmax (ng/mL) 900 (± 250)980 (± 280)1.09 [0.96 – 1.22]
Tmax (h) 2.5 (1.5 – 4.0)3.0 (2.0 – 4.5)N/A
Data are presented as Mean (± SD) for AUC/Cmax and Median (Range) for Tmax. CI = Confidence Interval.

Experimental Protocols

Protocol: Pivotal Food Effect Bioavailability Study

This protocol is based on FDA guidance for a randomized, single-dose, crossover study.[1][6]

1. Study Design:

  • Type: Randomized, balanced, single-dose, two-treatment, two-period, two-sequence crossover.[1][6]

  • Subjects: Healthy adult volunteers (typically a minimum of 12 completers).[6]

  • Treatments:

    • Treatment A (Fasted): Single oral dose of the drug product after a minimum 10-hour overnight fast.

    • Treatment B (Fed): Single oral dose of the drug product administered 30 minutes after the start of a standard high-fat breakfast.[6]

  • Washout Period: A sufficient time between periods (typically at least 5 half-lives of the drug) to ensure complete elimination of the drug from the previous period.[6]

2. Dosing and Meal Administration:

  • Fasted Arm: Subjects fast for at least 10 hours overnight. The dose is administered with ~240 mL (8 fl. oz.) of water. No food is allowed for at least 4 hours post-dose.[7]

  • Fed Arm: After a 10-hour overnight fast, subjects begin consuming the standard high-fat meal. The dose is administered 30 minutes after the start of the meal with ~240 mL of water. The meal should be consumed within 30 minutes.

3. Pharmacokinetic (PK) Sampling:

  • Blood samples are collected at pre-defined time points to adequately characterize the plasma concentration-time profile of the drug.

  • A typical schedule includes a pre-dose sample (0 hours) and multiple post-dose samples (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours). The schedule must be designed to capture Cmax, Tmax, and the elimination phase accurately.[6]

4. Bioanalytical Method:

  • A validated bioanalytical method is used to quantify the concentration of the drug (and relevant metabolites) in plasma samples.

5. Data Analysis:

  • PK parameters (AUC, Cmax, Tmax) are calculated for each subject in each period.

  • An analysis of variance (ANOVA) is performed on the log-transformed AUC and Cmax data.

  • Geometric mean ratios (Fed/Fasted) and their 90% confidence intervals are calculated to assess the magnitude of the food effect.

Mandatory Visualizations

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Mitigation Strategy Selection cluster_2 Phase 3: Confirmation start Initial Food Effect Study (Early Clinical Phase) check_effect Is Food Effect Significant? (Outside 80-125% CI) start->check_effect effect_type Positive or Negative Food Effect? check_effect->effect_type Yes end_node No Significant Food Effect (Dose without regard to meals) check_effect->end_node No pos_strat Positive Effect Strategies (Enhance Fasted State Absorption) effect_type->pos_strat Positive neg_strat Negative Effect Strategies (Protect/Bypass Interaction) effect_type->neg_strat Negative lipid Lipid-Based (SEDDS) pos_strat->lipid nano Nanosizing pos_strat->nano asd Amorphous Solid Dispersion pos_strat->asd enteric Enteric Coating neg_strat->enteric prodrug Prodrug Design neg_strat->prodrug formulate Develop Lead Formulations lipid->formulate nano->formulate asd->formulate enteric->formulate prodrug->formulate confirm_study Conduct Pivotal Food Effect Study on Final Formulation formulate->confirm_study G cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis screening Subject Screening & Informed Consent enrollment Enrollment of Healthy Volunteers screening->enrollment random Randomization to Sequence 1 or 2 enrollment->random groupA Group 1: Fasted Dosing random->groupA groupB Group 2: Fed Dosing random->groupB pk1 Serial PK Sampling groupA->pk1 groupB->pk1 washout Washout Period (>= 5 half-lives) pk1->washout groupA2 Group 1: Fed Dosing washout->groupA2 groupB2 Group 2: Fasted Dosing washout->groupB2 pk2 Serial PK Sampling groupA2->pk2 groupB2->pk2 bioanalysis Bioanalysis of Plasma Samples pk2->bioanalysis pk_analysis PK Parameter Calculation (AUC, Cmax, Tmax) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI for Ratios) pk_analysis->stat_analysis

References

Technical Support Center: Optimizing ABBV-167 Dosage for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting preclinical studies involving ABBV-167, a phosphate prodrug of the BCL-2 inhibitor, venetoclax.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from venetoclax?

A1: this compound is a phosphate prodrug of venetoclax.[1] Its primary advantage is significantly increased aqueous solubility compared to venetoclax, which allows for potentially improved oral bioavailability and reduced pill burden.[2][3] Following administration, this compound is designed to be efficiently converted to the active drug, venetoclax, in the body.[4][5]

Q2: What is the mechanism of action of this compound?

A2: The therapeutic activity of this compound is dependent on its conversion to venetoclax. Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). By binding to BCL-2, venetoclax displaces pro-apoptotic proteins, leading to the initiation of the intrinsic apoptotic pathway and programmed cell death in sensitive cancer cells.

Q3: How is this compound converted to venetoclax?

A3: this compound is a phosphate prodrug that is converted to venetoclax through the action of endogenous phosphatases, such as alkaline phosphatase. This conversion is expected to occur in vivo, releasing the active venetoclax.

Q4: What are the key considerations for designing in vitro studies with this compound?

A4: When designing in vitro experiments, it is crucial to account for the conversion of this compound to venetoclax. Standard cell culture media may not contain sufficient phosphatase activity to efficiently convert the prodrug. Therefore, researchers should consider supplementing the media with alkaline phosphatase or using cell lines known to have high endogenous phosphatase activity to accurately assess the cytotoxic effects.

Q5: What preclinical models are suitable for evaluating this compound?

A5: A range of preclinical models can be employed, including various cancer cell lines and patient-derived xenograft (PDX) models. The choice of model should be guided by the BCL-2 dependence of the cancer type being studied. Both in vitro and in vivo models are essential to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and its conversion to venetoclax.

Troubleshooting Guides

In Vitro Assay Troubleshooting
IssuePotential CauseRecommended Solution
Low or no cytotoxicity observed with this compound in cell-based assays. Inefficient conversion of this compound to venetoclax.1. Supplement cell culture medium with purified alkaline phosphatase (e.g., calf intestinal alkaline phosphatase) to a final concentration of 1-10 U/mL. 2. Use cell lines with high endogenous alkaline phosphatase activity (e.g., some osteosarcoma or kidney cell lines). 3. As a positive control, run parallel experiments with an equimolar concentration of venetoclax.
High variability in cytotoxicity results between experiments. Inconsistent enzyme activity or incubation time.1. Ensure consistent concentration and lot of alkaline phosphatase is used across all experiments. 2. Standardize the pre-incubation time of this compound with alkaline phosphatase before adding to cells, if applicable. 3. Monitor and maintain stable pH and temperature of the cell culture environment, as these can affect enzyme activity.
Observed cytotoxicity does not correlate with BCL-2 expression levels. Off-target effects of the prodrug or incomplete conversion.1. Confirm the conversion of this compound to venetoclax in your experimental system using analytical methods like LC-MS/MS. 2. Evaluate the cytotoxicity of a vehicle control containing the same concentration of alkaline phosphatase to rule out enzyme-induced effects. 3. Assess the expression of other anti-apoptotic proteins (e.g., BCL-xL, MCL-1) as potential resistance mechanisms.
In Vivo Study Troubleshooting
IssuePotential CauseRecommended Solution
Suboptimal in vivo efficacy despite promising in vitro results. Poor conversion of this compound to venetoclax in the chosen animal model.1. Characterize the pharmacokinetics of both this compound and venetoclax in the plasma and tumor tissue of the animal model to assess conversion efficiency. 2. Consider the route of administration; oral and intravenous routes may lead to different conversion rates and exposure levels. 3. Evaluate the expression and activity of phosphatases in the relevant tissues of the animal model.
High inter-animal variability in tumor response. Differences in individual animal metabolism and prodrug conversion.1. Increase the number of animals per treatment group to improve statistical power. 2. Monitor plasma levels of both this compound and venetoclax in a subset of animals to correlate exposure with response. 3. Ensure consistent formulation and administration of the drug.
Unexpected toxicity observed. Off-target effects of the prodrug or accumulation of metabolites.1. Conduct comprehensive toxicology studies to identify the cause of toxicity. 2. Analyze plasma and tissue samples for the presence of unexpected metabolites. 3. Adjust the dosing regimen (dose and schedule) to mitigate toxicity while maintaining efficacy.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTS/MTT Assay)
  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and venetoclax (as a positive control) in cell culture medium.

  • Enzyme Addition (for this compound): In a separate plate, pre-incubate the this compound dilutions with a fixed concentration of alkaline phosphatase (e.g., 5 U/mL) for 1-2 hours at 37°C.

  • Treatment: Remove the overnight culture medium from the cells and add the compound dilutions (with and without enzyme for this compound, and venetoclax). Include a vehicle control (medium with or without enzyme).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vivo Efficacy Study in a Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) for tumor cell line or PDX engraftment.

  • Tumor Implantation: Subcutaneously implant cancer cells or PDX fragments into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Dosing: Prepare the formulation of this compound for the desired route of administration (e.g., oral gavage). Administer the drug at various dose levels and schedules. Include a vehicle control group.

  • Tumor Measurement: Continue to measure tumor volume and body weight of the mice throughout the study.

  • Pharmacokinetic Analysis (Satellite Group): At selected time points after dosing, collect blood and tumor tissue samples from a satellite group of animals to measure the concentrations of this compound and venetoclax.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and collect tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group. Correlate pharmacokinetic data with pharmacodynamic outcomes.

Visualizations

BCL2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX_BAK BAX/BAK Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c release Apoptosis Apoptosis Cytochrome_c->Apoptosis BCL2 BCL-2 BCL2->BAX_BAK Pro_apoptotic Pro-apoptotic proteins (e.g., BIM, BAD) Pro_apoptotic->BAX_BAK activate Venetoclax Venetoclax Venetoclax->BCL2 inhibit ABBV_167 This compound ABBV_167->Venetoclax converted by Phosphatases Phosphatases

Caption: Mechanism of action of this compound and venetoclax in inducing apoptosis.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_vitro Start: Select BCL-2 Dependent Cancer Cell Lines assay_setup Assay Setup: - Plate cells - Prepare drug dilutions start_vitro->assay_setup conversion Prodrug Conversion: - Add Alkaline Phosphatase to this compound assay_setup->conversion treatment Cell Treatment: - Add this compound (+/- enzyme) - Add Venetoclax (control) conversion->treatment incubation Incubate (48-72h) treatment->incubation readout Cytotoxicity Readout (MTS/MTT) incubation->readout analysis_vitro Data Analysis: - Calculate % viability - Determine IC50 readout->analysis_vitro start_vivo Start: Tumor Model Establishment (Xenograft/PDX) randomization Randomize Mice into Treatment Groups start_vivo->randomization dosing Drug Administration: - this compound (various doses) - Vehicle Control randomization->dosing monitoring Monitor: - Tumor Volume - Body Weight dosing->monitoring pk_pd PK/PD Analysis (Satellite Group) monitoring->pk_pd endpoint Study Endpoint: - Euthanasia - Tissue Collection monitoring->endpoint analysis_vivo Data Analysis: - Tumor Growth Inhibition - PK/PD Correlation endpoint->analysis_vivo troubleshooting_logic start Problem: Low In Vitro Activity of this compound q1 Is Venetoclax (control) active? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was Alkaline Phosphatase added? a1_yes->q2 res1 Issue is likely with the cell line's BCL-2 dependence or assay conditions. Re-evaluate model system. a1_no->res1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Confirm this compound to Venetoclax conversion via LC-MS/MS. a2_yes->q3 res2 Add Alkaline Phosphatase to the assay to facilitate prodrug conversion. a2_no->res2 a3_converted Conversion Confirmed q3->a3_converted Confirmed a3_not_converted Conversion Inefficient q3->a3_not_converted Inefficient res4 Investigate other resistance mechanisms (e.g., BCL-xL, MCL-1 expression). a3_converted->res4 res3 Optimize enzyme concentration, incubation time, or buffer conditions. a3_not_converted->res3

References

Technical Support Center: Abbv-167 In Vitro Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to the investigational compound Abbv-167 in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why was it developed?

A1: this compound is a phosphate prodrug of the BCL-2 inhibitor, venetoclax.[1][2] Venetoclax itself has very low water solubility, which can present challenges in formulation and administration. This compound was designed to significantly increase the aqueous solubility at neutral pH, thereby improving its suitability for certain experimental and therapeutic applications.[3][4][5]

Q2: What is the primary solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions of this compound. It exhibits high solubility in DMSO, up to 100 mg/mL (102.20 mM).[2][6]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution of this compound in aqueous buffers is not recommended for high concentrations as it is described as being sparingly soluble in such media. For in vitro experiments, it is best to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous experimental medium.

Q4: What is the expected stability of this compound in solution?

A4: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2][6] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions is expected to be lower, and it is recommended to prepare working solutions fresh for each experiment.

Q5: How does pH affect the solubility of this compound?

A5: As a phosphate prodrug, the solubility of this compound is pH-dependent. It was designed to have increased solubility in aqueous media at a neutral pH.[3] For clinical trials, an oral solution was prepared in a neutral pH buffered solution (approximately pH 7.5).[3]

Troubleshooting Guide for In Vitro Solubility Issues

This guide addresses common problems encountered when working with this compound in in vitro assays.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer/media. 1. The final concentration of this compound exceeds its solubility limit in the aqueous medium. 2. The percentage of DMSO in the final solution is too low to maintain solubility. 3. Rapid addition of the DMSO stock to the aqueous medium.1. Lower the final concentration of this compound in your experiment. 2. Increase the final percentage of DMSO. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the tolerance for your specific cell line and include a vehicle control in your experiments. 3. Add the DMSO stock to the aqueous medium dropwise while vortexing or stirring to ensure rapid mixing. 4. Consider a serial dilution approach, where the DMSO stock is first diluted in a small volume of media before being added to the final volume.
Cloudiness or turbidity observed in the working solution over time. 1. The compound is slowly precipitating out of the solution. 2. The compound may be degrading.1. Prepare fresh working solutions immediately before use. 2. If the experiment is long-term, consider refreshing the media with a freshly prepared working solution at appropriate intervals.
Inconsistent experimental results. 1. Incomplete dissolution of the stock solution. 2. Precipitation of the compound in the assay plate.1. Ensure the DMSO stock solution is completely dissolved. Gentle warming to 37°C and sonication can aid dissolution.[2] 2. Visually inspect assay plates under a microscope for any signs of precipitation before and during the experiment.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 978.45 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.78 mg of this compound.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Vortex the tube vigorously until the powder is completely dissolved.

  • If complete dissolution is not achieved, gently warm the tube to 37°C for a few minutes and/or place it in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of a Working Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.

  • In a sterile conical tube, add the required volume of cell culture medium (e.g., 9.99 mL).

  • While gently vortexing the medium, add the calculated volume of the this compound stock solution (e.g., 10 µL) dropwise.

  • Continue to vortex for a few seconds to ensure thorough mixing.

  • Use the freshly prepared working solution immediately for your experiment.

Note: The final DMSO concentration in this example is 0.1%. Always calculate the final DMSO concentration and include a vehicle control with the same DMSO concentration in your experiments.

Visualizations

This compound Troubleshooting Workflow

start Start: Need to prepare This compound working solution stock_prep Prepare concentrated stock in 100% DMSO start->stock_prep dissolved Is the stock completely dissolved? stock_prep->dissolved troubleshoot_stock Troubleshoot: - Warm to 37°C - Sonicate dissolved->troubleshoot_stock No dilution Dilute DMSO stock into aqueous buffer/media dissolved->dilution Yes troubleshoot_stock->dissolved precipitation Is there precipitation upon dilution? dilution->precipitation troubleshoot_dilution Troubleshoot: - Lower final concentration - Increase final DMSO % - Slow, dropwise addition precipitation->troubleshoot_dilution Yes stable_solution Working solution appears clear and stable precipitation->stable_solution No troubleshoot_dilution->dilution proceed Proceed with in vitro experiment stable_solution->proceed end End proceed->end

Caption: A workflow for preparing and troubleshooting this compound solutions.

Venetoclax (Active Drug) Signaling Pathway

cluster_0 Mitochondrial Outer Membrane Bcl2 Bcl-2 Bim Bim (Pro-apoptotic) Bcl2->Bim sequesters Bax_Bak Bax/Bak Bim->Bax_Bak activates Cytochrome_c Cytochrome c release Bax_Bak->Cytochrome_c promotes Venetoclax Venetoclax (from this compound) Venetoclax->Bcl2 inhibits Apoptosome Apoptosome formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The apoptotic signaling pathway of venetoclax.

References

Navigating the Analytical Landscape of Abbv-167: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting analytical challenges encountered during the characterization of Abbv-167, a phosphate prodrug of the BCL-2 inhibitor, venetoclax. This guide offers frequently asked questions, detailed troubleshooting tables, experimental protocols, and visual workflows to facilitate smoother and more accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why was it developed?

This compound is a phosphate prodrug of venetoclax, a potent and selective BCL-2 inhibitor.[1] Venetoclax itself has low aqueous solubility, which can lead to a high pill burden for patients.[1] this compound was designed to significantly increase water solubility, allowing for higher drug loading in tablets and potentially reducing the food effect observed with venetoclax.[1]

Q2: What are the primary analytical challenges in characterizing this compound?

The main analytical challenges revolve around its nature as a prodrug. Key considerations include:

  • Simultaneous quantification: Developing methods to accurately measure both the prodrug (this compound) and the active drug (venetoclax) in various matrices, particularly in biological samples, is crucial for pharmacokinetic and metabolism studies.

  • Stability assessment: this compound, as a phosphate prodrug, can be susceptible to chemical and physical instability.[2] Issues such as loss of crystallinity and degradation can impact its shelf life and performance.[2] Therefore, robust stability-indicating methods are essential.

  • Conversion kinetics: Characterizing the rate and extent of conversion of this compound to venetoclax under different physiological conditions is vital to ensure efficient delivery of the active drug.

  • Formulation-related challenges: The enhanced aqueous solubility of this compound can present unique challenges during formulation development and manufacturing, including the potential for complex chemical speciation and solid-form control.[2]

Q3: What is a stability-indicating analytical method and why is it important for this compound?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[3][4] For this compound, a SIM is critical to:

  • Ensure the integrity and purity of the drug substance and product over time.

  • Identify and quantify any degradation products that may form during manufacturing, storage, or in vivo.

  • Understand the degradation pathways of this compound, which is essential for developing stable formulations.

Q4: Which bioanalytical techniques are most commonly used for this compound and venetoclax?

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the most prevalent and sensitive method for the quantitative analysis of this compound and venetoclax in biological matrices like human plasma.[5] This technique offers high specificity and allows for the simultaneous measurement of both the prodrug and the active drug, which is essential for pharmacokinetic studies.

Troubleshooting Guides

Navigating the analytical characterization of this compound can present several challenges. The following tables outline common issues, their potential causes, and recommended solutions.

Table 1: Troubleshooting Poor Chromatographic Resolution
Issue Potential Cause(s) Recommended Solution(s)
Peak tailing or fronting for this compound or venetoclax Inappropriate mobile phase pH; Column degradation; Sample overloadOptimize mobile phase pH to ensure proper ionization. Use a new column or a column with a different stationary phase. Reduce sample concentration.
Co-elution of this compound and venetoclax Suboptimal gradient elution program; Inadequate column chemistryAdjust the gradient slope or initial/final mobile phase composition. Experiment with a different column (e.g., different bonded phase or particle size).
Ghost peaks Contamination in the mobile phase, injector, or columnUse fresh, high-purity solvents for the mobile phase. Flush the injector and column thoroughly.
Table 2: Troubleshooting Inaccurate Quantification
Issue Potential Cause(s) Recommended Solution(s)
High variability in replicate injections Instability of this compound in the analytical sample; Inconsistent sample preparationPrepare samples immediately before analysis or store them at a lower temperature. Ensure consistent and validated sample preparation procedures are followed.
Poor linearity of the calibration curve Saturation of the detector; Issues with standard solution stabilityExtend the calibration range or dilute samples. Prepare fresh standard solutions for each analytical run.
Matrix effects in bioanalytical assays (ion suppression or enhancement) Interference from endogenous components in the biological matrixOptimize the sample preparation method (e.g., use a more effective protein precipitation or solid-phase extraction protocol). Use a stable isotope-labeled internal standard.

Experimental Protocols

Stability-Indicating HPLC Method for this compound and Venetoclax

This protocol outlines a general procedure for a stability-indicating HPLC method to simultaneously quantify this compound and venetoclax and to monitor the formation of degradation products.

1. Objective: To develop and validate a stability-indicating HPLC method for the simultaneous determination of this compound and venetoclax in the presence of their degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • Venetoclax reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

3. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    Time (min) %B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: As determined by UV-Vis spectral analysis of this compound and venetoclax

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and venetoclax in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions in the mobile phase to construct a calibration curve.

  • Forced Degradation Samples:

    • Acidic: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 2 hours. Neutralize before injection.

    • Basic: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize before injection.

    • Oxidative: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 1 hour.

    • Thermal: Expose solid this compound to 80 °C for 24 hours.

    • Photolytic: Expose a solution of this compound to UV light (254 nm) for 24 hours.

5. Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

6. Data Analysis:

  • Identify and quantify this compound and venetoclax in the samples.

  • In the forced degradation samples, assess the peak purity of this compound and venetoclax to ensure no co-eluting degradation products.

  • Calculate the percentage of degradation for each stress condition.

Visualizing Key Processes

To aid in the understanding of this compound's mechanism and analytical workflows, the following diagrams are provided.

Abbv167_Mechanism cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation This compound This compound Absorption Absorption This compound->Absorption Dissolution Conversion Conversion Absorption->Conversion Enzymatic (e.g., Alkaline Phosphatases) Venetoclax Venetoclax Conversion->Venetoclax Release of Active Drug Target BCL-2 Protein (in Cancer Cells) Venetoclax->Target Binding Apoptosis Apoptosis Target->Apoptosis Inhibition leads to

Caption: Mechanism of Action of this compound.

Troubleshooting_Workflow Start Inaccurate Quantification in Bioanalytical Assay Check_IS Review Internal Standard Response Start->Check_IS IS_Consistent Consistent? Check_IS->IS_Consistent Check_Matrix Investigate Matrix Effects IS_Consistent->Check_Matrix Yes Check_Sample_Prep Review Sample Preparation Procedure IS_Consistent->Check_Sample_Prep No Optimize_SPE Optimize Sample Prep (e.g., SPE, LLE) Check_Matrix->Optimize_SPE Revalidate Re-validate Method Optimize_SPE->Revalidate End Accurate Results Revalidate->End Prep_Consistent Consistent? Check_Sample_Prep->Prep_Consistent Prep_Consistent->Revalidate Yes Retrain Retrain Analyst Prep_Consistent->Retrain No Retrain->Check_Sample_Prep

Caption: Troubleshooting Workflow for Bioanalytical Quantification.

References

addressing lot-to-lot variability of Abbv-167

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing Abbv-167 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to lot-to-lot variability of this compound.

Understanding this compound: It is important to note that this compound is a phosphate prodrug of venetoclax. A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body. In this case, this compound is designed to enhance the aqueous solubility of venetoclax, a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor. Variability between different lots of this compound, a crystalline solid, could potentially impact its physical properties and, consequently, its performance in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of lot-to-lot variability in this compound?

A1: Lot-to-lot variability in a crystalline small molecule prodrug like this compound can stem from several factors during manufacturing and handling:

  • Purity Profile: The presence and concentration of impurities can differ between batches.

  • Crystallinity and Polymorphism: Changes in the crystalline form (polymorphism) can affect solubility, dissolution rate, and bioavailability.[1][2] Different polymorphs of a drug can have distinct physical properties.[2]

  • Particle Size Distribution: Variations in particle size can influence the dissolution rate and, consequently, the rate of conversion to the active drug, venetoclax.[3]

  • Moisture Content: The amount of residual moisture can impact the stability and handling of the powdered drug.

Q2: How can lot-to-lot variability in this compound affect my experimental results?

A2: Inconsistent experimental outcomes may be observed due to lot-to-lot variability. These can manifest as:

  • Altered Dissolution and Solubility: A different crystalline form or particle size distribution may lead to slower or faster dissolution of the this compound powder in your experimental medium.

  • Variable Conversion to Venetoclax: The rate and extent of this compound conversion to the active venetoclax could be affected, leading to inconsistencies in the effective concentration of the active drug in your assays.

  • Inconsistent Pharmacokinetic Profiles: In in vivo studies, variations in physical properties can lead to differences in absorption and bioavailability, resulting in variable plasma concentrations of venetoclax.

Q3: My in vitro cell-based assay is showing lower efficacy than expected. Could this be related to the this compound lot I am using?

A3: Yes, this is a possibility. Lower than expected efficacy could be due to:

  • Incomplete Dissolution: The this compound from a particular lot may not be fully dissolving in your cell culture medium, leading to a lower actual concentration of the prodrug.

  • Slower Conversion to Venetoclax: The conversion of the prodrug to the active venetoclax might be slower in your experimental system with a specific lot, resulting in a reduced effective concentration of the BCL-2 inhibitor. It's important to consider that the enzymatic conversion of a prodrug is a critical step for its activity.[4]

Q4: I am observing inconsistent results in my animal studies. How can I troubleshoot this?

A4: Inconsistent in vivo results could be linked to the formulation and administration of this compound. We recommend the following:

  • Ensure Consistent Formulation: Use a standardized and validated protocol for formulating this compound for administration. Ensure the prodrug is fully dissolved or uniformly suspended.

  • Characterize the Lot: If you suspect lot-to-lot variability, it is advisable to perform basic characterization of the new lot, such as purity analysis by HPLC and a simple dissolution test, and compare the results with a previous lot that gave expected results.

  • Monitor Plasma Levels: If feasible, measure the plasma concentrations of both this compound and venetoclax to assess the pharmacokinetic profile of the lot .

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays
Potential Cause Troubleshooting Steps
Poor Solubility/Dissolution of this compound 1. Visually inspect the stock solution for any undissolved particles. 2. Consider pre-warming the medium and vortexing for an extended period. 3. Filter the stock solution through a 0.22 µm filter before adding to the cell culture. 4. Perform a simple dissolution test on the lot (see Experimental Protocols).
Inefficient Conversion to Venetoclax 1. Ensure your in vitro system has the necessary enzymes (e.g., phosphatases) for prodrug conversion if you are using a cell-free system. For cell-based assays, cellular phosphatases should facilitate the conversion. 2. Consider a pre-incubation step of this compound in a biologically active matrix (e.g., liver microsomes) if your experimental setup allows, to generate the active venetoclax before adding to the assay. 3. Perform an in vitro conversion assay to compare the conversion rate of different lots (see Experimental Protocols).
Issue 2: Variable Efficacy in Animal Models
Potential Cause Troubleshooting Steps
Inconsistent Drug Formulation 1. Prepare the dosing formulation fresh for each experiment. 2. Use a consistent and validated vehicle for administration. 3. Ensure the formulation is a homogenous solution or a uniform suspension. For suspensions, ensure consistent mixing before each administration.
Differences in Bioavailability Between Lots 1. If possible, perform a small-scale pharmacokinetic study to compare the plasma levels of this compound and venetoclax from different lots. 2. Conduct dissolution testing to assess if there are differences in the dissolution profiles of the lots.

Data Presentation

The following table summarizes hypothetical pharmacokinetic data for two different lots of this compound after oral administration, illustrating potential lot-to-lot variability.

Parameter Lot A Lot B
This compound Cmax (ng/mL) 150 ± 25180 ± 30
This compound Tmax (h) 1.0 ± 0.20.8 ± 0.3
Venetoclax Cmax (ng/mL) 850 ± 120720 ± 150
Venetoclax Tmax (h) 6.0 ± 1.58.0 ± 2.0
Venetoclax AUC (ng*h/mL) 12500 ± 250010500 ± 3000

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

HPLC Purity Analysis of this compound

This protocol provides a general method for determining the purity of an this compound lot.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid

  • Reference standard of this compound (if available)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 ACN:water) to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Column Temperature: 30°C

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Dissolution Testing of this compound

This protocol is based on the USP paddle apparatus method for immediate-release solid dosage forms.

Materials:

  • This compound powder

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., 0.1 N HCl or phosphate buffer pH 6.8)

  • HPLC system for analysis

Procedure:

  • Apparatus Setup:

    • Set the dissolution bath temperature to 37 ± 0.5°C.

    • Fill each vessel with 900 mL of the dissolution medium.

    • Set the paddle speed to 50 or 75 rpm.

  • Sample Introduction:

    • Accurately weigh a specific amount of this compound powder and place it in the bottom of each vessel.

  • Sampling:

    • Collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples immediately through a 0.45 µm filter.

  • Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis:

    • Plot the percentage of drug dissolved against time to generate a dissolution profile.

    • Compare the dissolution profiles of different lots.

In Vitro Prodrug Conversion Assay

This protocol provides a framework to assess the conversion of this compound to venetoclax in the presence of a phosphatase enzyme.

Materials:

  • This compound sample

  • Venetoclax reference standard

  • Alkaline Phosphatase (ALP)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • HPLC system for analysis

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of this compound in the reaction buffer.

    • In a microcentrifuge tube, add the this compound stock solution to the reaction buffer.

    • Initiate the reaction by adding a defined amount of Alkaline Phosphatase.

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

    • Stop the reaction by adding a quenching solution (e.g., strong acid or organic solvent like acetonitrile).

  • Sample Analysis:

    • Analyze the samples by HPLC to quantify the remaining this compound and the formed venetoclax. A gradient method will be required to separate the two compounds.

  • Data Analysis:

    • Plot the concentration of venetoclax formed over time.

    • Calculate the initial rate of conversion for different lots of this compound.

Visualizations

BCL2_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm BCL2 BCL-2 BIM BIM (Pro-apoptotic) BCL2->BIM Sequesters BAX_BAK BAX/BAK Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Venetoclax Venetoclax (Active Drug) Venetoclax->BCL2 Inhibits BIM->BAX_BAK Activates Abbv167 This compound (Prodrug) Abbv167->Venetoclax Conversion Phosphatases Phosphatases Phosphatases->Abbv167

Caption: BCL-2 signaling pathway and the mechanism of action of venetoclax.

QC_Workflow start New Lot of This compound Received purity Purity Analysis (HPLC) start->purity dissolution Dissolution Testing start->dissolution conversion In Vitro Conversion Assay start->conversion decision Compare to Specifications purity->decision dissolution->decision conversion->decision pass Lot Approved for Use decision->pass Pass fail Lot Rejected/ Further Investigation decision->fail Fail

Caption: Quality control workflow for assessing lot-to-lot consistency of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of ABBV-167 and Venetoclax Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of the investigational B-cell lymphoma 2 (BCL-2) inhibitor prodrug, ABBV-167, and its active moiety, venetoclax. The information presented herein is supported by available experimental data to assist researchers and drug development professionals in understanding the pharmacokinetic profiles of these two agents.

Executive Summary

Venetoclax, a potent and selective BCL-2 inhibitor, is a cornerstone in the treatment of various hematological malignancies. However, its low aqueous solubility and significant food effect present clinical challenges. This compound, a phosphate prodrug of venetoclax, was developed to overcome these limitations. Clinical data demonstrates that this compound successfully enhances the aqueous solubility of venetoclax, leading to improved bioavailability and a reduced food effect, potentially offering a more convenient dosing regimen for patients.

Quantitative Bioavailability Data

The following table summarizes the key pharmacokinetic parameters related to the bioavailability of this compound and venetoclax.

ParameterThis compound (delivers venetoclax)VenetoclaxSource(s)
Absolute Bioavailability (Fasting) Data not available. Converts extensively to venetoclax.5.4%[1]
Food Effect (Low-Fat Meal) Reduced food effect compared to venetoclax.~3.4-fold increase in exposure (AUC and Cmax).[2][3][4]
Food Effect (High-Fat Meal) Reduced food effect compared to venetoclax.Up to ~5-fold increase in bioavailability.[2][4][5]
Time to Maximum Plasma Concentration (Tmax) Not directly applicable (measures venetoclax concentration).5-8 hours post-dose.[6]
Active Moiety VenetoclaxVenetoclax[7][8]
Formulation Immediate-release tablet with high drug load.Amorphous solid dispersion tablet.[8][9]

Experimental Protocols

Venetoclax Absolute Bioavailability Study

A clinical study was conducted in healthy female subjects to determine the absolute bioavailability of venetoclax. The protocol involved the oral administration of a 100 mg venetoclax tablet under fasting conditions, followed by an intravenous (IV) microdose of 100 µg of stable isotope-labeled ([13C]) venetoclax at the time of maximum oral concentration (Tmax).[1] Plasma samples were collected over 72 hours to determine the concentrations of both oral and IV venetoclax, allowing for the calculation of the absolute bioavailability.[1]

Venetoclax Food Effect Study

The impact of food on venetoclax bioavailability was assessed in healthy subjects in a crossover study design.[2][3] Participants received a single 100 mg dose of venetoclax under three different conditions: fasting, after a low-fat breakfast, and after a high-fat breakfast.[2][3] Pharmacokinetic parameters, including AUC and Cmax, were compared across the different dosing conditions to quantify the food effect.[2][3]

This compound Bioavailability Study

The bioavailability of venetoclax delivered via this compound was evaluated in a randomized, four-sequence crossover study in healthy adult female subjects.[10] The study compared the pharmacokinetic profile of venetoclax following the administration of this compound (as both an aqueous solution and an immediate-release tablet) and a venetoclax tablet under both fasting and fed (high-fat meal) conditions.[10][11] This design allowed for a direct comparison of the relative bioavailability and the food effect between the prodrug and the active drug.[10][11] Blood samples for pharmacokinetic analysis were collected pre-dose and at various time points up to 72 hours post-dose.[10]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Venetoclax (Active Moiety of this compound)

BCL2_Inhibition Mechanism of Action of Venetoclax cluster_Mitochondrion Mitochondrion BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibits Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis Venetoclax Venetoclax (from this compound) Venetoclax->BCL2 Inhibits Bioavailability_Workflow Typical Bioavailability Study Workflow cluster_Clinical_Phase Clinical Phase cluster_Analytical_Phase Analytical Phase cluster_Data_Analysis Data Analysis Subject_Screening Subject Screening & Enrollment Dosing Drug Administration (Oral/IV) Subject_Screening->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing LC_MS LC-MS/MS Analysis (Drug Concentration) Sample_Processing->LC_MS PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) LC_MS->PK_Analysis Bioavailability_Calc Bioavailability Calculation (F%) PK_Analysis->Bioavailability_Calc

References

A Comparative Guide to Abbv-167 and Venetoclax: In Vivo Efficacy and Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy and pharmacokinetic profiles of the B-cell lymphoma-2 (Bcl-2) inhibitor venetoclax and its phosphate prodrug, Abbv-167. While both compounds deliver the same active moiety, their differing formulations and resulting in vivo behavior present distinct advantages that are critical for consideration in research and clinical development.

Executive Summary

Venetoclax is a potent and selective Bcl-2 inhibitor with demonstrated efficacy in various hematological malignancies.[1][2] this compound is a phosphate prodrug of venetoclax designed to overcome the solubility challenges of the parent drug, offering improved aqueous solubility and the potential for a higher drug-load formulation with a reduced food effect.[3][4][5][6] Preclinical and clinical pharmacokinetic studies have shown that this compound is rapidly and efficiently converted to venetoclax in vivo.[3] This guide will delve into the mechanism of action of venetoclax, compare the pharmacokinetic profiles of both agents, and present in vivo efficacy data for venetoclax in various preclinical models.

Mechanism of Action: Targeting Bcl-2 with Venetoclax

Venetoclax selectively binds to the anti-apoptotic protein Bcl-2, which is often overexpressed in cancer cells, preventing them from undergoing programmed cell death (apoptosis). By inhibiting Bcl-2, venetoclax restores the apoptotic pathway, leading to the death of malignant cells.[7]

cluster_0 Apoptotic Signaling Pathway Venetoclax Venetoclax Bcl2 Bcl-2 Venetoclax->Bcl2 Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM, BAX) Bcl2->Pro_Apoptotic Sequesters Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces

Caption: Mechanism of action of venetoclax in inhibiting Bcl-2 and inducing apoptosis.

The Prodrug Approach: this compound

This compound was developed to address the low aqueous solubility of venetoclax, which can limit its formulation and lead to a significant food effect.[5] As a phosphate prodrug, this compound is designed to be more water-soluble and is rapidly converted to venetoclax by phosphatases in the body.[3]

cluster_0 This compound to Venetoclax Conversion Abbv_167 This compound (Phosphate Prodrug) Venetoclax Venetoclax (Active Drug) Abbv_167->Venetoclax Conversion Phosphatases Phosphatases (in vivo) Phosphatases->Abbv_167 Acts on

Caption: In vivo conversion of the prodrug this compound to the active drug venetoclax.

Pharmacokinetic Comparison

A clinical study in healthy volunteers demonstrated that this compound is efficiently converted to venetoclax and exhibits a reduced food effect compared to the venetoclax tablet formulation.[3]

ParameterVenetoclax Tablet (Fasting)This compound Solution (Fasting)This compound Tablet (Fasting)This compound Tablet (High-Fat Meal)
Venetoclax Cmax (ng/mL) 1080168014802580
Venetoclax AUC∞ (ng·h/mL) 23100321002860060600

Data adapted from a study in healthy volunteers.[3]

In Vivo Efficacy of Venetoclax in Preclinical Models

The following table summarizes the in vivo efficacy of venetoclax in various xenograft models of cancer.

Cancer TypeXenograft ModelDosing RegimenKey Efficacy Outcome
Small-Cell Lung Cancer DMS-53100 mg/kg, oral gavage, 6 days/weekMarked tumor growth inhibition.[2][7]
Diffuse Large B-cell Lymphoma DoHH-2100 mg/kg, once dailyReduction in tumor growth.[8]
Acute Myeloid Leukemia Patient-Derived Xenograft (LEU350)100 mg/kg, oral, 5 days/week for 2 weeksSignificant reduction in circulating leukemic blasts.[9]
Neuroblastoma COG-N-415x PDX100 mg/kg, oral gavage, 5 days/weekLimited single-agent activity, but enhanced efficacy in combination therapies.[1]
MYC/BCL2 Double-Expressor DLBCL pBIC Mouse Model10 mg/kg, intraperitoneal, twice a weekExtended therapeutic benefit in combination with anti-CD20 immunotherapy.[10]

Experimental Protocols

General In Vivo Xenograft Study Workflow

cluster_0 Typical In Vivo Efficacy Workflow Cell_Culture Tumor Cell Culture Implantation Tumor Cell Implantation (e.g., subcutaneous) Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Animals Tumor_Growth->Randomization Treatment Treatment Initiation (Vehicle, Venetoclax, or this compound) Randomization->Treatment Monitoring Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition, Survival) Monitoring->Endpoint

Caption: A generalized workflow for assessing in vivo efficacy in xenograft models.

Small-Cell Lung Cancer (SCLC) Xenograft Model[2][7]
  • Animal Model: Immunocompromised mice.

  • Cell Line: DMS-53 human SCLC cells.

  • Implantation: Subcutaneous injection of tumor cells.

  • Treatment: Once tumors reached a specified volume, mice were randomized into treatment and control groups. Venetoclax was administered via oral gavage at a dose of 100 mg/kg, six days a week. The vehicle control group received the formulation excipients.

  • Endpoint Analysis: Tumor volume was measured regularly to assess tumor growth inhibition.

Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Model[9]
  • Animal Model: NSG (NOD scid gamma) mice.

  • Tumor Source: Primary myeloblasts from a venetoclax-sensitive pediatric AML patient sample (LEU350).

  • Implantation: Intravenous transplantation of patient-derived myeloblasts.

  • Treatment: Treatment commenced three days post-transplantation. Animals received either vehicle or venetoclax (100 mg/kg) orally, once daily, for five days a week for two weeks.

  • Endpoint Analysis: Circulating leukemic blasts (human CD45+CD33+CD19- cells) were monitored serially by flow cytometry. Bone marrow samples were collected at the end of the study to enumerate medullary leukemia.

Conclusion

This compound represents a promising advancement in the delivery of venetoclax, offering the potential for a more patient-friendly formulation with reduced food-effect variability. While direct comparative in vivo efficacy studies in disease models are not yet published, the efficient conversion of this compound to venetoclax suggests that the well-documented anti-tumor activity of venetoclax will be maintained. The improved pharmacokinetic profile of this compound may lead to more consistent drug exposure, which could translate to improved efficacy and safety in the clinical setting. Further investigation into the in vivo efficacy of this compound in relevant preclinical cancer models is warranted to fully elucidate its therapeutic potential.

References

A Head-to-Head Showdown: AbbVie's ABBV-167 and the Landscape of BCL-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AbbVie's BCL-2 inhibitor prodrug, ABBV-167, with other key players in the B-cell lymphoma 2 (BCL-2) inhibitor class. This analysis is supported by available preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies.

This compound, a phosphate prodrug of venetoclax, has been developed by AbbVie to enhance the aqueous solubility and bioavailability of its parent compound, a cornerstone in the treatment of various hematological malignancies.[1][2][3] While direct head-to-head clinical efficacy trials of this compound against other distinct BCL-2 inhibitors are not yet available, a comprehensive comparison can be drawn from existing preclinical data and the well-established profile of venetoclax. This guide will delve into the comparative pharmacology, selectivity, and experimental evaluation of this compound (via its active form, venetoclax) alongside other notable BCL-2 inhibitors such as navitoclax and pelcitoclax.

Comparative Analysis of BCL-2 Inhibitors

The therapeutic efficacy and safety profile of BCL-2 inhibitors are intrinsically linked to their selectivity for different members of the BCL-2 family of proteins, which includes the anti-apoptotic proteins BCL-2, Bcl-xL, and Mcl-1. High selectivity for BCL-2 is often desirable to minimize off-target toxicities, such as the thrombocytopenia associated with Bcl-xL inhibition.[4]

InhibitorTarget(s)BCL-2 (Ki, nM)Bcl-xL (Ki, nM)Mcl-1 (Ki, nM)Key Characteristics
Venetoclax (Active form of this compound) BCL-2<0.01>4400>4400Highly selective for BCL-2.[5]
Navitoclax BCL-2, Bcl-xL<1<1-Dual inhibitor of BCL-2 and Bcl-xL.[4]
Pelcitoclax BCL-2, Bcl-xL<1<1-Potent dual inhibitor of BCL-2 and Bcl-xL.[1]

Note: Ki values are indicative of binding affinity, with lower values representing higher affinity. Data is compiled from multiple preclinical studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

A fundamental aspect of developing and comparing BCL-2 inhibitors is the use of robust and reproducible experimental assays. Below are detailed methodologies for key experiments frequently cited in the preclinical evaluation of these compounds.

BCL-2 Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is a common method to quantify the binding affinity of an inhibitor to a BCL-2 family protein.

Principle: The assay measures the disruption of the interaction between a BCL-2 protein and a fluorescently labeled peptide derived from a pro-apoptotic BH3-only protein (e.g., BIM). An inhibitor will compete with the peptide for binding to the BCL-2 protein, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human BCL-2 protein (His-tagged)

  • Biotinylated BIM BH3 peptide

  • Terbium-conjugated anti-His antibody (donor fluorophore)

  • Streptavidin-conjugated fluorophore (acceptor)

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • Test compounds (e.g., this compound's active form, venetoclax)

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the BCL-2 protein, biotinylated BIM peptide, and the test compound at various concentrations.

  • Incubate at room temperature for a specified period (e.g., 1 hour) to allow for binding equilibrium.

  • Add the Terbium-conjugated anti-His antibody and the streptavidin-conjugated acceptor fluorophore.

  • Incubate for another period (e.g., 30 minutes) in the dark.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Calculate the FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to assess the ability of a BCL-2 inhibitor to induce apoptosis in cancer cells.

Principle: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI), a fluorescent nuclear stain, is used to identify necrotic or late-stage apoptotic cells with compromised membrane integrity.

Materials:

  • Cancer cell line of interest (e.g., a leukemia or lymphoma cell line)

  • Cell culture medium and supplements

  • Test compound (BCL-2 inhibitor)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere or stabilize overnight.

  • Treat the cells with various concentrations of the BCL-2 inhibitor for a specified time (e.g., 24, 48, or 72 hours).

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Visualizing Key Processes

To better understand the context of BCL-2 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

BCL2_Signaling_Pathway cluster_0 Apoptotic Stimuli cluster_1 Pro-Apoptotic (BH3-only) cluster_2 Anti-Apoptotic cluster_3 Pro-Apoptotic (Effectors) cluster_4 Apoptosis Intrinsic Stress Intrinsic Stress BIM BIM Intrinsic Stress->BIM activates PUMA PUMA Intrinsic Stress->PUMA activates BAD BAD Intrinsic Stress->BAD activates BCL2 BCL2 BIM->BCL2 inhibit Bcl_xL Bcl_xL BIM->Bcl_xL inhibit Mcl_1 Mcl_1 BIM->Mcl_1 inhibit BAX BAX BIM->BAX activate BAK BAK BIM->BAK activate PUMA->BCL2 inhibit PUMA->Bcl_xL inhibit PUMA->Mcl_1 inhibit PUMA->BAX activate PUMA->BAK activate BAD->BCL2 inhibit BAD->Bcl_xL inhibit BAD->Mcl_1 inhibit BAD->BAX activate BAD->BAK activate BCL2->BAX inhibit BCL2->BAK inhibit Bcl_xL->BAX inhibit Bcl_xL->BAK inhibit Mcl_1->BAX inhibit Mcl_1->BAK inhibit Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization BAX->Mitochondrial Outer Membrane Permeabilization induce BAK->Mitochondrial Outer Membrane Permeabilization induce Caspase Activation Caspase Activation Mitochondrial Outer Membrane Permeabilization->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death BCL2_Inhibitors BCL-2 Inhibitors (e.g., Venetoclax) BCL2_Inhibitors->BCL2 inhibit Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target_Binding Target Binding Assay (e.g., TR-FRET) Hit_Identification Hit Identification Target_Binding->Hit_Identification Cell_Viability Cell Viability/Apoptosis Assay (e.g., Annexin V) Selectivity_Panel Selectivity Profiling (BCL-2 family members) Cell_Viability->Selectivity_Panel Lead_Optimization Lead Optimization Selectivity_Panel->Lead_Optimization PK_PD Pharmacokinetics & Pharmacodynamics Xenograft_Models Tumor Xenograft Models PK_PD->Xenograft_Models Toxicity_Studies Toxicology Assessment Xenograft_Models->Toxicity_Studies Candidate_Selection Clinical Candidate Selection Toxicity_Studies->Candidate_Selection Compound_Library Compound Library Screening Compound_Library->Target_Binding Hit_Identification->Cell_Viability Lead_Optimization->PK_PD

References

The Prodrug Advantage: Validating Abbv-167's Conversion to Venetoclax and a Look at Alternative Strategies

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the enhanced delivery of the BCL-2 inhibitor venetoclax through the phosphate prodrug Abbv-167. This guide details the clinical validation of its conversion in humans, outlines the experimental protocols, and contrasts this approach with other formulation strategies aimed at overcoming the challenges of venetoclax administration.

The development of venetoclax marked a significant advancement in the treatment of hematological malignancies, primarily through its targeted inhibition of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of apoptosis. However, the therapeutic potential of venetoclax is hampered by its low aqueous solubility, significant food effect, and high pill burden associated with its amorphous solid dispersion formulation.[1][2][3][4] To address these limitations, AbbVie developed this compound, a phosphate prodrug of venetoclax designed to enhance its solubility and improve its pharmacokinetic profile.[1][3] This guide provides a comprehensive overview of the clinical data validating the efficient conversion of this compound to venetoclax in humans and compares this prodrug strategy with alternative formulation approaches.

This compound: Superior Pharmacokinetics and Reduced Food Effect

A clinical bioavailability study in healthy adult female subjects demonstrated that this compound is extensively and rapidly converted to venetoclax.[1] The study compared the pharmacokinetic parameters of venetoclax following the administration of the standard venetoclax tablet and two formulations of this compound: an oral solution and a high drug-load immediate-release (IR) tablet.[1]

Quantitative Analysis of Venetoclax Pharmacokinetics

The following table summarizes the geometric mean pharmacokinetic parameters of venetoclax after administration of the different formulations under fasting and fed (high-fat meal) conditions.

Pharmacokinetic ParameterVenetoclax Tablet (Fasting)This compound Solution (Fasting)This compound Tablet (Fasting)This compound Tablet (High-Fat Meal)
Cmax (ng/mL) 106212210259
AUCinf (ng·h/mL) 1880338032203680
Tmax (h) 7.04.05.06.0

Data sourced from "Expanding the Repertoire for “Large Small Molecules”: Prodrug this compound Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers".[1]

The data clearly indicates that both this compound formulations, even under fasting conditions, lead to significantly higher maximum plasma concentrations (Cmax) and overall exposure (AUCinf) of venetoclax compared to the standard venetoclax tablet administered in a fasted state.[1] Notably, the food effect observed with the this compound tablet was markedly reduced compared to the known significant food effect of the commercial venetoclax formulation.[1]

Alternative Strategies to Enhance Venetoclax Delivery

While the prodrug approach with this compound has shown significant promise, other research efforts have focused on alternative formulation strategies to address the challenges of venetoclax's physicochemical properties. These primarily include lipid-based formulations (LBFs) and the formation of lipophilic salts.

  • Lipid-Based Formulations (LBFs): These formulations aim to improve the solubility and oral absorption of lipophilic drugs like venetoclax.[2] Studies have explored supersaturated LBFs which have demonstrated the potential to enhance the in vivo exposure of venetoclax.[2]

  • Lipophilic Salts: This strategy involves forming a salt of venetoclax with a lipophilic counterion to increase its solubility in lipid-based vehicles.[1] This approach can lead to higher drug loading in LBFs and has shown the potential to bridge the "food effect gap" by improving bioavailability in the fasted state.[1]

Compared to these alternatives, the this compound prodrug approach offers the distinct advantage of high aqueous solubility, enabling the development of a high drug-load, smaller-sized tablet, which directly addresses the issue of pill burden.[1][3]

Experimental Methodologies

The validation of this compound's conversion to venetoclax was established through a robust clinical trial. Below are the key experimental protocols employed.

Clinical Bioavailability Study Protocol

An open-label, randomized, four-sequence crossover study was conducted in 12 healthy adult female subjects.[1] The study aimed to characterize the pharmacokinetics of this compound and evaluate the bioavailability of venetoclax from two prodrug formulations (solution and immediate-release tablet) under fasting and fed conditions, relative to the commercial venetoclax tablet.[1]

  • Study Population: Healthy adult female subjects.[1]

  • Dosing:

    • Venetoclax 100 mg tablet under fasting conditions.

    • This compound oral solution (equivalent to 100 mg venetoclax) under fasting conditions.

    • This compound immediate-release tablet (equivalent to 100 mg venetoclax) under fasting conditions.

    • This compound immediate-release tablet (equivalent to 100 mg venetoclax) following a high-fat meal.[1]

  • Sample Collection: Blood samples were collected at predefined time points for the pharmacokinetic analysis of both this compound and venetoclax.[1]

  • Bioanalytical Method: Plasma concentrations of this compound and venetoclax were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

Formulation Protocols
  • This compound Oral Solution: The oral solution was prepared at the clinical site by dissolving the this compound active pharmaceutical ingredient (API) in a neutral pH buffered solution immediately before administration.[1]

  • This compound Immediate-Release (IR) Tablet: The IR tablets were prepared by wet granulating the this compound API with a binder, filler, and glidant. The granulation was then dried, blended with a lubricant and a disintegrant, and compressed into tablets.[1]

  • Venetoclax Tablet: The reference product was the commercially available venetoclax tablet, which is an amorphous solid dispersion formulation.[1]

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of venetoclax.

experimental_workflow cluster_study_design Clinical Bioavailability Study Design cluster_treatment_periods Treatment Periods (Crossover) cluster_dosing Dosing Arms cluster_analysis Analysis screening Subject Screening randomization Randomization (4 Sequences) screening->randomization period1 Period 1 randomization->period1 period2 Period 2 period1->period2 Washout ven_fast Venetoclax Tablet (Fasting) abbv_sol_fast This compound Solution (Fasting) abbv_tab_fast This compound Tablet (Fasting) abbv_tab_fed This compound Tablet (Fed) period3 Period 3 period2->period3 Washout period4 Period 4 period3->period4 Washout pk_sampling Pharmacokinetic Sampling period4->pk_sampling bioanalysis LC-MS/MS Bioanalysis pk_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Experimental workflow of the clinical bioavailability study.

venetoclax_pathway cluster_prodrug Prodrug Conversion cluster_apoptosis Apoptosis Induction abbv167 This compound (Oral) conversion Conversion in GI Tract (Alkaline Phosphatases) abbv167->conversion venetoclax_abs Venetoclax (Absorption) conversion->venetoclax_abs venetoclax Venetoclax venetoclax_abs->venetoclax bcl2 BCL-2 venetoclax->bcl2 Inhibits pro_apoptotic Pro-apoptotic Proteins (e.g., BIM, BAX, BAK) bcl2->pro_apoptotic Sequesters mitochondrion Mitochondrion pro_apoptotic->mitochondrion Activates cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: this compound conversion and Venetoclax signaling pathway.

References

A Cross-Species Examination of Abbv-167 Pharmacokinetics: A Prodrug Strategy to Enhance Venetoclax Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Abbv-167, a phosphate prodrug of the B-cell lymphoma 2 (BCL-2) inhibitor venetoclax, has been developed to improve upon the pharmaceutical properties of its parent compound. This guide provides a comparative analysis of the pharmacokinetic profiles of this compound and venetoclax across preclinical species and humans, offering valuable insights for researchers and drug development professionals.

This analysis is based on publicly available data, primarily from a study by DeGoey et al. in Molecular Cancer Therapeutics (2021). The development of this compound was driven by the need to address the low aqueous solubility of venetoclax, which results in a high pill burden and a significant food effect for patients.[1][2][3][4][5] By converting venetoclax into a more soluble phosphate prodrug, this compound aims to offer a more patient-friendly oral formulation with improved bioavailability.[1][2][3][5][6]

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and the resulting venetoclax exposure in mice, dogs, and humans.

Preclinical Pharmacokinetics in Mouse

Table 1: Single Dose Intravenous Pharmacokinetics of this compound and Venetoclax in Mouse

CompoundDose (mg/kg)Cmax (μg/mL)Tmax (h)AUCinf (μg·h/mL)t1/2 (h)
This compound51.80.080.40.3
Venetoclax (from this compound)50.80.251.71.8

Table 2: Single Dose Oral Pharmacokinetics of Venetoclax after Administration of this compound in Mouse

Dose of this compound (mg/kg)Venetoclax Cmax (μg/mL)Venetoclax Tmax (h)Venetoclax AUCinf (μg·h/mL)
50.21.00.8
301.12.06.5
1003.24.028.1
Preclinical Pharmacokinetics in Dog

Table 3: Single Dose Intravenous Pharmacokinetics of this compound and Venetoclax in Dog

CompoundDose (mg/kg)Cmax (μg/mL)Tmax (h)AUCinf (μg·h/mL)t1/2 (h)
This compound21.90.080.40.3
Venetoclax (from this compound)20.70.53.43.2

Table 4: Single Dose Oral Pharmacokinetics of Venetoclax after Administration of this compound in Dog

Dose of this compound (mg/kg)Venetoclax Cmax (μg/mL)Venetoclax Tmax (h)Venetoclax AUCinf (μg·h/mL)
50.32.02.1
301.54.015.2
1004.16.054.3
Clinical Pharmacokinetics in Healthy Human Volunteers

A clinical study in healthy female subjects compared the pharmacokinetics of venetoclax following administration of venetoclax tablets versus this compound as a solution or tablet under fasting and fed conditions.

Table 5: Geometric Mean Pharmacokinetic Parameters of Venetoclax in Humans

FormulationConditionCmax (ng/mL)Tmax (h)AUCinf (ng·h/mL)
Venetoclax Tablet (100 mg)Fasting3386.04830
This compound Solution (113 mg)Fasting7344.011400
This compound Tablet (113 mg)Fasting6814.010200
Venetoclax Tablet (100 mg)High-Fat Meal10608.022400
This compound Tablet (113 mg)High-Fat Meal12806.029100

Experimental Protocols

Preclinical Pharmacokinetic Studies
  • Animal Models: Male C57BL/6 mice and male beagle dogs were used for the pharmacokinetic studies.

  • Administration:

    • Intravenous (IV): this compound was administered as a solution in a vehicle of 5% dextrose in water (D5W) with 2.1 equivalents of NaOH in dogs, and in a vehicle of 0.2% HPMC in mice.

    • Oral (PO): this compound was administered as a solution in 0.2% HPMC (w/v) in mice and as a solution in D5W with NaOH in dogs. Doses were adjusted for molecular weight to be molar equivalents of the intended venetoclax dose.[6]

  • Sample Collection: Blood samples were collected at various time points post-administration. Plasma was separated for analysis.

  • Bioanalysis: Plasma concentrations of this compound and venetoclax were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data.

Human Pharmacokinetic Study
  • Study Design: An open-label, randomized, four-sequence crossover study was conducted in 12 healthy adult female subjects.

  • Treatments:

    • Venetoclax tablet (100 mg) under fasting conditions.

    • This compound oral solution (113 mg, molar equivalent to 100 mg venetoclax) under fasting conditions.

    • This compound immediate-release tablet (113 mg) under fasting conditions.

    • This compound immediate-release tablet (113 mg) with a high-fat meal.

  • Sample Collection and Analysis: Serial blood samples were collected, and plasma concentrations of venetoclax were measured using a validated analytical method.

  • Statistical Analysis: Pharmacokinetic parameters were calculated and compared between the different treatment arms.

Mechanism of Action: BCL-2 Inhibition

This compound is a prodrug that is rapidly converted to venetoclax in the body. Venetoclax is a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein.[1][7] In many hematological malignancies, cancer cells overexpress BCL-2, which allows them to evade programmed cell death (apoptosis).[1][3] Venetoclax binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM.[1][8] This frees up the pro-apoptotic proteins to activate BAX and BAK, which then oligomerize and permeabilize the mitochondrial outer membrane.[1][8] This leads to the release of cytochrome c and other pro-apoptotic factors, ultimately activating caspases and inducing apoptosis.[8]

BCL2_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BCL2 BCL-2 BIM BIM BCL2->BIM Inhibits BAX_BAK BAX/BAK BIM->BAX_BAK Activates MOMP BAX_BAK->MOMP Forms pore Cytochrome_c Cytochrome c Caspases Caspases Cytochrome_c->Caspases Activates MOMP->Cytochrome_c Release Venetoclax Venetoclax (from this compound) Venetoclax->BCL2 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Venetoclax (from this compound) inhibits BCL-2, leading to apoptosis.

Experimental Workflow

The development and evaluation of this compound followed a structured workflow from preclinical assessment to clinical trials.

Abbv167_Workflow cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Evaluation Mouse_PK Mouse Pharmacokinetics (IV & PO) Dog_PK Dog Pharmacokinetics (IV & PO) Data_Analysis Pharmacokinetic Data Analysis (Non-compartmental) Mouse_PK->Data_Analysis Dog_PK->Data_Analysis Phase1_Study Phase I Clinical Trial in Healthy Volunteers Formulation_Comparison Formulation Comparison (Solution vs. Tablet) Phase1_Study->Formulation_Comparison Phase1_Study->Data_Analysis Food_Effect Food Effect Evaluation Formulation_Comparison->Food_Effect Conclusion Conclusion: This compound improves venetoclax exposure and reduces food effect Data_Analysis->Conclusion

Caption: Workflow for the pharmacokinetic evaluation of this compound.

References

A Comparative Guide to ABBV-167: A Venetoclax Prodrug with a Reduced Food Effect

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic (PK) properties of ABBV-167, a phosphate prodrug of the BCL-2 inhibitor venetoclax, with its parent drug. The development of this compound was driven by the need to address the significant food effect and high pill burden associated with venetoclax, a drug characterized by high molecular weight, lipophilicity, and low aqueous solubility.[1][2][3] This guide summarizes the key experimental data demonstrating the reduced food effect of this compound and provides the underlying experimental protocols for researchers.

Pharmacokinetic Profile Comparison: this compound vs. Venetoclax

An open-label, randomized, four-sequence crossover study involving 12 healthy adult female subjects was conducted to characterize the pharmacokinetics of this compound and evaluate the bioavailability of venetoclax from two prodrug formulations (an aqueous solution and an immediate-release tablet) under fasting and fed (high-fat meal) conditions, relative to the marketed venetoclax tablet.[1] The key findings from this study are summarized in the table below.

Pharmacokinetic Parameter (units) Venetoclax Tablet (Fasting) This compound Solution (Fasting) This compound Tablet (Fasting) This compound Tablet (High-Fat Meal)
Venetoclax Cmax (ng/mL) 33.8 (43.4)134 (33.1)108 (43.4)179 (40.9)
Venetoclax AUCinf (ngh/mL) 708 (45.3)2,250 (32.8)1,810 (45.1)2,750 (34.0)
Venetoclax Tmax (h) 7.96 (5.98 - 12.0)5.01 (4.00 - 8.00)5.98 (4.00 - 8.02)6.00 (4.00 - 12.0)
This compound Cmax (ng/mL) N/A1,020 (36.4)536 (58.9)487 (52.2)
This compound AUCinf (ngh/mL) N/A1,110 (35.6)751 (55.4)674 (48.4)
This compound Tmax (h) N/A0.75 (0.50 - 1.50)1.00 (0.75 - 2.00)1.50 (1.00 - 4.02)
Data presented as Geometric Mean (%CV), except for Tmax which is Median (Min - Max). N/A: Not Applicable. Data sourced from a clinical study in healthy volunteers.[1]

The data clearly indicates that oral administration of this compound, both as a solution and a solid tablet, leads to higher venetoclax exposure in the fasted state compared to the venetoclax tablet.[1] Importantly, this compound demonstrated a significantly reduced food effect. While venetoclax exposure increases 3- to 5-fold with a high-fat meal, the increase with the this compound tablet was less pronounced, showcasing its potential to reduce pharmacokinetic variability related to food intake.[1][3]

Experimental Protocols

The following is a summary of the methodologies employed in the clinical study to assess the food effect of this compound.

Study Design

An open-label, randomized, four-sequence crossover study was conducted in 12 healthy adult female subjects.[1] The study design aimed to characterize the pharmacokinetics of this compound and evaluate the bioavailability of venetoclax from two different formulations of the prodrug (aqueous solution and immediate-release tablet) under both fasting and fed conditions, with the approved venetoclax tablet serving as the comparator.[1]

Formulations
  • This compound Oral Solution: Prepared at the clinical site by dissolving this compound in an aqueous medium.[1]

  • This compound Immediate-Release (IR) Tablets: Prepared by wet granulating the active pharmaceutical ingredient (API) with a binder, filler, and glidant. The resulting granulation was dried, blended with a lubricant and a disintegrant, and then compressed into tablets.[1]

  • Venetoclax Tablet: Commercially available 100 mg tablets.[1]

Dosing and Sample Collection

Participants received a single dose of each formulation in different periods of the study, with a washout period between each dose.[1] Blood samples for pharmacokinetic analysis were collected at predefined time points after dosing to determine the plasma concentrations of both this compound and venetoclax.[1]

Bioanalytical Methods

Plasma concentrations of this compound and venetoclax were determined using validated bioanalytical methods.[1] These assays are crucial for accurately quantifying the levels of the prodrug and the active parent drug in the collected samples.

Visualizing the Process

To better understand the underlying mechanisms and experimental flow, the following diagrams have been generated.

cluster_ingestion Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Systemic Circulation ABBV-167_Tablet This compound (Phosphate Prodrug) ABBV-167_Soluble Solubilized This compound ABBV-167_Tablet->ABBV-167_Soluble Dissolution Venetoclax_Active Venetoclax (Active Drug) ABBV-167_Soluble->Venetoclax_Active Enzymatic Cleavage Venetoclax_Blood Venetoclax in Bloodstream Venetoclax_Active->Venetoclax_Blood Absorption

Caption: Conversion of this compound prodrug to active venetoclax.

cluster_setup Study Setup cluster_dosing Dosing Arms (Single Dose) cluster_analysis Analysis Subjects 12 Healthy Female Subjects Design Randomized, Crossover Design Venetoclax_Fasted Venetoclax Tablet (Fasting) Design->Venetoclax_Fasted ABBV167_Sol_Fasted This compound Solution (Fasting) Design->ABBV167_Sol_Fasted ABBV167_Tab_Fasted This compound Tablet (Fasting) Design->ABBV167_Tab_Fasted ABBV167_Tab_Fed This compound Tablet (High-Fat Meal) Design->ABBV167_Tab_Fed PK_Sampling Serial Blood Sampling Venetoclax_Fasted->PK_Sampling ABBV167_Sol_Fasted->PK_Sampling ABBV167_Tab_Fasted->PK_Sampling ABBV167_Tab_Fed->PK_Sampling Bioanalysis Measure Plasma Concentrations PK_Sampling->Bioanalysis PK_Parameters Calculate Cmax, AUC, Tmax Bioanalysis->PK_Parameters

Caption: Clinical trial workflow for assessing food effect.

Conclusion

The development of this compound as a phosphate prodrug of venetoclax represents a successful strategy to overcome the limitations of the parent drug, namely its significant food effect and high pill burden.[1][2][4][5] The clinical data demonstrates that this compound provides robust exposure to venetoclax with reduced pharmacokinetic variability due to food intake.[1] This offers the potential for a more convenient and reliable dosing regimen for patients requiring BCL-2 inhibition therapy.

References

A Comparative Safety Analysis of AbbVie's BCL-2 Inhibitors: The Prodrug ABBV-167 and its Parent Compound Venetoclax

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of ABBV-167 and its active metabolite, venetoclax, a first-in-class B-cell lymphoma-2 (BCL-2) inhibitor. As this compound is a phosphate prodrug designed to enhance the solubility and bioavailability of venetoclax, its safety profile is intrinsically linked to that of the parent compound. This document summarizes the available clinical and preclinical data to inform research and development decisions.

Executive Summary

Venetoclax has demonstrated significant efficacy in various hematologic malignancies. Its safety profile is well-characterized, with the most significant risks being Tumor Lysis Syndrome (TLS) and myelosuppression, particularly neutropenia. Rigorous risk mitigation strategies have been established to manage these adverse events effectively.

This compound is a novel, water-soluble phosphate prodrug of venetoclax. Preclinical and early-phase clinical studies in healthy volunteers have shown that this compound is rapidly and extensively converted to venetoclax in vivo, with minimal systemic exposure to the prodrug itself.[1][2] Consequently, the safety profile of this compound is anticipated to be qualitatively similar to that of venetoclax, driven by the on-target effects of the active drug. The primary advantage of this compound lies in its improved pharmaceutical properties, which may lead to a reduced pill burden and potentially a more favorable gastrointestinal tolerability profile, although clinical data in patient populations to confirm the latter is limited.

Mechanism of Action and Signaling Pathway

Both this compound (after conversion) and venetoclax exert their therapeutic effect by selectively inhibiting the anti-apoptotic protein BCL-2. In many cancer cells, BCL-2 is overexpressed, sequestering pro-apoptotic proteins and preventing programmed cell death (apoptosis). By binding to BCL-2, venetoclax displaces these pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.

BCL2_Inhibition_Pathway Mechanism of Action of Venetoclax cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX_BAK BAX/BAK MOMP MOMP BAX_BAK->MOMP Induces Cytochrome_c Cytochrome c Caspases Caspases Cytochrome_c->Caspases Activates MOMP->Cytochrome_c Release Venetoclax Venetoclax (from this compound) BCL2 BCL-2 Venetoclax->BCL2 Inhibits Pro_Apoptotic Pro-apoptotic proteins (e.g., BIM, PUMA) BCL2->Pro_Apoptotic Sequesters Pro_Apoptotic->BAX_BAK Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Diagram 1: Venetoclax Signaling Pathway

Comparative Safety Profile

As clinical trial data for this compound in cancer patients is not yet widely available, this comparison primarily details the established safety profile of venetoclax, which is the active form of this compound. The safety of venetoclax has been extensively evaluated in numerous clinical trials across various hematologic malignancies. The following tables summarize the most frequently reported adverse events from key clinical trials of venetoclax monotherapy.

Table 1: Common Adverse Events with Venetoclax Monotherapy (Pooled data from studies M13-982, M14-032, and M12-175 in patients with previously treated CLL/SLL) [3]

Adverse EventAny Grade (%)Grade ≥3 (%)
Hematologic
Neutropenia4037
Anemia3117
Thrombocytopenia2114
Gastrointestinal
Diarrhea41N/A
Nausea39N/A
General
Fatigue28N/A
Infections
Upper Respiratory Tract Infection25N/A

N/A: Data not specified in the source for Grade ≥3.

Table 2: Serious Adverse Events with Venetoclax Monotherapy [4][5]

Serious Adverse EventIncidence (%)
Pneumonia9
Febrile Neutropenia5
Sepsis5
Pyrexia7
Autoimmune Hemolytic Anemia7
Key Safety Considerations

Tumor Lysis Syndrome (TLS): This is a critical and expected on-target toxicity of venetoclax due to its potent and rapid induction of apoptosis.[6] Fatal cases have been reported, even at the lowest starting dose.[6] The risk of TLS is highest at the initiation of therapy and during the dose-escalation phase.

Mitigation Strategy: A comprehensive risk assessment and management plan is mandatory for all patients starting venetoclax. This includes:

  • Risk Stratification: Patients are categorized as low, medium, or high risk for TLS based on tumor burden (e.g., lymph node size, absolute lymphocyte count) and renal function.

  • Prophylaxis: All patients should receive adequate hydration and anti-hyperuricemic agents (e.g., allopurinol) prior to the first dose.[7]

  • Dose Ramp-Up: A gradual 5-week dose escalation schedule is crucial to safely debulk the tumor.[8]

  • Intensive Monitoring: Frequent monitoring of blood chemistries (potassium, uric acid, phosphorus, calcium, and creatinine) is required, especially during the initial days of treatment and at each dose increase.[7][9] Hospitalization for initial dosing may be necessary for patients at high risk.

Myelosuppression: Neutropenia is the most common Grade 3/4 adverse event.[10][11] Anemia and thrombocytopenia are also frequently observed.[10][11]

Mitigation Strategy: Regular monitoring of complete blood counts is essential. Dose interruptions or reductions, and the use of growth factors (e.g., G-CSF) for neutropenia, may be required.

Infections: Infections, particularly upper respiratory tract infections and pneumonia, are common.[5] Serious infections and sepsis have been reported.

Mitigation Strategy: Patients should be monitored for signs and symptoms of infection. Prophylactic antimicrobials may be considered in some cases.

Experimental Protocols for Safety Assessment

The safety of venetoclax has been systematically evaluated in clinical trials through standardized protocols. A typical workflow for safety monitoring is outlined below.

Safety_Assessment_Workflow Experimental Workflow for Safety Assessment in Venetoclax Trials Screening Screening & Baseline Assessment - Tumor Burden Assessment - Renal Function (CrCl) - Complete Blood Count - Blood Chemistries Risk_Stratification TLS Risk Stratification (Low, Medium, High) Screening->Risk_Stratification Prophylaxis Initiate TLS Prophylaxis - Hydration - Anti-hyperuricemics Risk_Stratification->Prophylaxis Dose_RampUp 5-Week Dose Ramp-Up (20mg -> 50mg -> 100mg -> 200mg -> 400mg) Prophylaxis->Dose_RampUp Monitoring Intensive Monitoring - Blood Chemistries (pre-dose, 6-8h, 24h post-dose) - Adverse Event Monitoring (NCI-CTCAE v4.0) - Vital Signs Dose_RampUp->Monitoring During each dose level LongTerm_Monitoring Long-Term Follow-up - Ongoing AE monitoring - CBC monitoring Dose_RampUp->LongTerm_Monitoring After reaching target dose Dose_Modification Dose Interruption/Reduction (for toxicity) Monitoring->Dose_Modification If toxicity occurs Dose_Modification->Dose_RampUp Resume when resolved

Diagram 2: Safety Assessment Workflow

Detailed Methodologies:

  • Adverse Event (AE) Monitoring and Grading: AEs are continuously monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE), typically version 4.0.[12]

  • Tumor Lysis Syndrome (TLS) Assessment:

    • Laboratory TLS: Defined by the Cairo-Bishop criteria (abnormalities in two or more of the following: uric acid, potassium, phosphate, and calcium).

    • Clinical TLS: Laboratory TLS plus one or more of the following: increased creatinine, cardiac arrhythmia, or seizure.

    • Monitoring Schedule: For patients at risk, blood chemistries are monitored pre-dose, 6-8 hours post-dose, and 24 hours post-dose at the initiation of treatment and at each dose escalation.[7]

  • Hematologic Monitoring: Complete blood counts with differential are monitored at baseline and regularly throughout the treatment period to detect cytopenias.

  • Infection Monitoring: Patients are monitored for clinical signs and symptoms of infection at each study visit.

Conclusion

The safety profile of venetoclax is well-defined, with manageable toxicities when appropriate monitoring and mitigation strategies are implemented. The primary safety concerns are TLS and myelosuppression. As this compound is a prodrug that rapidly converts to venetoclax, its safety profile is expected to mirror that of venetoclax, driven by the pharmacology of the active compound. The improved pharmaceutical properties of this compound may offer advantages in terms of patient convenience and potentially gastrointestinal tolerability, but further clinical data in cancer patients are needed to fully characterize its comparative safety profile. Researchers and clinicians should apply the established safety monitoring and management protocols for venetoclax when designing and conducting studies with this compound.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for ABBV-167

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper disposal of investigational compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of ABBV-167, a phosphate prodrug of the BCL-2 inhibitor venetoclax. Adherence to these procedures is mandatory to mitigate risks to personnel and the environment.

This compound and its active metabolite, venetoclax, are potent cytotoxic agents. As such, all waste generated from their handling and use must be treated as hazardous pharmaceutical waste. Standard laboratory waste streams are not appropriate for this material.

Core Disposal Principles

Disposal of this compound and related materials must not be done through standard trash or sewer systems.[1] All waste must be segregated, clearly labeled, and disposed of through an approved hazardous waste disposal facility, typically via high-temperature incineration.[2][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of various waste streams contaminated with this compound.

1. Personal Protective Equipment (PPE) Decontamination and Disposal:

  • Non-disposable PPE (e.g., safety glasses, lab coats): Decontaminate thoroughly using a validated procedure before reuse. If visible contamination cannot be removed, dispose of the item as cytotoxic waste.

  • Disposable PPE (e.g., gloves, masks, disposable gowns): Immediately after use, place all disposable PPE into a designated, sealed purple bag or a rigid, puncture-resistant container with a purple lid.[3][4] These containers must be clearly labeled as "Cytotoxic Waste."

2. Disposal of Unused or Expired this compound:

  • Solid and Liquid Formulations: Unused or expired this compound, whether in solid powder form or in solution, must be disposed of as hazardous chemical waste.

    • Do not attempt to neutralize the compound in the lab unless it is part of a validated experimental protocol.

    • Place the original container, tightly sealed, into a larger, leak-proof secondary container designated for cytotoxic waste.

    • Label the outer container clearly with "Cytotoxic Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

3. Disposal of Contaminated Labware:

  • Sharps (Needles, Syringes, Scalpels, Pipette Tips): All sharps contaminated with this compound must be placed immediately into a UN-approved, puncture-resistant sharps container with a purple lid.[3][4]

  • Non-Sharps Labware (Vials, Tubes, Flasks, Plates):

    • Empty and rinse glassware and plasticware with a suitable solvent where feasible. The rinsate must be collected and treated as liquid cytotoxic waste.

    • Place the rinsed or un-rinsed contaminated items into a rigid, leak-proof container with a purple lid, labeled as "Cytotoxic Waste."[3][4]

4. Management of Liquid Waste:

  • Aqueous and Solvent-Based Solutions: All solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Use a container made of a compatible material (e.g., glass or appropriate plastic) with a secure screw-top cap.[1][5]

    • Label the container "Hazardous Waste: Cytotoxic" and list all chemical constituents, including solvents and an estimated concentration of this compound.

    • Store liquid waste in a designated satellite accumulation area within the laboratory.[6][7]

5. Spill Management and Cleanup:

  • Spill Cleanup Materials: Any materials used to clean up spills of this compound (e.g., absorbent pads, wipes, contaminated PPE) are considered cytotoxic waste.

  • Place all cleanup debris into a designated purple bag or rigid container and seal it for disposal.[4]

Waste Segregation and Storage Summary

Proper segregation is crucial to ensure safe handling and disposal. The following table summarizes the waste streams and their appropriate containers.

Waste TypeDescriptionContainer Requirement
Solid Cytotoxic Waste Unused/expired this compound, contaminated powders, lab consumables (e.g., weigh boats, tubes).Rigid, leak-proof container with a purple lid, labeled "Cytotoxic Waste".
Liquid Cytotoxic Waste Solutions containing this compound, including experimental solutions and rinsates.Sealable, compatible container (e.g., glass bottle) labeled "Hazardous Waste: Cytotoxic" with contents listed.
Contaminated Sharps Needles, syringes, pipette tips, blades, or any sharp item that has contacted this compound.UN-approved, puncture-resistant sharps container with a purple lid.[3][4]
Contaminated PPE Gloves, masks, disposable lab coats, and other personal protective equipment.Labeled purple bags or a rigid container with a purple lid for cytotoxic waste.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for handling and disposing of this compound waste.

ABBV167_Disposal_Workflow cluster_generation Waste Generation Point cluster_waste_types cluster_segregation Immediate Segregation & Containment cluster_storage Secure Temporary Storage cluster_disposal Final Disposal gen Experimentation with This compound liquid Liquid Waste (solutions, rinsates) solid Solid Waste (unused compound, consumables) sharps Sharps Waste (needles, pipette tips) ppe Contaminated PPE (gloves, gowns) cont_liquid Sealable Waste Bottle (Purple/Cytotoxic Label) liquid->cont_liquid cont_solid Rigid Purple-Lidded Bin (Cytotoxic Label) solid->cont_solid cont_sharps Purple-Lidded Sharps Container (Cytotoxic Label) sharps->cont_sharps cont_ppe Purple Waste Bag (Cytotoxic Label) ppe->cont_ppe saa Designated Satellite Accumulation Area (SAA) in Laboratory cont_liquid->saa Store securely cont_solid->saa Store securely cont_sharps->saa Store securely cont_ppe->saa Store securely pickup Scheduled Pickup by Certified Hazardous Waste Contractor saa->pickup transport Transport to Permitted Waste Management Facility pickup->transport incinerate High-Temperature Incineration transport->incinerate

Caption: Workflow for the safe disposal of this compound waste streams.

This comprehensive approach to waste management is integral to the responsible conduct of research and development. For specific questions regarding your institution's policies, always consult your local Environmental Health and Safety (EHS) department.

References

Safeguarding Researchers: Essential Safety and Handling Protocols for Abbv-167

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical information for laboratory personnel handling Abbv-167, a potent pharmaceutical compound. Adherence to these protocols is mandatory to ensure personal safety and minimize environmental impact. This compound is a prodrug of venetoclax, a BCL-2 inhibitor. Due to its cytotoxic potential, it must be handled with the utmost care in a controlled laboratory setting.

Personal Protective Equipment (PPE) and Engineering Controls

All personnel handling this compound must use the prescribed Personal Protective Equipment (PPE) and work within designated engineering controls. The following table summarizes the required safety measures.

Equipment/ControlSpecificationPurpose
Ventilation Chemical Fume Hood or Biological Safety CabinetTo prevent inhalation of airborne particles. All handling of powdered this compound must be performed within these enclosures.
Primary Gloves Nitrile Gloves (minimum 0.11 mm thickness)To prevent direct skin contact. Must be worn at all times when handling the compound or contaminated equipment.
Secondary Gloves A second pair of nitrile glovesTo be worn over the primary gloves for added protection, especially during weighing and reconstitution. The outer gloves should be changed immediately if contaminated.
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes or aerosolized particles.[1]
Lab Coat Disposable, fluid-resistant gownTo protect clothing and skin from accidental contamination.[2]
Respiratory Protection NIOSH/MSHA-approved respiratorRecommended when there is a risk of aerosolization and a fume hood is not available.[3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before handling, ensure all required PPE is correctly worn.

  • Conduct all weighing and initial preparation of this compound powder inside a certified chemical fume hood or biological safety cabinet to minimize inhalation exposure.[4]

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.

  • Handle the compound gently to avoid creating dust.

2. Reconstitution and Dilution:

  • When dissolving this compound, add the solvent slowly to the powder to avoid splashing.

  • Keep the container closed whenever possible.

  • Label all solutions clearly with the compound name, concentration, date, and hazard symbol.

3. Administration and Experimental Use:

  • When using solutions of this compound, wear all prescribed PPE.

  • Avoid the generation of aerosols.

  • Any equipment that comes into contact with this compound must be decontaminated or disposed of as hazardous waste.

4. Spill Management:

  • In case of a spill, immediately alert others in the area.

  • Evacuate the immediate area if the spill is large or generates dust.

  • Wearing appropriate PPE, cover the spill with absorbent material.

  • Clean the area with a suitable decontaminating solution (e.g., 70% ethanol), working from the outside of the spill inwards.

  • All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, gowns, weigh boats, and other disposable materials must be placed in a clearly labeled, sealed hazardous waste container.[5]
Liquid Waste Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.[5]
Sharps Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous materials.

All hazardous waste must be disposed of through a licensed hazardous material disposal company.[1]

Experimental Protocols

Detailed experimental protocols should be developed and reviewed by the institution's environmental health and safety office before any work with this compound begins. These protocols should incorporate the safety measures outlined in this document.

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weigh this compound B->C D Reconstitute Compound C->D E Perform Experiment D->E F Decontaminate Surfaces & Equipment E->F Spill Spill Occurs E->Spill G Segregate & Dispose of Waste F->G H Doff PPE G->H Spill_Response Execute Spill Protocol Spill->Spill_Response Spill_Response->G

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.